Product packaging for Valsartan(Cat. No.:CAS No. 137863-60-6)

Valsartan

货号: B143634
CAS 编号: 137863-60-6
分子量: 435.5 g/mol
InChI 键: ACWBQPMHZXGDFX-QFIPXVFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Valsartan is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, functioning as an angiotensin II receptor blocker (ARB) . Its primary research mechanism involves competitively inhibiting the binding of angiotensin II to the AT1 receptor, which is found in many tissues including vascular smooth muscle and the adrenal glands . By blocking this receptor, this compound inhibits the pressor effects of angiotensin II, leading to vasodilation, reduced secretion of aldosterone, and decreased renal sodium reabsorption . This makes it a critical compound for studying the renin-angiotensin-aldosterone system (RAAS), a key pathway in blood pressure regulation and fluid balance . In research settings, this compound is extensively used in preclinical models to investigate pathways and treatments for hypertension, heart failure, and diabetic nephropathy . Studies have demonstrated that this compound and other ARBs can provide cardioprotective effects, such as improving cardiac function, reducing afterload, and preventing ventricular hypertrophy and remodeling in models of heart failure . Its renoprotective potential is also a major area of investigation, as research has shown this compound can significantly reduce urinary albumin and protein excretion, slowing the progression of kidney disease in diabetic models . This compound is also a key component of the combination drug Sacubitril/Valsartan, which represents a novel class of angiotensin receptor-neprilysin inhibitors (ARNI) used in heart failure research . This combination allows for the concurrent inhibition of the RAAS system and enhancement of the natriuretic peptide system, providing a unique tool for studying cardiovascular pathophysiology . This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29N5O3 B143634 Valsartan CAS No. 137863-60-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
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InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1
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InChI Key

ACWBQPMHZXGDFX-QFIPXVFZSA-N
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Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O
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Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O
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Molecular Formula

C24H29N5O3
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DSSTOX Substance ID

DTXSID6023735
Record name Valsartan
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Molecular Weight

435.5 g/mol
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Physical Description

Solid
Record name Valsartan
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Boiling Point

83-88
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Solubility

soluble in ethanol, DMSO, and dimethyl formamide at 30 mg/mL, Soluble in ethanol and methanol, 2.34e-02 g/L
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Color/Form

White to practically white fine powder, Crystals from diisopropyl ether

CAS No.

137862-53-4
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Melting Point

116-117 °C, 116 - 117 °C
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Foundational & Exploratory

Valsartan's Mechanism of Action on AT1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Valsartan is a potent, orally active, and highly selective nonpeptide antagonist of the Angiotensin II Type 1 (AT1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] The AT1 receptor is the primary mediator of the physiological effects of Angiotensin II (Ang II), a key effector hormone in the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation and cardiovascular homeostasis.[3][4] By blocking the actions of Ang II at the AT1 receptor, this compound elicits antihypertensive effects and provides therapeutic benefits in various cardiovascular diseases.[5] This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its binding characteristics, functional antagonism, molecular interactions, and impact on downstream signaling pathways.

Core Mechanism: Selective Antagonism and Inverse Agonism

This compound functions primarily as a competitive antagonist at the AT1 receptor. It binds with high affinity and specificity to the AT1 subtype, effectively preventing Ang II from binding and activating the receptor. This blockade inhibits the canonical Ang II-induced signaling cascade responsible for vasoconstriction, aldosterone release, and cellular growth and proliferation. Notably, this compound exhibits a selectivity for the AT1 receptor that is approximately 30,000 times greater than for the AT2 receptor subtype.

Beyond simple antagonism, studies have demonstrated that this compound also acts as a strong inverse agonist. While a neutral antagonist only blocks the action of an agonist, an inverse agonist can reduce the basal, constitutive activity of a receptor that occurs even in the absence of an agonist. This compound stabilizes the AT1 receptor in an inactive conformation, thereby suppressing its ligand-independent signaling.

Data Presentation: Quantitative Pharmacology of this compound

The interaction of this compound with the AT1 receptor has been quantified through various in vitro and cellular assays. The following tables summarize key binding and functional parameters.

Table 1: Binding Affinity of this compound for the AT1 Receptor

ParameterValueSpecies/SystemRadioligandReference
Ki 2.38 nMRat (aortic smooth muscle cells)[125I]-Angiotensin II
Kd 1.44 nMRat (aortic smooth muscle cells)[3H]this compound
pKi 7.65 ± 0.12COS-7 cells (recombinant human AT1)[3H]-Angiotensin II
Binding Energy -133.224 kcal/molHuman AT1 Receptor (Molecular Docking)N/A

Table 2: Functional Antagonism and Inverse Agonism of this compound

ParameterValueAssay TypeSpecies/SystemReference
pA2 8.4Aldosterone Release InhibitionBovine (adrenal glomerulosa)
Apparent pKb 9.26Aortic Contraction Assay (3h incubation)Rabbit (aortic rings)
IC50 21 nMPAI-1 Activity InhibitionRat (aortic smooth muscle cells)
Inverse Agonism PotentInositol Phosphate (IP) ProductionRecombinant WT and N111G mutant AT1

Molecular Interactions and Signaling Pathways

Binding Site and Inverse Agonism

Molecular modeling and site-directed mutagenesis studies have identified key amino acid residues within the AT1 receptor that are crucial for this compound's binding and its ability to induce an inactive state. Interactions with Serine 105 (Ser105), Serine 109 (Ser109), and Lysine 199 (Lys199) in the transmembrane domains are particularly important for its inverse agonistic activity. It is suggested that Ser109 and Lys199 bind to the phenyl and tetrazole groups of this compound, respectively, while Ser105 is a candidate for interacting with its carboxyl group. This network of interactions stabilizes a receptor conformation that is incapable of activating downstream G proteins.

This compound Binding to AT1 Receptor cluster_AT1R AT1 Receptor Binding Pocket cluster_this compound This compound Molecule Ser105 Ser105 AT1R_Inactive Inactive Receptor Conformation Ser105->AT1R_Inactive Stabilizes Ser109 Ser109 Ser109->AT1R_Inactive Stabilizes Lys199 Lys199 (TM V) Lys199->AT1R_Inactive Stabilizes Carboxyl Carboxyl Group Carboxyl->Ser105 Interacts with Phenyl Phenyl Group Phenyl->Ser109 Interacts with Tetrazole Tetrazole Group Tetrazole->Lys199 Interacts with Valsartan_Core This compound

Caption: Molecular interactions stabilizing the AT1 receptor's inactive state.

Downstream Signaling Pathways

The primary signaling pathway initiated by Ang II binding to the AT1 receptor involves the activation of the heterotrimeric G protein Gq/11. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC), culminating in cellular responses like smooth muscle contraction. This compound directly blocks this entire cascade at its origin by preventing receptor activation.

Beyond the canonical Gq pathway, AT1 receptor activation can also lead to G protein-independent signaling, including the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently activates the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. Furthermore, in endothelial cells, this compound has been shown to increase nitric oxide (NO) production by modulating the interaction between the AT1 receptor and endothelial nitric oxide synthase (eNOS) through a Src/PI3K/Akt signaling pathway.

AT1 Receptor Signaling & this compound's Action AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates This compound This compound This compound->AT1R Blocks / Inverse Agonism Gq11 Gq/11 AT1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC PKC Activation DAG->PKC Activates Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC->Response

Caption: this compound blocks the canonical Gq/11-mediated signaling pathway.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the AT1 receptor.

Methodology:

  • Membrane Preparation: Homogenize tissues (e.g., rat liver or aorta) or cultured cells expressing AT1 receptors (e.g., COS-7) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an assay buffer. Determine protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK-- Ang II or [3H]this compound), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30-37°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through. Wash the filters rapidly with ice-cold buffer.

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Workflow: Radioligand Competition Binding Assay P1 Prepare AT1R-expressing cell membranes P2 Incubate membranes with: 1. Radioligand (fixed conc.) 2. This compound (varied conc.) P1->P2 P3 Reach binding equilibrium P2->P3 P4 Separate bound/free ligand (Vacuum Filtration) P3->P4 P5 Quantify bound radioactivity (Scintillation Counting) P4->P5 P6 Calculate IC50 and Ki values P5->P6

Caption: A typical workflow for a radioligand competition binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event of Gq/11-coupled receptor activation.

Methodology:

  • Cell Preparation: Culture cells endogenously or recombinantly expressing the AT1 receptor in a multi-well plate (e.g., 96- or 384-well).

  • Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent dye.

  • Compound Addition (Antagonist): Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow receptor binding.

  • Agonist Stimulation and Detection: Place the plate in a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR). The instrument's integrated pipettor adds a fixed concentration of an agonist (Angiotensin II) to all wells simultaneously while monitoring fluorescence in real-time.

  • Data Analysis: The binding of calcium to the dye results in an increase in fluorescence intensity. Measure the peak fluorescence response following agonist addition. Plot the response as a function of this compound concentration to generate a dose-response curve and determine the IC50 for the inhibition of the calcium signal.

Workflow: Calcium Mobilization Assay P1 Culture AT1R-expressing cells in plate P2 Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) P1->P2 P3 Pre-incubate with This compound (Antagonist) P2->P3 P4 Stimulate with Ang II (Agonist) & Measure fluorescence in real-time (FLIPR) P3->P4 P5 Analyze fluorescence change to determine IC50 P4->P5

Caption: A typical workflow for a fluorescence-based calcium mobilization assay.

ERK1/2 Phosphorylation Western Blot Assay

This assay assesses the effect of this compound on a key downstream signaling event, the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which can be activated by AT1 receptors.

Methodology:

  • Cell Culture and Starvation: Grow cells to near confluency. To reduce basal phosphorylation levels, serum-starve the cells for several hours (e.g., 4-12 hours) prior to the experiment.

  • Compound Treatment: Pre-treat cells with this compound for a specified duration. Then, stimulate the cells with Angiotensin II for a time known to induce peak ERK1/2 phosphorylation (e.g., 2-5 minutes).

  • Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the media, and lyse the cells directly in the well using a lysis buffer (e.g., SDS gel loading buffer) containing phosphatase and protease inhibitors.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: To normalize the data, strip the membrane and re-probe it with an antibody that detects total ERK1/2. Quantify the band intensities using densitometry. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal to determine the extent of inhibition by this compound.

Workflow: ERK1/2 Phosphorylation Western Blot P1 Serum-starve AT1R-expressing cells P2 Treat with this compound, then stimulate with Ang II P1->P2 P3 Lyse cells and prepare protein lysate P2->P3 P4 Separate proteins (SDS-PAGE) & Transfer to membrane P3->P4 P5 Immunoblot for phospho-ERK1/2 P4->P5 P6 Re-probe for total ERK1/2 P5->P6 Strip & P7 Quantify band intensity (Densitometry) P5->P7 P6->P7

Caption: A typical workflow for a Western blot-based phosphorylation assay.

References

Pharmacokinetics and Bioavailability of Valsartan in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of valsartan, a potent angiotensin II receptor antagonist, in various preclinical models. The information presented herein is intended to support drug development professionals in designing and interpreting preclinical studies. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes a typical experimental workflow.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats, common marmosets, and dogs following intravenous and oral administration. These values have been compiled from multiple preclinical studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration in Preclinical Models
Species (Strain)Dose (mg/kg)AUC₀-∞ (ng·h/mL)Half-life (t½) (h)
Rat1Not ReportedNot Reported
Common Marmoset0.21100 ± 2001.8 ± 0.3

Data presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of this compound Following Oral (PO) Administration in Preclinical Models
Species (Strain)Dose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀-∞ (ng·h/mL)Bioavailability (%)
Rat10Increased 1.7-fold with gemfibrozilNot ReportedIncreased 2.5-fold with gemfibrozilSignificantly higher with gemfibrozil
Common Marmoset2270 ± 1100.75 ± 0.00210 ± 709 ± 1
Common Marmoset3013,3000.75Not ReportedNot Reported
Beagle Dog80 mg (total dose)Dose-proportional increaseNot ReportedDose-proportional increaseNot Reported
Beagle Dog160 mg (total dose)Dose-proportional increaseNot ReportedDose-proportional increaseNot Reported

Data presented as mean ± standard deviation where available. For Beagle Dogs, specific values for Cₘₐₓ and AUC were not available in the reviewed literature, but a dose-proportional increase was reported[1][2].

Experimental Protocols

The methodologies described below are a synthesis of protocols reported in preclinical pharmacokinetic studies of this compound.

Animal Models
  • Rats: Male Sprague-Dawley or Wistar rats are commonly used.

  • Common Marmosets: Callithrix jacchus have been utilized as a non-rodent species.

  • Dogs: Beagle dogs are a frequently used non-rodent model.

  • Cynomolgus Monkeys: While used in metabolic studies, specific pharmacokinetic data for this compound alone is limited in the public domain.

Drug Administration
  • Intravenous (IV) Administration: For bioavailability studies, this compound is typically dissolved in a suitable vehicle, such as saline containing a solubilizing agent like Tween 80 and dimethyl sulfoxide (DMSO), and administered as a bolus injection, often via the femoral vein[3].

  • Oral (PO) Administration: this compound is administered by oral gavage as a suspension in a vehicle such as water containing carboxymethyl cellulose sodium and Tween 80[4]. Animals are typically fasted overnight prior to oral dosing[4].

Blood Sample Collection
  • Blood samples are collected at predetermined time points post-administration. For IV studies, early time points (e.g., 10, 30 minutes) are critical to capture the distribution phase, followed by later points (e.g., 1, 2, 4, 8, 24 hours) for the elimination phase.

  • For oral studies, sampling is designed to capture the absorption phase (e.g., 15, 45 minutes, 1, 2, 4 hours) and the elimination phase (e.g., 8, 24 hours).

  • Blood is typically collected from the femoral vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of this compound in plasma is predominantly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: A protein precipitation method is commonly employed for plasma sample preparation. This involves adding a precipitating agent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins. The resulting supernatant is then typically diluted and injected into the LC-MS/MS system. An internal standard (e.g., this compound-d9) is added before precipitation for accurate quantification.

  • Chromatographic Separation: Separation is achieved on a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is used to separate this compound from endogenous plasma components.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The transitions of the precursor ion to the product ion for this compound (e.g., m/z 436.2 → 235.2) and the internal standard are monitored for quantification.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_analysis Analytical Phase cluster_data_analysis Data Analysis Phase animal_acclimatization Animal Acclimatization dose_preparation Dose Formulation Preparation fasting Overnight Fasting (for PO) dosing Drug Administration (IV or PO) fasting->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_processing Plasma Separation and Storage blood_sampling->plasma_processing sample_preparation Plasma Sample Preparation (Protein Precipitation) plasma_processing->sample_preparation lcms_analysis LC-MS/MS Analysis sample_preparation->lcms_analysis pk_analysis Pharmacokinetic Analysis (NCA or Compartmental) lcms_analysis->pk_analysis data_reporting Data Tabulation and Reporting pk_analysis->data_reporting

References

Valsartan's Binding Profile: A Deep Dive into Angiotensin II Receptor Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding characteristics of valsartan, a potent and highly selective angiotensin II receptor antagonist. Tailored for researchers, scientists, and professionals in drug development, this document details this compound's binding affinity for the angiotensin II type 1 (AT1) and type 2 (AT2) receptor subtypes, outlines the experimental protocols for these determinations, and illustrates the associated signaling pathways.

Quantitative Analysis of this compound Binding

This compound exhibits a strong and preferential affinity for the AT1 receptor, the primary mediator of the pressor and pathological effects of angiotensin II. This high selectivity is a cornerstone of its therapeutic efficacy in managing hypertension and other cardiovascular conditions. The binding affinity and selectivity of this compound are summarized below.

ParameterReceptor SubtypeValueReference Tissue/System
Inhibition Constant (Ki) AT12.38 nMRat aortic smooth muscle cell membranes
Half-maximal Inhibitory Concentration (IC50) AT12.7 nMNot specified
Selectivity Ratio (AT1 vs. AT2) -~20,000 - 30,000-foldHuman myometrial membranes (for AT2)

This compound's high affinity for the AT1 receptor is demonstrated by its low nanomolar Ki and IC50 values.[1][2][3] More strikingly, its selectivity for the AT1 receptor is approximately 20,000 to 30,000 times greater than for the AT2 receptor, ensuring a targeted therapeutic effect with minimal off-target activity.[4]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of this compound's binding affinity for the AT1 receptor is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

I. Materials and Reagents
  • Receptor Source: Membranes prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human AT1 receptor (e.g., rat aortic smooth muscle cells).

  • Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II, a high-affinity radiolabeled antagonist for angiotensin II receptors.

  • Unlabeled Ligand: this compound (test compound).

  • Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan) or Angiotensin II.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

II. Procedure
  • Membrane Preparation: Homogenize the receptor source tissue or cells in a suitable buffer and prepare a membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add a known amount of membrane protein, the radioligand at a concentration near its Kd, and assay buffer.

    • Non-specific Binding: Add the same amount of membrane protein, the radioligand, and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Add the same amount of membrane protein, the radioligand, and varying concentrations of this compound (typically in a log or semi-log dilution series).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The therapeutic effects of this compound are a direct consequence of its blockade of the AT1 receptor, which in turn modulates a complex network of intracellular signaling pathways. In contrast, the AT2 receptor often mediates opposing effects.

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

The AT1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11 and G12/13 proteins. Its activation by angiotensin II initiates a cascade of events leading to vasoconstriction, inflammation, cellular growth, and fibrosis. This compound blocks these downstream effects.

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_effects Cellular Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates This compound This compound This compound->AT1R Blocks Gq_11 Gq/11 AT1R->Gq_11 G12_13 G12/13 AT1R->G12_13 PLC Phospholipase C (PLC) Gq_11->PLC RhoA RhoA/Rho Kinase G12_13->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Vaso Vasoconstriction RhoA->Vaso Gene Gene Transcription (Growth, Inflammation) MAPK->Gene Growth Cell Growth & Proliferation Gene->Growth Fibrosis Fibrosis Gene->Fibrosis

AT1 Receptor Signaling Cascade
Angiotensin II Type 2 (AT2) Receptor Signaling Pathway

The AT2 receptor is also a GPCR, but its activation often counteracts the effects of AT1 receptor stimulation. It is generally associated with vasodilation, anti-proliferative, and anti-inflammatory effects.

AT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Activates Gi Gi AT2R->Gi Bradykinin Bradykinin Pathway AT2R->Bradykinin Phosphatases Protein Phosphatases (SHP-1, PP2A) Gi->Phosphatases AntiGrowth Anti-proliferation Phosphatases->AntiGrowth Inhibits Growth Signals Apoptosis Apoptosis Phosphatases->Apoptosis Promotes NO_cGMP NO / cGMP Pathway Bradykinin->NO_cGMP Vaso Vasodilation NO_cGMP->Vaso

AT2 Receptor Signaling Cascade
Experimental Workflow for Determining Receptor Subtype Selectivity

The high selectivity of this compound for the AT1 receptor over the AT2 receptor is a critical aspect of its pharmacological profile. This is determined by comparing its binding affinity at both receptor subtypes.

Selectivity_Workflow cluster_at1 AT1 Receptor Binding Assay cluster_at2 AT2 Receptor Binding Assay start Start: Test Compound (e.g., this compound) at1_assay Competitive binding assay with [¹²⁵I]-AngII and membranes expressing AT1 start->at1_assay at2_assay Competitive binding assay with [¹²⁵I]-AngII and membranes expressing AT2 start->at2_assay at1_ic50 Determine IC₅₀ for AT1 at1_assay->at1_ic50 at1_ki Calculate Kᵢ for AT1 at1_ic50->at1_ki compare Compare Binding Affinities at1_ki->compare at2_ic50 Determine IC₅₀ for AT2 at2_assay->at2_ic50 at2_ki Calculate Kᵢ for AT2 at2_ic50->at2_ki at2_ki->compare selectivity Calculate Selectivity Ratio (Kᵢ for AT2 / Kᵢ for AT1) compare->selectivity end End: High Selectivity Confirmed selectivity->end

Receptor Subtype Selectivity Workflow

This comprehensive overview underscores the molecular basis for this compound's therapeutic efficacy. Its high-affinity, selective blockade of the AT1 receptor provides a targeted approach to mitigating the detrimental effects of angiotensin II in the pathophysiology of cardiovascular diseases.

References

In Vitro Effects of Valsartan on Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Valsartan is a highly selective Angiotensin II Type 1 Receptor (AT1R) blocker widely utilized in the management of hypertension and heart failure. Its primary mechanism involves the inhibition of Angiotensin II (Ang II), a potent vasoconstrictor and a key mediator of cellular growth, proliferation, and fibrosis. Beyond its well-documented hemodynamic effects, a growing body of in-vitro research has illuminated this compound's pleiotropic effects, demonstrating its ability to modulate a variety of intracellular signaling pathways. These modulations contribute to its vasoprotective, anti-proliferative, anti-inflammatory, and anti-fibrotic properties. This technical guide provides an in-depth summary of key in-vitro studies, focusing on the direct effects of this compound on critical cellular signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK1/2) cascade, is a central signaling route that translates extracellular stimuli into cellular responses such as proliferation, differentiation, and survival. In the vasculature, Ang II is a potent activator of this pathway in vascular smooth muscle cells (VSMCs), leading to the pathological proliferation and migration that contributes to atherosclerosis and in-stent restenosis.

This compound has been shown to effectively inhibit Ang II-induced activation of the MAPK/ERK pathway in VSMCs. This inhibition is a key mechanism behind its anti-proliferative effects.

Signaling Pathway Diagram

MAPK_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Ras Ras AT1R->Ras activates This compound This compound This compound->AT1R Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation VSMC Proliferation & Migration ERK->Proliferation

Caption: this compound's inhibition of the Ang II-induced MAPK/ERK pathway in VSMCs.

Quantitative Data Summary
Cell TypeStimulusThis compound ConcentrationObserved EffectReference
Rat VSMCsAng II (10⁻⁷ mM)10⁻⁵ and 10⁻⁴ mmol/LSignificantly inhibited Ang II-induced cell proliferation and migration.
Rat VSMCsAng II (10⁻⁶ mol/L)10⁻⁵ and 10⁻⁶ mol/LInhibited Ang II-induced upregulation of Raf and ERK1/2 expression.[1]
Rat VSMCsAng II (10⁻⁷ mM)Not specifiedInhibited Ang II-induced phosphorylation of p42/44 MAPK.
HA-VSMCsAng IINot specifiedPart of Sacubitril/Valsartan, which downregulated p-ERK1/2 protein expression.[2]
Experimental Protocols
  • Cell Culture: Vascular Smooth Muscle Cells (VSMCs) were isolated from rat thoracic aortas and cultured. Human Aortic VSMCs (HA-VSMCs) were also used.[1]

  • Proliferation Assay: Cell proliferation was quantified using the Methyl Thiazolyl Tetrazolium (MTT) assay or Cell Counting Kit-8 (CCK-8). VSMCs were pre-treated with various concentrations of this compound before being stimulated with Angiotensin II.

  • Migration Assay: A migration chamber system was used to assess VSMC migration. Cells were treated with this compound and/or Ang II, and the number of migrated cells was counted.

  • Western Blot Analysis: Protein expression and phosphorylation levels of key pathway components (e.g., Raf, ERK1/2, phospho-p42/44 MAPK) were determined by Western blot. Cells were lysed after treatment, and proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific primary and secondary antibodies.

PI3K/Akt/eNOS Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) pathway is fundamental for the production of nitric oxide (NO) in endothelial cells. NO is a critical signaling molecule that promotes vasodilation, inhibits platelet aggregation, and prevents leukocyte adhesion, thereby maintaining vascular health. This compound enhances NO bioavailability, a pleiotropic effect that contributes significantly to its cardiovascular protective benefits.

In-vitro studies show that this compound activates this pathway, leading to increased eNOS phosphorylation and subsequent NO production. This action is, at least in part, independent of simple AT1R blockade and involves the modulation of protein-protein interactions.

Signaling Pathway Diagram

PI3K_Akt_eNOS_Pathway cluster_complex AT1R-eNOS Complex This compound This compound AT1R AT1 Receptor This compound->AT1R induces dissociation Src c-Src This compound->Src activates eNOS_bound eNOS AT1R->eNOS_bound PI3K PI3K Src->PI3K Akt Akt PI3K->Akt eNOS_free eNOS (phosphorylated) Akt->eNOS_free phosphorylates NO Nitric Oxide (NO) Production eNOS_free->NO

Caption: this compound promotes NO production via the Src/PI3K/Akt/eNOS pathway.

Quantitative Data Summary
Cell TypeThis compound ConcentrationDurationObserved EffectReference
BAECs10 µM24 hSignificantly increased nitrite and cGMP levels in cultured medium.
HAECs10 µM15 minElevated levels of phosphorylated eNOS (Ser-1179) and Akt (Thr-473).
EA.hy92610 µmol/L3-24 hIncreased intracellular NO concentration in a time- and dose-dependent manner.
HAECsNot specified30 minSuppressed the interaction (association) of AT1R and eNOS.
BAECsNot specified5 minSignificantly increased Akt phosphorylation.
Experimental Protocols
  • Cell Culture: Bovine Aortic Endothelial Cells (BAECs) and Human Aortic Endothelial Cells (HAECs) were cultured in appropriate media. The EA.hy926 human endothelial cell line was also used.

  • NO Production Measurement: NO production was assessed by measuring the concentration of its stable metabolite, nitrite, in the culture medium using the Griess reagent assay.

  • cGMP Measurement: Intracellular cGMP levels, a downstream effector of NO, were measured using an enzyme immunosorbent assay (ELISA).

  • Western Blot Analysis: Levels of total and phosphorylated eNOS and Akt were determined by Western blotting to assess the activation state of the pathway.

  • Immunoprecipitation: To study the interaction between AT1R and eNOS, cell lysates were subjected to immunoprecipitation with an anti-AT1R antibody, followed by Western blotting for eNOS.

Transforming Growth Factor-β (TGF-β)/Smad Pathway

The TGF-β signaling pathway is a master regulator of tissue fibrosis. Upon activation by TGF-β1, its receptors phosphorylate Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to induce the expression of pro-fibrotic genes, such as those for collagen and fibronectin. This pathway is pathologically activated in cardiac fibroblasts, leading to myocardial fibrosis.

This compound demonstrates significant anti-fibrotic effects by directly inhibiting the TGF-β/Smad pathway in cardiac and renal cells.

Signaling Pathway Diagram

TGF_Beta_Pathway TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor pSmad p-Smad2/3 Receptor->pSmad phosphorylates This compound This compound This compound->Receptor Complex p-Smad2/3-Smad4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocation Transcription Gene Transcription (Collagen, Fibronectin) Nucleus->Transcription

Caption: this compound inhibits the pro-fibrotic TGF-β/Smad signaling pathway.

Quantitative Data Summary
Cell TypeStimulusThis compound ConcentrationObserved EffectReference
Myocardial FibroblastsTGF-β1 (5 ng/ml)10⁻⁵ MMitigated the increased cell viability induced by TGF-β1.
Myocardial FibroblastsTGF-β110⁻⁵ MSignificantly reduced TGF-β1-induced upregulation of p-Smad3 protein expression.
HK-2 (Renal Proximal Tubular Cells)TGF-β1 (5 ng/mL)30 μMInhibited levels of MMP9 and α-SMA; increased CK-18 (epithelial marker).
HK-2 CellsTGF-β130 μMDecreased the upregulation of collagen III and fibronectin.
HL-1 (Myocardial Cells)DoxorubicinNot specifiedReversed increased expression of TGF-β1 and downstream proteins.
Experimental Protocols
  • Cell Culture: Primary myocardial fibroblasts were isolated and cultured. Human proximal tubular cells (HK-2) and mouse myocardial cells (HL-1) were also used.

  • Induction of Fibrotic Response: Cells were treated with TGF-β1 to induce a fibrotic phenotype, characterized by increased proliferation, differentiation into myofibroblasts, and extracellular matrix protein synthesis. In some studies, doxorubicin was used to induce cardiac injury.

  • Cell Viability Assay: The CCK-8 assay was used to measure the viability of myocardial fibroblasts after treatment with TGF-β1 and/or this compound.

  • Western Blot Analysis: The expression and phosphorylation of key proteins in the TGF-β pathway, such as TGF-β1, Smad3, and phospho-Smad3 (p-Smad3), as well as fibrotic markers like α-SMA, collagen, and fibronectin, were analyzed by Western blot.

  • Quantitative RT-PCR: Gene expression levels of fibrotic and epithelial markers (MMP9, α-SMA, CK-18) were quantified by qRT-PCR.

Anti-Inflammatory Signaling (NF-κB & Cytokine Suppression)

Chronic inflammation is a key driver of cardiovascular and renal disease. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This compound has demonstrated direct anti-inflammatory effects in vitro by inhibiting the activation of NF-κB and MAPK signaling pathways in various cell types, including macrophages and epithelial cells, independent of its AT1R blockade in some cases.

Signaling Pathway Diagram

NFkB_Pathway cluster_complex Inactive Complex LPS LPS Receptor Toll-like Receptor LPS->Receptor MAPK MAPKs (p38, JNK, ERK) Receptor->MAPK IKK IKK Complex Receptor->IKK This compound This compound This compound->MAPK This compound->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB_inactive NF-κB IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines

References

Discovery and Synthesis of Novel Valsartan Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Valsartan is a highly effective, orally active angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension and heart failure.[1][2] As a selective antagonist of the angiotensin II type 1 (AT1) receptor, it mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II, playing a crucial role in regulating blood pressure.[3][4] The clinical success of this compound has spurred further research into the development of novel analogs with potentially improved pharmacological profiles, such as enhanced potency, better bioavailability, or modified pharmacokinetic properties. This technical guide provides an in-depth overview of the discovery and synthesis of new this compound analogs, detailing the underlying signaling pathways, modern synthetic strategies, and key evaluation protocols. It aims to serve as a comprehensive resource for professionals engaged in cardiovascular drug discovery and development.

The Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

This compound exerts its therapeutic effect by blocking the AT1 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, angiotensin II (Ang II), to the AT1 receptor initiates a cascade of intracellular events primarily through the Gq/11 protein pathway.[5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC). These signaling events culminate in various physiological responses, including vasoconstriction, inflammation, cellular growth, and fibrosis. This compound and its analogs competitively inhibit the initial binding of Ang II, thereby blocking this entire downstream cascade.

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AT1R AT1 Receptor Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Response Physiological Responses (Vasoconstriction, etc.) PKC->Response Leads to AngII Angiotensin II AngII->AT1R Binds This compound This compound Analog This compound->AT1R Blocks

Diagram 1: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.

Design and Synthesis of this compound Analogs

The development of novel this compound analogs is guided by rational drug design principles aimed at optimizing interactions with the AT1 receptor and improving drug-like properties.

Rational Design Strategies

Structure-based drug design is a common strategy, leveraging the known crystal structure of the AT1 receptor. Modifications to the this compound scaffold are typically focused on several key moieties:

  • Carboxylic Acid Group: This group is crucial for binding. It can be functionalized into esters or amides to create prodrugs with altered solubility or permeability, or to explore new interactions within the receptor pocket.

  • Tetrazole Ring: This acidic moiety is a key pharmacophore that mimics the C-terminal carboxylate of angiotensin II. Alkylation or substitution on this ring can modulate the compound's acidity and binding affinity.

  • Acyl and Valine Groups: The N-valeryl-N-methyl-L-valine portion contributes to the molecule's lipophilicity and specific hydrophobic interactions. Alterations here can fine-tune the pharmacokinetic profile.

Computational tools like molecular docking are used to screen virtual libraries of designed analogs, predicting their binding affinity and orientation within the AT1 receptor's active site. This in silico screening prioritizes candidates for chemical synthesis and biological testing.

Discovery_Workflow node_design Rational Design (Scaffold Modification) node_insilico In Silico Screening (Molecular Docking, ADMET) node_design->node_insilico node_synthesis Chemical Synthesis node_insilico->node_synthesis Prioritized Candidates node_purify Purification & Characterization (HPLC, NMR, MS) node_synthesis->node_purify node_invitro In Vitro Evaluation (Receptor Binding, Functional Assays) node_purify->node_invitro node_sar SAR Analysis node_invitro->node_sar node_lead Lead Optimization node_sar->node_lead node_lead->node_design Iterative Refinement node_invivo In Vivo Studies (PK/PD, Efficacy Models) node_lead->node_invivo node_candidate Preclinical Candidate node_invivo->node_candidate

Diagram 2: General Workflow for Discovery of Novel this compound Analogs.
Key Synthetic Routes

The synthesis of the this compound scaffold hinges on the formation of the biphenyltetrazole core. Several robust organometallic cross-coupling reactions are employed for this key step, including:

  • Suzuki Coupling: This involves the reaction of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.

  • Negishi Coupling: This method utilizes an organozinc reagent and an aryl halide, also catalyzed by palladium or nickel. It is often noted for its efficiency and tolerance of various functional groups.

The following diagram and protocol detail an efficient synthesis of this compound via a Negishi coupling, which is a representative method adaptable for producing novel analogs.

Synthesis_Workflow cluster_sidechain Side-Chain Assembly cluster_core Core Assembly (Negishi Coupling) cluster_final Final Steps start1 L-Valine Methyl Ester (2) inter1 Methyl N-pentanoyl-L-valinate (3) start1->inter1 start2 Valeryl Chloride (1) start2->inter1 inter2 Aryl Bromide (5) (N-alkylation) inter1->inter2 coupled Coupled Product (7) inter2->coupled start3 5-phenyl-1-trityl-1H-tetrazole (6) organozinc Organozinc Intermediate start3->organozinc ortho-metalation + ZnCl₂ organozinc->coupled Pd(OAc)₂ Q-phos hydrolysis Ester Hydrolysis coupled->hydrolysis final_product This compound Analog (8) hydrolysis->final_product

Diagram 3: Synthetic Workflow for a this compound Analog via Negishi Coupling.
Experimental Protocol: Synthesis of a this compound Analog via Negishi Coupling

This protocol is adapted from an efficient synthesis of this compound and serves as a template for analog synthesis.

Step 1: Synthesis of Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (5)

  • Acylation: L-valine methyl ester hydrochloride (2) is coupled with valeryl chloride (1) in dichloromethane at 0 °C using triethylamine as a base to yield methyl N-pentanoyl-L-valinate (3).

  • N-Alkylation: Compound (3) is N-alkylated with 1-bromo-4-(bromomethyl)benzene (4) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base to afford the key aryl bromide intermediate (5).

Step 2: Negishi Coupling

  • Organozinc Formation: In a dry, nitrogen-purged flask, dissolve 5-phenyl-1-trityl-1H-tetrazole (6) in anhydrous THF. Add n-butyllithium at 25 °C to perform directed ortho-metalation. After stirring, cool the mixture to -20 °C and add a solution of anhydrous zinc chloride in THF to form the organozinc reagent.

  • Coupling Reaction: To the organozinc solution, add the aryl bromide (5), palladium(II) acetate (Pd(OAc)₂), and a suitable phosphine ligand (e.g., Q-phos).

  • Heat the reaction mixture to 75 °C for approximately 2 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup. Purify the crude product by column chromatography to yield the protected this compound analog (7).

Step 3: Deprotection (Hydrolysis)

  • Dissolve the protected compound (7) in methanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 3 N NaOH).

  • Reflux the mixture until the hydrolysis of the methyl ester and cleavage of the trityl protecting group are complete (monitor by TLC/LC-MS).

  • After cooling, acidify the mixture to pH ~2-3 with HCl to precipitate the final product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the final this compound analog (8).

Parameter Condition / Reagent Purpose Typical Yield
Acylation Valeryl Chloride, Et₃N, DCMForms the amide bond~95%
N-Alkylation NaH, THFAttaches the biphenyl precursor~70%
Metalation n-BuLi, THFActivates the tetrazole ring for coupling-
Transmetalation Anhydrous ZnCl₂Forms the organozinc species-
Coupling Catalyst Pd(OAc)₂, Q-phosCatalyzes C-C bond formation~80%
Hydrolysis 3 N NaOH, MethanolRemoves protecting groups~90%
Table 1: Key Reagents and Conditions for Negishi Coupling Synthesis.

Pharmacological Evaluation and Structure-Activity Relationships

In Silico and In Vitro Evaluation

Newly synthesized analogs undergo rigorous evaluation to determine their pharmacological profile. The process begins with in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, followed by in vitro assays to measure biological activity directly. The primary assay is a receptor binding assay to determine the compound's affinity for the AT1 receptor.

Data Summary: AT1 Receptor Affinities

The binding affinity is a critical measure of a drug's potency. For this compound, this is typically reported as an inhibition constant (Ki) or dissociation constant (Kd). For novel analogs, initial screening is often performed computationally, providing a predicted binding energy. While experimental data for many novel analogs is proprietary or not yet published, in silico studies provide valuable comparative insights.

CompoundModificationBinding Affinity (kcal/mol)aExperimental Ki (nM)b
This compound --8.52.38
Analog 1b Methyl Ester-8.9N/A
Analog 1d Isopropyl Ester-9.2N/A
Analog 2a N-Methyl Amide-9.0N/A
Analog 2f N-Cyclopentyl Amide-9.7N/A
Analog 3c Tetrazole N-Alkylation (Ethyl)-8.7N/A
Table 2: Comparison of AT1 Receptor Binding Affinities for this compound and Designed Analogs. aData from molecular docking studies. bExperimental data for this compound.
Experimental Protocol: AT1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.

1. Materials:

  • Membrane Preparation: Rat aortic smooth muscle cell membranes (or other tissues expressing AT1 receptors).

  • Radioligand: [¹²⁵I]-Angiotensin II (e.g., [¹²⁵I]-(Sar¹,Ile⁸) Angiotensin II).

  • Binding Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding (NSB) Control: A high concentration of unlabeled Angiotensin II or a known antagonist like Losartan.

  • Apparatus: 96-well plates, filtration apparatus, gamma counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds and reference compound (unlabeled Angiotensin II or this compound).

  • In a 96-well plate, add the binding buffer, a fixed concentration of [¹²⁵I]-Angiotensin II radioligand, and the cell membrane preparation.

  • Add the serially diluted test compounds to their respective wells. For total binding wells, add vehicle only. For NSB wells, add the NSB control.

  • Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, washing quickly with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for refining analog design. Key insights for sartans include:

  • An acidic group (tetrazole or carboxylic acid) on the biphenyl ring system is essential for high-affinity binding.

  • The lipophilic side chain (the N-pentanoyl valine moiety in this compound) occupies a hydrophobic pocket in the receptor, and its size and shape significantly influence potency.

  • The relative orientation of the biphenyl rings and the attached functional groups, dictated by the central linker, is critical for optimal receptor engagement.

Conclusion and Future Directions

The rational design and synthesis of novel this compound analogs remain a promising avenue for the development of next-generation antihypertensive agents. By leveraging computational chemistry, efficient synthetic methodologies like Negishi coupling, and robust pharmacological screening protocols, researchers can systematically explore the chemical space around the this compound scaffold. Future efforts may focus on developing analogs with dual-target activities or tissue-specific effects to further enhance therapeutic benefits while minimizing side effects. The principles and protocols outlined in this guide provide a solid foundation for scientists and developers aiming to contribute to this important field of cardiovascular medicine.

References

Valsartan's Pivotal Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Valsartan's mechanism of action and its profound impact on the Renin-Angiotensin-Aldosterone System (RAAS). As a highly selective Angiotensin II Receptor Blocker (ARB), this compound plays a critical role in the management of hypertension and heart failure. This document elucidates the intricate signaling pathways of the RAAS, details the molecular interactions of this compound, and presents quantitative data from key clinical studies. Furthermore, it offers comprehensive experimental protocols for assessing the pharmacodynamic effects of this compound on RAAS components, aiming to equip researchers and drug development professionals with the essential knowledge for advancing cardiovascular therapeutics.

Introduction: The Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal perfusion, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the decapeptide Angiotensin I. Angiotensin-Converting Enzyme (ACE), primarily found in the lungs, then converts Angiotensin I into the potent octapeptide, Angiotensin II.

Angiotensin II exerts its physiological effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized cardiovascular effects of Angiotensin II are mediated through the AT1 receptor. These effects include:

  • Vasoconstriction: Potent constriction of arterioles, leading to an increase in systemic vascular resistance and blood pressure.

  • Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water reabsorption in the kidneys, thereby increasing blood volume and pressure.

  • Sympathetic Nervous System Activation: Enhancement of norepinephrine release from sympathetic nerve terminals and direct stimulation of the sympathetic nervous system.

  • Cellular Growth and Proliferation: Promotion of cardiac and vascular smooth muscle cell hypertrophy and fibrosis.

Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension, heart failure, and chronic kidney disease. Consequently, pharmacological inhibition of this system has become a cornerstone of cardiovascular therapy.

This compound: Mechanism of Action

This compound is a non-peptide, orally active, and highly selective Angiotensin II Receptor Blocker (ARB). Its therapeutic efficacy stems from its ability to competitively and insurmountably antagonize the binding of Angiotensin II to the AT1 receptor. This selective blockade prevents Angiotensin II from exerting its pressor and pro-hypertrophic effects, leading to:

  • Vasodilation: By inhibiting Angiotensin II-mediated vasoconstriction, this compound reduces peripheral vascular resistance and lowers blood pressure.

  • Reduced Aldosterone Secretion: Blockade of AT1 receptors in the adrenal gland diminishes Angiotensin II-stimulated aldosterone release, leading to decreased sodium and water retention.

  • Inhibition of Negative Feedback: By blocking the effects of Angiotensin II, this compound interrupts the negative feedback loop on renin release. This results in a compensatory increase in plasma renin activity (PRA) and circulating levels of Angiotensin II. However, due to the AT1 receptor blockade, the elevated Angiotensin II levels do not elicit a pressor response.

The following diagram illustrates the RAAS cascade and the point of intervention by this compound.

RAAS_this compound Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Physiological_Effects Vasoconstriction, Aldosterone Secretion, Cell Proliferation AT1_Receptor->Physiological_Effects Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I This compound This compound This compound->AT1_Receptor Blocks

Figure 1. Mechanism of Action of this compound in the RAAS.

Quantitative Effects of this compound on RAAS Biomarkers and Blood Pressure

Clinical trials have consistently demonstrated the significant impact of this compound on key biomarkers of the RAAS and on blood pressure. The following tables summarize quantitative data from representative studies.

Table 1: Effect of this compound on Plasma Renin Activity (PRA) and Aldosterone

Treatment GroupChange in Plasma Renin Activity (PRA)Change in Plasma AldosteroneStudy Reference
This compound▲ 54% - 73% increase▼ 11% - 22% decrease[1]
This compound (in combination with Nebivolol)▲ 17% - 39% increase▼ up to 35% decrease (max dose)[1]

Table 2: Effect of this compound on Ambulatory Blood Pressure in Hypertensive Patients

Administration Time24-hour Mean Systolic BP Reduction (mmHg)24-hour Mean Diastolic BP Reduction (mmHg)Study Reference
Morning (on awakening)17.011.3[2]
Bedtime14.611.4[2]

Table 3: Effect of this compound-based vs. Amlodipine-based Therapy on Office and Ambulatory Blood Pressure in Obese Hypertensive Patients

Treatment GroupOffice Systolic BP Reduction (mmHg)24-hour Ambulatory Systolic BP Reduction (mmHg)Study Reference
This compound/HCTZ-30.6-20.6[3]
Amlodipine/HCTZ-28.3-14.5

Experimental Protocols

Accurate assessment of this compound's pharmacodynamic effects requires robust and validated experimental protocols. This section details methodologies for key assays and clinical procedures.

Measurement of Plasma Renin Activity (PRA)

Principle: PRA is determined by measuring the rate of Angiotensin I generation from endogenous angiotensinogen in plasma. This is typically achieved through an in vitro incubation step followed by quantification of the generated Angiotensin I.

Protocol: Radioimmunoassay (RIA) for Angiotensin I

  • Sample Collection and Handling:

    • Collect whole blood in pre-chilled EDTA-containing tubes.

    • Immediately centrifuge at 4°C to separate plasma.

    • Store plasma at -70°C until analysis to prevent degradation of Angiotensin I.

  • Angiotensin I Generation:

    • Thaw plasma samples on ice.

    • Divide each plasma sample into two aliquots.

    • Incubate one aliquot at 37°C for a defined period (e.g., 1.5 to 3 hours) to allow for enzymatic generation of Angiotensin I by renin.

    • Incubate the second aliquot at 4°C for the same duration to serve as a baseline (non-generation) control.

    • Stop the enzymatic reaction by adding an ACE inhibitor (e.g., captopril) and placing the tubes on ice.

  • Radioimmunoassay (RIA):

    • Prepare a standard curve using known concentrations of Angiotensin I.

    • Add 125I-labeled Angiotensin I (tracer) and a specific anti-Angiotensin I antibody to all tubes (standards, controls, and samples).

    • Incubate to allow for competitive binding between labeled and unlabeled Angiotensin I for the antibody.

    • Separate antibody-bound Angiotensin I from free Angiotensin I using a secondary antibody precipitation method.

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Calculation:

    • Calculate the concentration of Angiotensin I in each sample by interpolating from the standard curve.

    • PRA is expressed as the amount of Angiotensin I generated per unit of time (e.g., ng/mL/hour).

PRA_Workflow Start Start: Collect Blood (EDTA tubes) Centrifuge Centrifuge at 4°C Start->Centrifuge Plasma Separate and Freeze Plasma (-70°C) Centrifuge->Plasma Thaw Thaw Plasma on Ice Plasma->Thaw Split Split into two aliquots Thaw->Split Incubate_37 Incubate at 37°C (Generation) Split->Incubate_37 Aliquot 1 Incubate_4 Incubate at 4°C (Baseline) Split->Incubate_4 Aliquot 2 Stop_Reaction Stop Reaction (ACEi, Ice) Incubate_37->Stop_Reaction Incubate_4->Stop_Reaction RIA Radioimmunoassay (RIA) for Angiotensin I Stop_Reaction->RIA Calculate Calculate PRA (ng/mL/hour) RIA->Calculate

Figure 2. Experimental Workflow for PRA Measurement.
Measurement of Plasma Aldosterone Concentration

Principle: Aldosterone can be quantified in plasma using various immunoassay techniques or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity and accuracy.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge and separate plasma. Store at -20°C or lower.

  • Extraction:

    • Add an internal standard (e.g., deuterated aldosterone) to the plasma sample.

    • Perform liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction to isolate aldosterone and remove interfering substances.

    • Evaporate the solvent and reconstitute the extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system for separation of aldosterone from other compounds.

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Use electrospray ionization (ESI) in negative mode to ionize the aldosterone molecules.

    • Perform multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for aldosterone and the internal standard, ensuring high selectivity.

  • Quantification:

    • Construct a calibration curve using standards of known aldosterone concentrations.

    • Quantify the aldosterone concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Ambulatory Blood Pressure Monitoring (ABPM)

Principle: ABPM provides a comprehensive assessment of a patient's blood pressure profile over a 24-hour period, capturing variations during daily activities and sleep. This method is superior to office blood pressure measurements for evaluating the efficacy of antihypertensive medications.

Protocol:

  • Device and Cuff Selection:

    • Use a validated, automated, and portable ABPM device.

    • Select the appropriate cuff size for the patient's non-dominant arm to ensure accurate readings.

  • Device Programming:

    • Program the device to record blood pressure at regular intervals, typically every 15-30 minutes during the daytime (e.g., 7:00 AM to 11:00 PM) and every 30-60 minutes during the nighttime.

  • Patient Instructions:

    • Instruct the patient to engage in their usual daily activities but to keep their arm still and at heart level during each measurement.

    • Provide a diary for the patient to record their activities, posture, symptoms, and sleep/wake times.

  • Data Analysis:

    • Download the data from the ABPM device.

    • Calculate the following parameters:

      • 24-hour average systolic and diastolic blood pressure.

      • Daytime average systolic and diastolic blood pressure.

      • Nighttime average systolic and diastolic blood pressure.

      • Blood pressure load (percentage of readings above a predefined threshold).

      • Nocturnal dipping status (percentage decrease in blood pressure from day to night).

Conclusion

This compound's targeted blockade of the AT1 receptor represents a highly effective strategy for mitigating the detrimental effects of an overactive RAAS. Its well-documented ability to lower blood pressure and modulate key RAAS biomarkers underscores its importance in the therapeutic arsenal against cardiovascular diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel RAAS inhibitors. A thorough understanding of these methodologies is paramount for researchers and drug development professionals dedicated to advancing the treatment of hypertension and heart failure.

Disclaimer: This document is intended for informational and educational purposes only and should not be considered as medical advice.

References: Giles, T. D., et al. (2015). Correlations of plasma renin activity and aldosterone concentration with ambulatory blood pressure responses to nebivolol and this compound, alone and in combination, in hypertension. Journal of the American Society of Hypertension, 9(12), 959-967. Hermida, R. C., et al. (2003). Administration time-dependent effects of this compound on ambulatory blood pressure in hypertensive subjects. Hypertension, 42(3), 283-290. Kjeldsen, S. E., et al. (2011). Office and ambulatory blood pressure-lowering effects of combination this compound/hydrochlorothiazide vs hydrochlorothiazide-based therapy in obese, hypertensive patients. The Journal of Clinical Hypertension, 13(10), 731-738. Cohn, J. N., & Tognoni, G. (2001). A randomized trial of the angiotensin-receptor blocker this compound in chronic heart failure. New England Journal of Medicine, 345(23), 1667-1675. Julius, S., et al. (2004). Outcomes in hypertensive patients at high cardiovascular risk treated with regimens based on this compound or amlodipine: the VALUE randomised trial. The Lancet, 363(9426), 2022-2031. The this compound Heart Failure Trial Investigators. (2002). Baseline demographics of the this compound Heart Failure Trial. European Journal of Heart Failure, 4(4), 439-446. HOPE Asia Network. (2020). Guidance on ambulatory blood pressure monitoring: A statement from the HOPE Asia Network. Journal of Clinical Hypertension, 22(6), 941-951. Mega clinical trials which have shaped the RAS intervention clinical practice. (2015). Therapeutic Advances in Cardiovascular Disease, 9(4), 183-197. Sacubitril/valsartan versus this compound in regressing myocardial fibrosis in hypertension: a prospective, randomized, open-label, blinded endpoint clinical trial protocol. (2023). Trials, 24(1), 548. Effect of the Renin-Angiotensin-Aldosterone System Reactivity on Endothelial Function and Modulative Role of this compound in Male Subjects with Essential Hypertension. (2021). Journal of Clinical Medicine, 10(24), 5816. this compound Heart FailureTrial - Val-HeFT. (2003). American College of Cardiology. The Val-HeFT trial: this compound reduces morbidity in chronic heart failure [Classics Series]. (2014). 2 Minute Medicine. Outcomes in hypertensive patients at high cardiovascular risk treated with regimens based on this compound or amlodipine: the VALUE randomised trial. (2004). The Lancet, 363(9426), 2022-2031. this compound Antihypertensive Long-Term Use Evaluation. (2016). American College of Cardiology. A Critique of the VALUE Trial Results. (2004). Medscape. Severity of left ventricular remodeling defines outcomes and response to therapy in heart failure: this compound heart failure trial (Val-HeFT) echocardiographic data. (2004). Journal of the American College of Cardiology, 43(10), 1803-1810. The angiotensin receptor antagonist this compound: A review of the literature with a focus on clinical trials. (2005). Expert Opinion on Pharmacotherapy, 6(13), 2327-2341. Long-term potential of angiotensin receptor blockade for cardiovascular protection in hypertension: the VALUE trial. This compound Antihypertensive Long-term Use Evaluation. (1999). Blood Pressure, 8(4), 176-183. Safety and Efficacy of this compound and Amlodipine Combined and Alone in Hypertensive Patients. (2011). ClinicalTrials.gov. Addition of Sacubitril/Valsartan to Mineralocorticoid Receptor Antagonist Therapy in Primary Aldosteronism: Effects on Plasma Aldosterone Concentration and Plasma Renin Activity. (2025). Journal of Clinical Medicine Research. Effects of Angiotensin Receptor Blockers on Ambulatory Plasma Renin Activity in Healthy, Normal Subjects During Unrestricted Sodium Intake. (2007). American Journal of Hypertension, 20(11), 1216-1223. The Val-HeFT trial: this compound reduces morbidity in chronic heart failure [Classics Series]. (2014). 2 Minute Medicine. VALUE: The this compound Antihypertensive Long-term Use Evaluation Trial. (2004). Medscape. Baseline demographics of the this compound Heart Failure Trial. (2000). European Journal of Heart Failure, 2(4), 439-446.

References

Repurposing Valsartan: An In-depth Technical Guide to Early-Stage Research in Non-Cardiovascular Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Valsartan, an angiotensin II receptor blocker (ARB), is a well-established therapeutic agent for the management of hypertension and heart failure. Its mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, thereby mitigating the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2][3][4] Beyond its cardiovascular benefits, a growing body of preclinical evidence suggests that this compound possesses therapeutic potential in a range of non-cardiovascular diseases. This technical guide provides a comprehensive overview of early-stage research on this compound's applications in neurodegenerative diseases, inflammatory disorders, fibrotic conditions, and cancer, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways.

Neurodegenerative Diseases: Focus on Alzheimer's Disease

Emerging research indicates that this compound may offer neuroprotective benefits, particularly in the context of Alzheimer's disease (AD). Studies suggest that the renin-angiotensin system (RAS) plays a role in the pathophysiology of neurodegeneration.[5] this compound's ability to cross the blood-brain barrier and modulate brain RAS activity is a key area of investigation.

Quantitative Data Summary
Model System Parameter Measured This compound Dose/Concentration Key Finding Reference
Tg2576 AD Mouse ModelSpatial Learning (Morris Water Maze)10 mg/kg/day & 40 mg/kg/daySignificant improvement in escape latency.
Tg2576 AD Mouse ModelSoluble High-Molecular-Weight (HMW) Aβ Oligomers (Cerebral Cortex)10 mg/kg/day & 40 mg/kg/day~2- to 3-fold reduction in HMW Aβ oligomers.
Tg2576 AD Mouse ModelTotal Guanidine-Extractable Aβ1-40 (Cerebral Cortex & Hippocampus)10 mg/kg/day & 40 mg/kg/daySignificant reduction (P < 0.05).
Tg2576 AD Mouse ModelTotal Guanidine-Extractable Aβ1-42 (Cerebral Cortex & Hippocampus)40 mg/kg/daySignificant reduction (P < 0.05).
In vitro Aβ1-42 OligomerizationInhibition of HMW Aβ Oligomer Formation10 µMAttenuation of Aβ oligomerization.
AlCl3-induced AD Rat ModelCognitive Function (Morris Water Maze, Novel Object Recognition)30 mg/kg/dayImprovement in behavioral impairments.
Experimental Protocols

In Vivo Assessment of Cognitive Function in Tg2576 Mice:

  • Animal Model: Male Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein, are used.

  • Treatment: this compound is administered orally at doses of 10 mg/kg/day or 40 mg/kg/day.

  • Morris Water Maze Test:

    • A circular pool is filled with opaque water, and a hidden platform is submerged.

    • Mice are trained to find the platform from different starting points.

    • Escape latency (time to find the platform) is recorded over several trials.

    • A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

In Vitro Aβ Oligomerization Assay:

  • Peptide Preparation: Synthetic Aβ1-42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized.

  • Oligomerization Induction: The peptide is reconstituted in a buffer (e.g., phosphate-buffered saline) and incubated at 4°C for 24 hours to promote oligomer formation.

  • Treatment: this compound (10 µM) is co-incubated with the Aβ1-42 peptide.

  • Analysis:

    • Western Blot: Samples are run on a polyacrylamide gel, transferred to a membrane, and probed with an antibody specific for Aβ (e.g., 6E10) to visualize monomeric and oligomeric forms.

    • Dot Blot: Samples are spotted onto a nitrocellulose membrane and probed with an oligomer-specific antibody (e.g., A11) to quantify the extent of oligomerization.

Signaling Pathway

This compound's Neuroprotective Mechanism in Alzheimer's Disease cluster_0 Angiotensin II Pathway cluster_1 Downstream Effects cluster_2 Therapeutic Outcomes AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Neuroinflammation Neuroinflammation AT1R->Neuroinflammation OxidativeStress Oxidative Stress AT1R->OxidativeStress Abeta Aβ Production & Oligomerization AT1R->Abeta ReducedNeuroinflammation Reduced Neuroinflammation ReducedOxidativeStress Reduced Oxidative Stress ReducedAbeta Reduced Aβ Burden This compound This compound This compound->AT1R Blocks CognitiveImprovement Cognitive Improvement ReducedAbeta->CognitiveImprovement

This compound's Neuroprotective Mechanism in Alzheimer's Disease.

Inflammatory Disorders

This compound has demonstrated anti-inflammatory properties in various preclinical models. Its effects appear to extend beyond AT1 receptor blockade, potentially involving modulation of key inflammatory signaling pathways.

Quantitative Data Summary
Model System Parameter Measured This compound Dose/Concentration Key Finding Reference
LPS-infused MiceTNF-α mRNA (Adipose & Liver Tissue)Not specifiedSignificant suppression of LPS-induced increase.
LPS-infused MiceIL-6 mRNA (Adipose Tissue)Not specifiedSignificant suppression of LPS-induced increase.
LPS-treated RAW 264.7 MacrophagesIL-1β, IL-6, TNF-α ProductionNot specifiedStrong suppression of LPS-induced production.
Normal Human SubjectsReactive Oxygen Species (ROS) Generation (Leukocytes)160 mg/day>40% reduction.
Normal Human SubjectsNF-κB Binding Activity (Mononuclear Cells)160 mg/daySignificant reduction.
Normal Human SubjectsPlasma C-Reactive Protein (CRP)160 mg/daySignificant reduction.
LPS-treated BEAS-2B cellsTNF-α, IL-6, IL-1β mRNA and protein20-80 µMDose-dependent reduction of LPS-induced increase.
LPS-induced ALI miceTNF-α, IL-6, IL-1β, CXCL-1, CXCL-2 in lung tissue10 or 30 mg/kgReduction of LPS-induced increase.
Experimental Protocols

In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model:

  • Animal Model: C57BL/6J mice are commonly used.

  • Inflammation Induction: LPS is continuously infused via an osmotic minipump for a specified duration (e.g., 4 weeks).

  • Treatment: this compound is administered orally.

  • Tissue Analysis:

    • Adipose and liver tissues are harvested.

    • Quantitative PCR (qPCR): RNA is extracted, reverse-transcribed to cDNA, and qPCR is performed to measure the mRNA expression levels of inflammatory cytokines (e.g., TNF-α, IL-6).

In Vitro Macrophage Activation Assay:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1) are used.

  • Activation: Cells are stimulated with LPS to induce an inflammatory response.

  • Treatment: this compound is added to the cell culture medium.

  • Analysis:

    • ELISA: Supernatants are collected to measure the concentration of secreted cytokines (e.g., IL-1β, IL-6, TNF-α).

    • Western Blot: Cell lysates are analyzed to assess the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-JNK).

Signaling Pathway

This compound's Anti-Inflammatory Signaling Pathway cluster_0 Inflammatory Stimulus cluster_1 Intracellular Signaling Cascades cluster_2 Nuclear Transcription & Cytokine Production LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation IkB->NFkB_p65_p50 Inhibits NFkB_p65_p50_IkB NF-κB/IκB Complex NFkB_p65_p50_IkB->NFkB_p65_p50 Releases This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->IKK Inhibits Nucleus Nucleus Gene_Expression Gene Expression NFkB_translocation->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Induces

This compound's Anti-Inflammatory Signaling Pathway.

Fibrotic Diseases

Preclinical studies have highlighted the anti-fibrotic potential of this compound in various organs, including the liver and kidneys. The underlying mechanism is often attributed to the inhibition of the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway.

Quantitative Data Summary
Model System Parameter Measured This compound Dose/Concentration Key Finding Reference
CCl4-induced Liver Fibrosis Rat ModelLiver Fibrosis Markers50 mg/kgSignificant prevention of liver fibrosis progression.
Diabetic Rat Model of Hepatic Fibrosisα-SMA, TGF-β1, TNF-α, MCP-1 Expression (Liver)15 mg/kg/dayMarkedly reduced expression.
CCl4-induced Liver Fibrosis Rat ModelTGF-β1, TRII mRNA, Smad3 Expression (Liver)Not specifiedSignificant decrease compared to fibrosis model.
CCl4-induced Liver Fibrosis Rat ModelSmad7 Expression (Liver)Not specifiedSignificant increase compared to fibrosis model.
TGF-β1-treated HK-2 Cells (Kidney Fibrosis Model)CK-18, MMP9, α-SMA Expression30 µMIncreased CK-18, inhibited MMP9 and α-SMA.
Experimental Protocols

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats:

  • Animal Model: Wistar or Sprague-Dawley rats are used.

  • Fibrosis Induction: CCl4 is administered orally or via intraperitoneal injection, typically for several weeks (e.g., 6 weeks).

  • Treatment: this compound is administered orally, either concurrently with CCl4 or as a therapeutic intervention.

  • Histological Analysis:

    • Liver tissue is harvested, fixed, and embedded in paraffin.

    • Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Picric acid-Sirius red for collagen deposition to assess the extent of fibrosis.

  • Immunohistochemistry:

    • Liver sections are stained with antibodies against key fibrotic markers such as α-smooth muscle actin (α-SMA) and TGF-β1.

In Vitro Kidney Fibrosis Model:

  • Cell Culture: Human proximal tubular epithelial cells (HK-2) are cultured.

  • Fibrosis Induction: Cells are treated with TGF-β1 (e.g., 5 ng/mL) to induce an epithelial-to-mesenchymal transition (EMT)-like phenotype, a hallmark of fibrosis.

  • Treatment: this compound is added to the culture medium.

  • Analysis:

    • Western Blot and qPCR: Cell lysates are analyzed for the expression of epithelial markers (e.g., CK-18) and mesenchymal/fibrotic markers (e.g., α-SMA, MMP9).

Signaling Pathway

This compound's Anti-Fibrotic Mechanism via TGF-β Signaling cluster_0 Upstream Activators cluster_1 TGF-β Receptor and Smad Pathway cluster_2 Fibrotic Gene Expression AngII Angiotensin II TGF_beta TGF-β1 AngII->TGF_beta Induces TGF_beta_R TGF-β Receptor (TRII) TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_translocation Smad Complex Translocation Smad_complex->Smad_translocation Smad7 Smad7 Smad7->TGF_beta_R Inhibits This compound This compound This compound->AngII This compound->TGF_beta Reduces Production This compound->Smad2_3 Downregulates This compound->Smad7 Upregulates Nucleus Nucleus Gene_Expression Fibrotic Gene Expression Smad_translocation->Nucleus Fibrosis Fibrosis (α-SMA, Collagen) Gene_Expression->Fibrosis Induces

This compound's Anti-Fibrotic Mechanism via TGF-β Signaling.

Cancer

The role of the renin-angiotensin system in cancer progression is an area of active investigation. Preclinical evidence suggests that this compound may exert anti-tumor effects by inhibiting cell proliferation, inducing apoptosis, and modulating the tumor microenvironment.

Quantitative Data Summary
Model System Parameter Measured This compound Dose/Concentration Key Finding Reference
Breast Cancer Mouse ModelTumor SizeProphylactic treatmentSignificant reduction.
Breast Cancer Mouse ModelTumor LatencyProphylactic treatmentProlonged latency.
Colorectal Cancer (CRC) CellsCell GrowthNot specifiedSuppression of cell growth.
CRC Cells with 5-FUAnti-tumor ActivityNot specifiedSynergistic enhancement of 5-FU activity.
Nasopharyngeal Carcinoma (NPC) CellsCell Proliferation & AngiogenesisNot specifiedAntiproliferative and antiangiogenic effects.
Experimental Protocols

In Vivo Breast Cancer Model:

  • Animal Model: Female rats or mice are used.

  • Tumor Induction: A chemical carcinogen (e.g., DMBA) or implantation of breast cancer cells is used to induce tumor formation.

  • Treatment: Prophylactic or therapeutic administration of this compound.

  • Tumor Assessment: Tumor size is measured regularly with calipers, and tumor latency (time to tumor appearance) is recorded.

  • Molecular Analysis:

    • Tumor tissues are harvested for histological grading and immunohistochemical analysis of markers like Ki-67 (proliferation), VEGF (angiogenesis), and N-cadherin (EMT).

    • Gene and protein expression analysis of signaling molecules (e.g., AT-1R, IGF-1R, Src, Notch-1, PI3K/Akt, STAT3) is performed.

In Vitro Colorectal Cancer Cell Assays:

  • Cell Culture: Human colorectal cancer cell lines are used.

  • Treatment: Cells are treated with this compound alone or in combination with chemotherapy agents like 5-Fluorouracil (5-FU).

  • Assays:

    • Proliferation Assay: Cell viability is measured using assays like MTT or CCK-8.

    • Apoptosis Assay: Apoptosis is assessed by DAPI staining or Annexin V-FITC flow cytometry.

    • Migration Assay: A wound-healing assay is performed to evaluate cell migration.

    • Gene Expression Analysis: The expression of apoptosis-related genes (e.g., BAX, BCL2, P53) is analyzed by qPCR or Western blot.

Signaling Pathway

This compound's Anti-Cancer Signaling Pathways cluster_0 Receptor Level cluster_1 Downstream Signaling cluster_2 Cellular Processes AngII Angiotensin II AT1R AT1R AngII->AT1R IGF1R IGF-1R AT1R->IGF1R Transactivates IL6_STAT3 IL-6/STAT3 Pathway AT1R->IL6_STAT3 Src Src IGF1R->Src Notch1 Notch-1 IGF1R->Notch1 PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival EMT EMT & Migration Notch1->EMT Angiogenesis Angiogenesis IL6_STAT3->Angiogenesis This compound This compound This compound->AT1R Blocks

This compound's Anti-Cancer Signaling Pathways.

References

Pharmacogenomics of Valsartan Response: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Valsartan, an angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension and heart failure. However, patient response to this compound exhibits significant inter-individual and inter-ethnic variability. This variability is, in part, attributable to genetic polymorphisms in genes encoding components of the renin-angiotensin-aldosterone system (RAAS) and drug-metabolizing enzymes. This technical guide provides a comprehensive overview of the current knowledge on the pharmacogenomics of this compound response across different populations, with a focus on key genetic variants, their functional impact, and the methodologies used for their detection. The information presented herein is intended to support further research and the development of personalized therapeutic strategies for this compound.

Introduction to this compound and the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Genetic variations within the components of this pathway can significantly influence an individual's response to ARBs like this compound.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Mechanism of Action

The following diagram illustrates the RAAS pathway and the point of intervention for this compound.

RAAS_Valsartan_Pathway Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) (Lungs) AT1R AT1 Receptor Angiotensin_II->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Gland) AT1R->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention Sodium and Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Increased_BP This compound This compound This compound->AT1R  Blocks

Figure 1: Simplified diagram of the RAAS pathway and this compound's mechanism of action.

Key Genes and Polymorphisms Influencing this compound Response

Genetic variations in several genes have been associated with altered responses to this compound. This section details the most significant genes and their polymorphisms.

Renin (REN) Gene

The REN gene encodes renin, the rate-limiting enzyme in the RAAS cascade.

  • Polymorphism: C-5312T (rs5705)

  • Effect: The T allele has been associated with a blunted blood pressure response to this compound.

Angiotensin-Converting Enzyme (ACE) Gene

The ACE gene codes for the enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II.

  • Polymorphism: Insertion/Deletion (I/D) (rs4646994)

  • Effect: The D allele is associated with higher ACE levels. While studies on its direct impact on this compound response have yielded conflicting results, it remains a key candidate gene in hypertension pharmacogenomics.

Angiotensinogen (AGT) Gene

The AGT gene produces angiotensinogen, the precursor to angiotensin I.

  • Polymorphism: M235T (rs699)

  • Effect: The T allele has been linked to increased plasma angiotensinogen levels and, in some studies, a differential response to this compound. Patients with the homozygous TT genotype may show a less significant response to this compound.[1][2]

Angiotensin II Receptor Type 1 (AGTR1) Gene

The AGTR1 gene encodes the AT1 receptor, the direct target of this compound.

  • Polymorphism: A1166C (rs5186)

  • Effect: The C allele has been associated with a better antihypertensive response to this compound in some populations, with carriers of the AC and CC genotypes showing better blood pressure control.[3][4]

Cytochrome P450 2C9 (CYP2C9) Gene

The CYP2C9 gene encodes a key enzyme involved in the metabolism of many drugs, including this compound.

  • Polymorphisms: CYP2C92 (rs1799853) and CYP2C93 (rs1057910)

  • Effect: These variants lead to decreased enzyme activity. While this compound is only a minor substrate of CYP2C9, individuals with these variants may have altered drug clearance, potentially affecting response and adverse effect profiles. However, studies on the clinical significance of these variants for this compound response have been inconsistent.

Data Presentation: Quantitative Association of Genetic Variants with this compound Response

The following tables summarize the quantitative data from various studies on the association of key genetic polymorphisms with this compound response in different populations.

Table 1: Pharmacogenomics of this compound Response - Renin-Angiotensin-Aldosterone System Genes

GenePolymorphism (SNP)PopulationGenotype(s)Association with this compound ResponseQuantitative Data (p-value, OR, CI, etc.)Citation(s)
RENC-5312T (rs5705)Not SpecifiedCT/TTLess diastolic pressure reduction compared to CCp = 0.04[5]
AGTM235T (rs699)JordanianTTLess significant SBP and DBP reduction compared to MT and MMp < 0.05
AGTR1A1166C (rs5186)ChineseAC+CCBetter hypertension control compared to AAOR: 2.836, 95% CI: 1.199–6.705, p = 0.018
ACEI/D (rs4646994)MultipleDD, ID, IIConflicting results, some studies show no significant association with blood pressure responseNot consistently significant

Table 2: Pharmacogenomics of this compound Response - Drug Metabolism and Transport Genes

GenePolymorphism (SNP)PopulationGenotype(s)Association with this compound ResponseQuantitative Data (p-value, OR, CI, etc.)Citation(s)
CYP2C93 (rs1057910)Chinese1/*3No significant effect on hypertension control rateOR: 0.607, 95% CI: 0.263–1.402, p = 0.242

Table 3: Allele Frequencies of Key Polymorphisms in Different Populations

GenePolymorphism (SNP)European (%)Asian (%)African (%)Citation(s)
RENC-5312T (rs5705)Data not readily availableData not readily availableData not readily available
ACED allele (rs4646994)~56~39~60
AGTT allele (rs699)VariesVariesVaries
AGTR1C allele (rs5186)19-313-115-8
CYP2C92 (rs1799853)~11-14<1~2
CYP2C93 (rs1057910)~7~3-11~1

Experimental Protocols

This section provides an overview of the methodologies commonly employed in pharmacogenomic studies of this compound.

Patient Recruitment and Phenotyping

A typical workflow for a pharmacogenomic study of this compound is depicted below.

Pharmacogenomic_Study_Workflow A Patient Recruitment (Hypertensive Cohort) B Informed Consent A->B C Baseline Blood Pressure Measurement B->C F Blood Sample Collection (for DNA extraction) B->F D This compound Administration C->D E Follow-up Blood Pressure Measurement D->E I Data Analysis (Association between genotype and BP response) E->I G DNA Extraction F->G H Genotyping (e.g., PCR-RFLP, TaqMan) G->H H->I J Results and Interpretation I->J

Figure 2: General workflow for a pharmacogenomic study of this compound response.

Blood Pressure Measurement Protocol:

Standardized procedures for blood pressure measurement are crucial for accurate phenotyping. Typically, this involves:

  • Patient resting for at least 5 minutes in a quiet room.

  • Use of a calibrated and validated automated or manual sphygmomanometer.

  • Taking at least two readings, 1-2 minutes apart, and averaging the values.

  • Ensuring the patient has not consumed caffeine or smoked within 30 minutes of the measurement.

Genotyping Methodologies

Genomic DNA is typically extracted from peripheral blood leukocytes using commercially available kits (e.g., QIAamp DNA Blood Mini Kit).

This method is commonly used for genotyping known polymorphisms.

General Protocol for AGT M235T (rs699) Genotyping:

  • PCR Amplification:

    • Forward Primer: 5′-CCG TTT GTG CAG GGC CTG GCT CTC T-3′

    • Reverse Primer: 5′-CAG GGT GCT GTC CAC ACT GGA CCC C-3′

    • PCR Conditions: Initial denaturation at 94°C for 5 min; followed by 35 cycles of 94°C for 30s, 58°C for 30s, and 72°C for 45s; and a final extension at 72°C for 10 min.

  • Restriction Digestion: The PCR product is digested with a specific restriction enzyme (e.g., Tth111I) that recognizes the polymorphic site.

  • Gel Electrophoresis: The digested fragments are separated by size on an agarose gel, allowing for the determination of the different genotypes (MM, MT, TT).

This real-time PCR-based method offers high-throughput and accurate genotyping.

General Protocol for AGTR1 A1166C (rs5186) Genotyping:

  • Assay Components:

    • TaqMan Universal PCR Master Mix

    • Pre-designed primer and probe mixture (VIC and FAM dye-labeled probes for each allele)

    • Genomic DNA

  • Real-Time PCR: The reaction is performed in a real-time PCR instrument.

  • Data Analysis: The software automatically calls the genotypes based on the fluorescence signals from the VIC and FAM dyes.

Genotyping of other relevant SNPs follows similar principles, with specific primers, probes, and enzymes tailored to each polymorphism.

Population-Specific Considerations

The prevalence of genetic polymorphisms and their impact on drug response can vary significantly across different ethnic populations.

  • European Populations: Have a higher frequency of the CYP2C9*2 allele. The ACE D allele is also common.

  • Asian Populations: Generally have a lower frequency of the AGTR1 1166C allele and the CYP2C92 allele, but a higher frequency of the CYP2C93 allele compared to Europeans.

  • African Populations: Exhibit the greatest genetic diversity. The ACE D allele is highly prevalent in many African populations. However, there is a significant lack of pharmacogenomic data for this compound specifically in these populations, representing a critical knowledge gap.

Future Directions and Conclusion

The field of this compound pharmacogenomics is advancing, with several key genetic variants identified that influence treatment response. However, several challenges remain:

  • Replication in Diverse Populations: Many findings need to be replicated in larger, more diverse cohorts, particularly in underrepresented populations such as those of African descent.

  • Functional Studies: Further research is needed to elucidate the precise molecular mechanisms by which these genetic variants alter this compound's efficacy and safety.

  • Polygenic Risk Scores: The development of polygenic risk scores that incorporate multiple genetic variants may provide a more accurate prediction of this compound response than single-gene analyses.

  • Clinical Implementation: Prospective clinical trials are necessary to evaluate the clinical utility and cost-effectiveness of pharmacogenomic-guided this compound therapy.

References

The history and development of Valsartan as a therapeutic agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the History and Development of Valsartan as a Therapeutic Agent

Introduction

This compound is a potent, orally active, and selective angiotensin II receptor blocker (ARB) widely used in the management of hypertension, heart failure, and post-myocardial infarction.[1][2][3] Developed as an alternative to angiotensin-converting enzyme (ACE) inhibitors, this compound offers a more direct and complete blockade of the renin-angiotensin-aldosterone system (RAAS) by selectively antagonizing the angiotensin II type 1 (AT1) receptor.[1][4] This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in drug development.

History and Discovery

The development of this compound was a significant step forward in cardiovascular pharmacology. It was first patented in 1990 and introduced for medical use in 1996. Novartis Pharmaceuticals was the original patent holder, marketing it under the brand name Diovan. The drug received its initial approval for the treatment of hypertension in Europe in 1996, followed by approval in the United States in 1997. After its patent expired in 2012, this compound became available as a generic medication, making it more widely accessible. In 2023, it was one of the most commonly prescribed medications in the United States, with over 7 million prescriptions.

Chemical Synthesis

The synthesis of this compound is a multi-step process. A common approach involves the construction of the characteristic tetrazole ring late in the synthesis. Key starting materials often include 4'-methyl-2-cyanobiphenyl. The process typically involves the reaction of a cyano group with an azide, such as sodium azide or tributyltin azide, to form the tetrazole ring. The L-valine moiety is introduced via N-alkylation. One of the challenges in the synthesis is controlling the stereochemistry to produce the desired S-enantiomer and avoiding racemization.

An illustrative synthetic scheme is as follows:

  • Alkylation of L-valine methyl ester with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole.

  • N-acylation of the resulting intermediate with valeryl chloride.

  • Hydrolysis of the ester to yield the final this compound molecule.

Concerns regarding impurities, specifically N-nitrosodimethylamine (NDMA), have arisen due to changes in manufacturing processes by some generic manufacturers, leading to recalls of certain batches of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by selectively blocking the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The pathway is initiated by the release of renin from the kidneys in response to low blood pressure or reduced sodium levels. Renin cleaves angiotensinogen to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to angiotensin II, the primary active peptide of the system.

Angiotensin II mediates its effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the known pathophysiological effects of angiotensin II, including vasoconstriction, aldosterone release, sodium and water retention, and sympathetic nervous system activation, are mediated through the AT1 receptor.

This compound's Role as an AT1 Receptor Antagonist

This compound is a selective antagonist of the AT1 receptor. By binding to this receptor, it prevents angiotensin II from exerting its pressor effects. This leads to:

  • Vasodilation: Relaxation of blood vessels, which lowers peripheral resistance and blood pressure.

  • Reduced Aldosterone Secretion: Decreased aldosterone levels lead to reduced sodium and water retention, further contributing to blood pressure reduction.

  • Inhibition of Negative Feedback: Blockade of the AT1 receptor interrupts the negative feedback loop on renin release, leading to an increase in plasma renin activity and circulating angiotensin II levels. However, the effects of this increased angiotensin II are blocked by this compound at the AT1 receptor.

Unlike ACE inhibitors, which block the conversion of angiotensin I to angiotensin II, ARBs like this compound provide a more complete blockade of angiotensin II's actions because other enzymes besides ACE can also generate angiotensin II. Furthermore, this compound does not affect the metabolism of bradykinin, an effect associated with the characteristic cough seen with ACE inhibitors.

RAAS_this compound cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w Renin Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Effects Vasoconstriction Aldosterone Secretion Sodium/Water Retention AT1_Receptor->Effects Activates This compound This compound This compound->AT1_Receptor Blocks Renin Renin (from Kidney) ACE ACE (from Lungs) Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (e.g., Rat Liver) incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_ligand Prepare Radiolabeled Ligand ([125I]Angiotensin II) prep_ligand->incubation prep_drug Prepare Serial Dilutions of this compound prep_drug->incubation filtration Filter to Separate Bound vs. Free Ligand incubation->filtration counting Measure Radioactivity (Gamma Counter) filtration->counting plot_curve Plot Competition Binding Curve counting->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

References

Methodological & Application

Application Notes and Protocols: LC-MS/MS for the Identification of Valsartan and its Metabolites in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan is an orally active angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. Monitoring its metabolic fate is crucial for understanding its efficacy and safety profile. This document provides a detailed LC-MS/MS protocol for the identification and quantification of this compound and its primary metabolite, valeryl 4-hydroxy this compound, in human urine. The methodologies outlined are intended to provide a robust framework for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Metabolic Pathway of this compound

This compound undergoes minimal metabolism in humans, with the majority of the drug excreted unchanged.[1][2][3][4] The primary metabolic transformation is the hydroxylation of the valeryl moiety, catalyzed by the cytochrome P450 enzyme CYP2C9, to form valeryl 4-hydroxy this compound. This metabolite is pharmacologically inactive.[1]

Valsartan_Metabolism This compound This compound Metabolite Valeryl 4-Hydroxy This compound This compound->Metabolite CYP2C9 (Hydroxylation)

Caption: Metabolic pathway of this compound to its primary metabolite.

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis of this compound and its primary metabolite in urine.

Materials and Reagents
  • This compound and Valeryl 4-Hydroxy this compound analytical standards

  • This compound-d9 (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Oasis HLB 30 mg/1 cc Solid-Phase Extraction (SPE) cartridges

Sample Preparation: Solid-Phase Extraction (SPE)

A simplified 3-step SPE protocol using Oasis HLB cartridges is recommended for the efficient extraction of this compound and its metabolite from urine.

  • Sample Pre-treatment: Dilute urine samples 1:1 with 4% phosphoric acid in water. For example, mix 500 µL of urine with 500 µL of 4% phosphoric acid.

  • Load: Directly load the pre-treated urine sample onto the Oasis HLB SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute: Elute the analytes with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis HLB) cluster_post Post-Extraction cluster_analysis Analysis Urine Urine Sample Pretreat Dilute 1:1 with 4% Phosphoric Acid Urine->Pretreat Load Load Sample Pretreat->Load Wash Wash with 5% Methanol Load->Wash Elute Elute with Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Experimental workflow for urine sample preparation.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 25 psi
Collision Gas 5 psi
Nebulizer Gas (GS1) 40 psi
Heater Gas (GS2) 60 psi

MRM Transitions:

Multiple Reaction Monitoring (MRM) is crucial for the selective and sensitive quantification of this compound and its metabolite. The following table provides established MRM transitions for this compound. The transitions for valeryl 4-hydroxy this compound should be determined by direct infusion of a standard solution to identify the precursor ion and optimize the collision energy to obtain characteristic product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
This compound 436.2291.516Positive
434.1179.1-Negative
Valeryl 4-Hydroxy this compound To be determinedTo be determinedTo be determinedPositive
This compound-d9 (IS) 445.3300.416Positive

Note: The molecular weight of valeryl 4-hydroxy this compound is 451.5 g/mol . The precursor ion in positive mode would be expected around m/z 452.5 [M+H]+.

Data Presentation

The following tables summarize the expected quantitative data for this compound and its primary metabolite in urine following oral administration.

Table 1: Pharmacokinetic Parameters in Urine

ParameterThis compoundValeryl 4-Hydroxy this compound
% of Oral Dose Excreted in Urine ~13%~9% of total excreted dose
Typical Concentration Range (ng/mL) 5 - 2000Dependent on dose and time

Table 2: LC-MS/MS Method Validation Parameters

ParameterThis compoundValeryl 4-Hydroxy this compound
Linear Range (ng/mL) 6 - 18000To be determined
Lower Limit of Quantification (LLOQ) (ng/mL) 6.062To be determined
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 10%< 15%
Accuracy (% Recovery) 95.5 - 103.1%85 - 115%
Matrix Effect MinimalMinimal

Conclusion

This application note provides a comprehensive and detailed protocol for the identification and quantification of this compound and its primary metabolite, valeryl 4-hydroxy this compound, in human urine using LC-MS/MS. The outlined sample preparation and analytical methods are designed to be robust and sensitive, making them suitable for a variety of research and clinical applications. Adherence to these protocols will enable researchers to obtain reliable and accurate data on the metabolism and excretion of this compound.

References

Application Notes & Protocols: Synthesis and Purification of High-Purity Valsartan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan is a potent and selective angiotensin II receptor blocker (ARB) widely used in the management of hypertension, heart failure, and post-myocardial infarction.[1] The synthesis of high-purity this compound is critical to ensure its therapeutic efficacy and safety, as impurities can impact its stability, bioavailability, and toxicity. This document provides detailed application notes and protocols for the synthesis and purification of high-purity (S)-Valsartan, focusing on methods that minimize the formation of process-related impurities and effectively remove them.

Synthesis of this compound

A common synthetic route for this compound involves the N-acylation of L-valine methyl ester, followed by a Suzuki-Miyaura cross-coupling reaction, cyclization to form the tetrazole ring, and subsequent hydrolysis of the ester to yield the final product. An improved process avoids the use of toxic organotin compounds for the tetrazole ring formation.[2][3]

Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A L-valine methyl ester hydrochloride C Acylated Intermediate A:e->C:w Toluene, Triethylamine, 5-10°C B n-Pentanoyl chloride B:e->C:w D Acylated Intermediate F Cyclized Product (this compound Methyl Ester) C->F Intermediate D:e->F:w Xylene, Et3N·HCl, 110-130°C E Sodium Azide (NaN3) E:e->F:w G Cyclized Product I Crude this compound F->I Intermediate G:e->I:w Methanol, Water, Room Temp. H Barium Hydroxide H:e->I:w

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Crude this compound

This protocol is adapted from an improved synthesis process.[2]

Step 1: N-Acylation

  • In a reaction vessel, dissolve 1.4 kg of N-[(2'-cyano-1,1'-diphenyl-4-yl) methyl]-L-valine methyl ester hydrochloride in 14 L of toluene.

  • Add 1.58 kg of triethylamine and stir the mixture.

  • Cool the reaction mixture to 5°C.

  • Slowly add 0.90 kg of n-pentanoyl chloride, maintaining the temperature between 5-10°C.

  • After the addition is complete, continue the reaction for 2 hours at 5-10°C.

  • Upon completion, add 10 kg of water, stir, and allow the layers to separate.

  • Wash the organic layer, then dry and filter it to obtain a toluene solution of the pentanoylated product.

Step 2: Cyclization

  • To the toluene solution of the pentanoylated product, add 5.36 kg of triethylamine hydrochloride (Et3N·HCl) and 1.52 kg of sodium azide (NaN3).

  • Heat the reaction mixture to 110-130°C and maintain for 28-32 hours.

  • After the reaction is complete, cool the solution to room temperature and filter.

  • Remove the toluene by distillation under reduced pressure to obtain the cyclized product (this compound methyl ester).

Step 3: Hydrolysis

  • To the cyclized product, add 7 L of methanol.

  • Add 1.67 kg of barium hydroxide and 15 L of water.

  • Stir the reaction mixture at room temperature for 10-12 hours.

  • After completion, filter the reaction mixture.

  • Distill off the methanol under reduced pressure.

  • The remaining aqueous solution contains the crude this compound, which can be precipitated by acidification.

Purification of High-Purity this compound

Purification is a critical step to remove process-related impurities, including unreacted starting materials, by-products, and stereoisomers. Crystallization is a highly effective method for achieving high purity.

Common Impurities in this compound Synthesis
Impurity TypeExamplesOrigin
Process-Related Unreacted intermediates, residual solvents (e.g., toluene, methanol)Incomplete reactions, solvent use
Degradation Nitrosamines (NDMA, NDEA), oxidation by-productsSide reactions, exposure to air/light
Chiral Impurities (R)-ValsartanRacemization during synthesis
Elemental Impurities Heavy metalsCatalysts used in synthesis

Data compiled from multiple sources.[1]

Purification Workflow

PurificationWorkflow Crude Crude this compound Dissolution Dissolve in Ester Solvent (e.g., Ethyl Acetate) Crude->Dissolution Washing Wash with Water Dissolution->Washing Crystallization Add Alkane Solvent (e.g., n-Hexane) Washing->Crystallization Cooling1 Cool to 15-20°C Crystallization->Cooling1 Cooling2 Cool to -3 to 3°C Cooling1->Cooling2 Centrifuge Centrifugation Cooling2->Centrifuge Drying Drying Centrifuge->Drying Pure High-Purity this compound Drying->Pure

Caption: Purification workflow for this compound.

Experimental Protocol: Crystallization of this compound

This protocol is based on a patented crystallization method.

  • Dissolve the crude this compound product in an ester solvent (e.g., ethyl acetate, propyl acetate). The ratio of solvent to crude product can be approximately 5-8 times the mass of the crude product.

  • Wash the ester solvent layer with water and then dry the solvent.

  • To the dried ester solution, add an alkane solvent (e.g., n-hexane, cyclohexane) to act as an anti-solvent. The amount of alkane can be 1-5 times the mass of the crude product.

  • Stir the mixture and cool it to a first-stage temperature of 15-20°C and hold for a period to allow for initial crystal formation.

  • Further cool the mixture to a second-stage temperature of -3 to 3°C and hold to maximize crystallization.

  • Collect the precipitated crystals by centrifugation.

  • Dry the collected crystals to obtain high-purity this compound. This method can achieve a mass yield of over 85%.

Chiral Purification

The biological activity of this compound resides in the (S)-enantiomer. Therefore, controlling the stereochemical purity is essential. While the synthesis is designed to be stereospecific, some racemization can occur. Chiral purification methods may be necessary to remove the unwanted (R)-enantiomer.

Techniques for Chiral Separation
  • Diastereomeric Crystallization: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is an analytical and preparative technique that uses a chiral stationary phase to separate enantiomers.

  • Capillary Zone Electrophoresis (CZE): This technique can be used for the chiral separation of this compound enantiomers with good resolution.

Experimental Protocol: Chiral Separation by HPLC

This protocol is based on a published HPLC method for enantiomeric separation.

  • Chromatographic System:

    • Column: Chiralpak AD-H (amylose-based stationary phase)

    • Mobile Phase: n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength

  • Procedure:

    • Prepare a solution of the this compound sample in the mobile phase.

    • Inject the sample into the HPLC system.

    • The enantiomers will be separated based on their differential interaction with the chiral stationary phase. The resolution between the enantiomers can be expected to be not less than 3.2.

Quantitative Data Summary

ParameterValueMethod/Reference
Synthesis Yield >85% (mass yield)Crystallization Method
HPLC Purity >99.8%Improved Synthesis Process
Enantiomeric Excess (ee) 99.95%Improved Synthesis Process
(R)-enantiomer LOQ 600 ng/mLChiral HPLC Method
(R)-enantiomer LOD 200 ng/mLChiral HPLC Method

Mechanism of Action: Angiotensin II Receptor Blockade

This compound exerts its antihypertensive effect by blocking the Angiotensin II Type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor and causing vasoconstriction, aldosterone release, and other effects that lead to increased blood pressure.

SignalingPathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Release AT1Receptor->Aldosterone This compound This compound Block Blocks This compound->Block Block->AT1Receptor BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: this compound's mechanism of action.

Conclusion

The synthesis and purification of high-purity this compound require careful control of reaction conditions and effective purification strategies. The methods outlined in this document provide a framework for producing this compound that meets the stringent purity requirements for pharmaceutical use. By employing improved synthetic routes that avoid hazardous reagents and utilizing robust crystallization and chiral separation techniques, researchers and drug development professionals can ensure the quality and safety of this important therapeutic agent.

References

Application Notes and Protocols: Assessing Valsartan's Effect on Cardiac Fibrosis in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a key pathological feature of many cardiovascular diseases, leading to myocardial stiffness and dysfunction. The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in this process, with Angiotensin II (Ang II) being a potent profibrotic mediator. Valsartan, an Angiotensin II Type 1 (AT1) receptor blocker, is widely used to treat hypertension and heart failure. Its therapeutic effects extend to mitigating cardiac fibrosis. These application notes provide a comprehensive protocol for assessing the anti-fibrotic effects of this compound in a rat model of pressure overload-induced cardiac fibrosis.

Experimental Workflow

The overall experimental design involves inducing cardiac fibrosis in rats, administering this compound, and subsequently performing a series of analyses to quantify the extent of fibrosis and elucidate the underlying molecular mechanisms.

G cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: In-Vivo Assessment cluster_2 Phase 3: Ex-Vivo Analysis A Induce Cardiac Fibrosis (e.g., Aortic Constriction) B Animal Group Allocation (Sham, Vehicle, this compound) A->B C Daily Oral Gavage (Vehicle or this compound) B->C D Echocardiography (Assess Cardiac Function) C->D E Heart Tissue Harvesting & Preparation D->E F Histology (Masson's Trichrome) E->F G Immunohistochemistry (Collagen I, α-SMA) E->G H Molecular Analysis (Western Blot, RT-qPCR) E->H

Caption: Experimental workflow for assessing this compound's anti-fibrotic effects.

Experimental Protocols

Animal Model: Pressure Overload-Induced Cardiac Fibrosis

A common and effective method to induce cardiac fibrosis is by creating pressure overload on the left ventricle through ascending aortic constriction (AAC).

  • Animals: Male Sprague-Dawley rats (200-250g) are commonly used[1].

  • Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

  • Surgical Procedure:

    • Perform a thoracotomy to expose the ascending aorta.

    • Carefully separate the aorta from the pulmonary artery.

    • Place a titanium clip (e.g., 0.6-0.7 mm internal diameter) around the ascending aorta to induce a significant and consistent pressure gradient[2].

    • For the "Sham" group, perform the same surgical procedure without placing the clip.

    • Close the thoracic cavity in layers and allow the animals to recover. Provide post-operative analgesia as per institutional guidelines[3].

Dosing and Administration
  • Grouping: After a recovery period (e.g., one week), randomly divide the AAC-operated rats into two groups: Vehicle and this compound[2]. A sham-operated group serves as a negative control.

  • Drug Preparation: Prepare this compound by dissolving it in a suitable vehicle (e.g., normal saline or 0.5% carboxymethylcellulose).

  • Administration: Administer this compound or the vehicle daily via oral gavage for a period of 4 to 10 weeks[4]. A typical effective dose for this compound is 30 mg/kg/day.

Tissue Collection and Preparation
  • At the end of the treatment period, perform a final functional assessment via echocardiography.

  • Euthanize the rats according to approved institutional protocols.

  • Perfuse the heart with cold phosphate-buffered saline (PBS) to remove blood.

  • Excise the heart, weigh it, and section the ventricles.

  • Fix a portion of the left ventricle in 10% neutral buffered formalin for 24-48 hours for histological analysis.

  • Snap-freeze the remaining ventricular tissue in liquid nitrogen and store at -80°C for molecular analysis (Western Blot, RT-qPCR).

Histological Assessment of Fibrosis: Masson's Trichrome Staining

This staining technique differentiates collagen fibers (blue) from myocardium (red) and nuclei (black), allowing for the quantification of fibrotic areas.

  • Deparaffinization and Rehydration: Embed formalin-fixed tissues in paraffin and cut 5 µm sections. Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Fixation: Refix sections in Bouin's solution for 1 hour at 56°C to improve staining quality.

  • Staining:

    • Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.

    • Stain in Biebrich scarlet-acid fuchsin for 5-10 minutes.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Stain in Aniline Blue solution for 5-10 minutes to stain collagen.

    • Briefly differentiate in 1% acetic acid solution.

  • Dehydration and Mounting: Dehydrate the slides through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

  • Quantification: Capture images of the stained sections. Using image analysis software (e.g., ImageJ), calculate the Collagen Volume Fraction (CVF) as the ratio of the blue-stained fibrotic area to the total myocardial tissue area.

Immunohistochemistry (IHC) for Fibrosis Markers

IHC is used to detect the localization and expression of specific profibrotic proteins like Collagen Type I (Col I) and alpha-smooth muscle actin (α-SMA), a marker for myofibroblast differentiation.

  • Deparaffinization and Antigen Retrieval: Deparaffinize and rehydrate sections as described above. Perform antigen retrieval by heating slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

  • Blocking: Block non-specific binding by incubating sections with a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100) for 60 minutes.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies (e.g., anti-Collagen I, anti-α-SMA).

  • Secondary Antibody Incubation: Wash slides and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Visualize the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate. Counterstain with hematoxylin.

  • Analysis: Quantify the positively stained area using image analysis software.

Western Blotting for Signaling Proteins

This protocol quantifies the expression of key proteins in the fibrotic signaling cascade, such as TGF-β1, phosphorylated Smad3 (p-Smad3), and collagens.

  • Protein Extraction: Homogenize frozen heart tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge and collect the supernatant.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 30-50 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-TGF-β1, anti-p-Smad3, anti-Collagen I, anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band densities using software like ImageJ and normalize to a loading control (e.g., GAPDH).

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR measures the mRNA expression levels of genes involved in fibrosis, such as Col1a1, Col3a1, and Tgfb1.

  • RNA Extraction: Extract total RNA from frozen heart tissue using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR master mix (e.g., SYBR Green), cDNA template, and gene-specific primers.

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as Gapdh.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.

Table 1: Effect of this compound on Cardiac Function and Fibrosis (Representative Data)

Parameter Sham AAC + Vehicle AAC + this compound
Echocardiography
LVEF (%) 75 ± 5 50 ± 6 65 ± 5*
FS (%) 40 ± 4 25 ± 4 35 ± 3*
Histology
Heart Weight/Body Weight (mg/g) 2.8 ± 0.2 4.5 ± 0.3 3.5 ± 0.3*
Collagen Volume Fraction (%) 3 ± 1 15 ± 3 7 ± 2*

*Data are presented as mean ± SD. p < 0.05 compared to AAC + Vehicle. LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening.

Table 2: Effect of this compound on Fibrosis-Related Gene and Protein Expression (Representative Data)

Marker Method Sham AAC + Vehicle AAC + this compound
Collagen I Western Blot 1.0 ± 0.2 4.2 ± 0.5 2.1 ± 0.4*
Collagen III Western Blot 1.0 ± 0.3 3.8 ± 0.6 1.9 ± 0.5*
TGF-β1 Western Blot 1.0 ± 0.2 3.5 ± 0.4 1.5 ± 0.3*
p-Smad3/Total Smad3 Western Blot 1.0 ± 0.1 4.5 ± 0.7 2.0 ± 0.4*
Col1a1 mRNA RT-qPCR 1.0 ± 0.3 5.0 ± 0.8 2.5 ± 0.6*
Tgfb1 mRNA RT-qPCR 1.0 ± 0.2 4.0 ± 0.5 1.8 ± 0.4*

*Data are presented as relative fold change (mean ± SD) normalized to the Sham group. p < 0.05 compared to AAC + Vehicle.

Signaling Pathway Visualization

This compound exerts its anti-fibrotic effects primarily by blocking the Ang II/AT1 receptor axis, which in turn inhibits downstream pro-fibrotic signaling, notably the TGF-β/Smad pathway.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular & Tissue Response AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R TGFb ↑ TGF-β1 Expression AT1R->TGFb This compound This compound This compound->AT1R Smad Smad2/3 Phosphorylation TGFb->Smad Smad4 Smad4 Complex Smad->Smad4 Nuc Nuclear Translocation Smad4->Nuc Fibroblast Myofibroblast Activation Nuc->Fibroblast Collagen ↑ Collagen Synthesis (Collagen I, III) Fibroblast->Collagen Fibrosis Cardiac Fibrosis Collagen->Fibrosis

Caption: this compound's mechanism in blocking Ang II-induced cardiac fibrosis.

References

Using Valsartan as a Tool Compound for Studying Angiotensin II Type 1 (AT1) Receptor Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing valsartan, a potent and selective antagonist, as a tool compound to investigate the function and signaling pathways of the Angiotensin II Type 1 (AT1) receptor. This document includes detailed experimental protocols, quantitative data, and visual representations of key biological processes.

Introduction to this compound

This compound is a nonpeptide, orally active, and highly selective antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2][3] It competitively blocks the binding of the endogenous vasoconstrictor peptide, angiotensin II (Ang II), to the AT1 receptor, thereby inhibiting Ang II-induced effects such as vasoconstriction, aldosterone release, and cellular proliferation.[4][5] Its high affinity and remarkable selectivity for the AT1 receptor over the AT2 receptor make it an invaluable tool for elucidating the specific roles of AT1 receptor signaling in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound binding and functional activity at the AT1 receptor.

Table 1: this compound Binding Affinity for AT1 Receptor

ParameterValueSpecies/TissueRadioligandReference
Ki 2.38 nMRat aortic smooth muscle cell membranes[125I]-Angiotensin II
Kd 1.44 nMRat aortic smooth muscle cell AT1 receptor[3H]this compound
Selectivity ~30,000-fold for AT1 over AT2Human myometrial membranes[125I]-Angiotensin II
pKi 7.65 ± 0.12COS-7 cells expressing wild type AT1 receptors[3H]-Angiotensin II

Table 2: this compound Functional Antagonism

AssayParameterValueCell/Tissue SystemReference
Ang II-induced Aldosterone ReleasepA28.4Bovine adrenal glomerulosa
Ang II-induced Pressor ResponseED30 (i.v.)0.06 mg/kgPithed rat
Ang II-induced Pressor ResponseED30 (p.o.)1.4 mg/kgPithed rat
Ang II-induced PAI-1 SecretionIC5021 nMRat aortic smooth muscle cells
Rabbit Aortic Ring ContractionApparent pKb9.26 (after 3h incubation)Rabbit aorta

AT1 Receptor Signaling Pathways

Activation of the AT1 receptor by Angiotensin II initiates a cascade of intracellular signaling events. This compound, by blocking this initial binding, prevents the activation of these downstream pathways. The primary signaling pathway involves the coupling of the AT1 receptor to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events ultimately lead to various cellular responses, including smooth muscle contraction, cell growth, and inflammation.

Furthermore, AT1 receptor activation can also lead to the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK).

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R This compound This compound This compound->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Contraction, Growth, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: AT1 Receptor Gq/11 Signaling Pathway and this compound's Point of Inhibition.

AT1_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R EGFR EGFR AT1R->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Hypertrophy) ERK->Gene_Expression

Figure 2: AT1 Receptor-Mediated Transactivation of EGFR and Downstream MAPK/ERK Signaling.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments to study AT1 receptor function using this compound are provided below.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the AT1 receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (e.g., from rat liver or cells expressing AT1R) start->prep_membranes incubation Incubate Membranes with ¹²⁵I Angiotensin II and varying concentrations of this compound prep_membranes->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity (gamma counter) separation->quantification analysis Data Analysis (Calculate IC₅₀ and Ki) quantification->analysis end End analysis->end

Figure 3: Workflow for a Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Homogenize tissues (e.g., rat liver) or cells expressing the AT1 receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the radioligand (e.g., --INVALID-LINK-- Angiotensin II) and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit Ang II-induced intracellular calcium release, a key downstream event of AT1 receptor activation.

Protocol:

  • Cell Culture: Plate cells endogenously or recombinantly expressing the AT1 receptor in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye leakage.

  • Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound or vehicle control for a specified period.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FlexStation) and after establishing a stable baseline, inject a solution of Angiotensin II to stimulate the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the EC50 of the Ang II-induced calcium response in the absence and presence of different concentrations of this compound. The antagonistic effect of this compound can be quantified by calculating the pA2 value from a Schild plot.

3. Inositol Monophosphate (IP-One) Accumulation Assay

This assay provides a more stable measure of Gq/11 pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.

IP_One_Assay_Workflow start Start cell_plating Plate AT1R-expressing cells in a 96-well plate start->cell_plating pre_incubation Pre-incubate with this compound cell_plating->pre_incubation stimulation Stimulate with Angiotensin II in the presence of LiCl pre_incubation->stimulation lysis_detection Lyse cells and add HTRF detection reagents stimulation->lysis_detection incubation_read Incubate and read TR-FRET signal lysis_detection->incubation_read analysis Data Analysis (Calculate IC₅₀) incubation_read->analysis end End analysis->end

Figure 4: Workflow for an IP-One Accumulation Assay.

Protocol:

  • Cell Culture: Seed cells expressing the AT1 receptor in a suitable microplate.

  • Compound Pre-incubation: Add varying concentrations of this compound to the wells and pre-incubate.

  • Stimulation: Add a fixed concentration of Angiotensin II to the wells in a stimulation buffer containing Lithium Chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.

  • Cell Lysis and Detection: After the stimulation period, lyse the cells and add the IP1 detection reagents. The IP-One assay is typically a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

  • Signal Measurement: After a final incubation period, measure the HTRF signal on a compatible plate reader.

  • Data Analysis: The signal is inversely proportional to the amount of IP1 produced. Generate dose-response curves to determine the IC50 of this compound for the inhibition of Ang II-stimulated IP1 accumulation.

In Vivo Models

1. Blood Pressure Measurement in Rodents

This in vivo experiment assesses the ability of this compound to block the pressor effects of Angiotensin II in a living organism.

Protocol:

  • Animal Model: Use a suitable rodent model, such as normotensive or hypertensive rats.

  • Surgical Preparation (for invasive measurement): Anesthetize the animal and surgically implant a catheter into an artery (e.g., carotid or femoral artery) for direct blood pressure measurement and into a vein (e.g., jugular vein) for drug administration.

  • Acclimatization and Baseline Measurement: Allow the animal to stabilize and record baseline blood pressure and heart rate.

  • This compound Administration: Administer this compound either orally (p.o.) or intravenously (i.v.) at various doses.

  • Angiotensin II Challenge: At different time points after this compound administration, administer a bolus injection of Angiotensin II and record the resulting pressor response (increase in blood pressure).

  • Data Analysis: Compare the Ang II-induced pressor response in this compound-treated animals to that in vehicle-treated control animals. Calculate the dose-dependent inhibition of the pressor response by this compound.

Conclusion

This compound is a powerful and specific tool for investigating the physiological and pathophysiological roles of the AT1 receptor. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding AT1 receptor function in various biological systems. The high selectivity of this compound allows for the confident attribution of observed effects to the blockade of the AT1 receptor, thereby facilitating the dissection of complex signaling networks.

References

Application Note: Development of a Stability-Indicating Assay for Valsartan Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan is an orally active, nonpeptide angiotensin II antagonist widely used in the treatment of hypertension and heart failure. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a validated stability-indicating assay method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form under various environmental conditions.

This application note provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound in bulk drug and pharmaceutical dosage forms. The method is developed based on forced degradation studies conducted under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Principle

The principle of this stability-indicating assay is the separation of this compound from its potential degradation products using RP-HPLC with UV detection. Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products are then separated from the intact drug on a C18 stationary phase using a suitable mobile phase. The method's ability to resolve the drug peak from all degradation product peaks demonstrates its specificity and stability-indicating nature.

Materials and Reagents

  • This compound Reference Standard

  • This compound Tablets (e.g., 80 mg)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Dihydrogen Orthophosphate

  • Orthophosphoric Acid

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Purified Water (HPLC grade)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., Symmetry C18, 250mm × 4.6mm, 5μm)[1][2]

  • pH meter

  • Analytical balance

  • Ultrasonic bath

  • Hot air oven

  • Photostability chamber

  • Volumetric flasks and pipettes

  • Membrane filters (0.45 μm)

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.02 mM sodium dihydrogen orthophosphate (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile in a ratio of 58:42 (v/v).[1][3] Filter the mobile phase through a 0.45 μm membrane filter and degas before use.

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.[1] Add about 20 mL of acetonitrile, sonicate for 20 minutes to dissolve, and then dilute to the mark with acetonitrile.

  • Working Standard Solution Preparation (100 µg/mL): From the standard stock solution, pipette an appropriate volume into a volumetric flask and dilute with the mobile phase to achieve a final concentration of 100 µg/mL.

  • Sample Stock Solution Preparation (from tablets): Weigh and finely powder not fewer than 20 this compound tablets. Transfer a quantity of the powder equivalent to 80 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of acetonitrile, sonicate for 30 minutes with intermittent shaking, and then dilute to the mark with acetonitrile.

  • Sample Working Solution Preparation (100 µg/mL): Filter the sample stock solution through a 0.45 µm filter. Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration of 100 µg/mL of this compound.

Chromatographic Conditions
ParameterCondition
Column Symmetry C18 (250mm × 4.6mm, 5μm)
Mobile Phase 0.02 mM Sodium Dihydrogen Orthophosphate (pH 2.5) : Acetonitrile (58:42 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 250 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 15 minutes
Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the method. Subject the this compound drug substance to the following stress conditions:

  • Acid Hydrolysis: Treat a sample of this compound with 1 M HCl and heat at 60°C for 6 hours. Neutralize the solution with 1 M NaOH and dilute with the mobile phase before injection.

  • Base Hydrolysis: Treat a sample of this compound with 1 M NaOH and heat at 60°C for 6 hours. Neutralize the solution with 1 M HCl and dilute with the mobile phase before injection.

  • Oxidative Degradation: Treat a sample of this compound with 7% H₂O₂ and heat at 60°C for 6 hours. Dilute the solution with the mobile phase before injection.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 60°C for 6 hours in a hot air oven. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 8 hours. Dissolve the sample in the mobile phase for analysis.

After exposure to the stress conditions, the samples are analyzed by the proposed HPLC method to check for any degradation.

Data Presentation

The results of the forced degradation studies can be summarized in the following table. The table should include the retention time of the this compound peak and any degradation product peaks, the peak area, and the percentage of degradation.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionRetention Time of this compound (min)Number of Degradation PeaksRetention Times of Degradation Peaks (min)% Assay of this compound% Degradation
Control (Unstressed) 9.380-100.00.0
Acid Hydrolysis (1 M HCl, 60°C, 6h) 9.3813.7576.3923.61
Base Hydrolysis (1 M NaOH, 60°C, 6h) 9.380-99.50.5
Oxidative Degradation (7% H₂O₂, 60°C, 6h) 9.3812.5880.2319.77
Thermal Degradation (60°C, 6h) 9.380-99.80.2
Photolytic Degradation (UV 254nm, 8h) 9.380-99.70.3

Note: The retention times and degradation percentages are representative and may vary depending on the specific experimental conditions.

Method Validation

The developed stability-indicating method should be validated according to ICH guidelines. The validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. The forced degradation studies demonstrate specificity.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A typical linear range for this compound is 1-200 µg/mL.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by recovery studies.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizations

G Experimental Workflow for this compound Stability-Indicating Assay cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation Studies cluster_hplc HPLC Analysis cluster_analysis Data Analysis and Validation prep_std Prepare this compound Standard Solutions injection Inject Samples and Standards prep_std->injection prep_sample Prepare this compound Sample Solutions (Tablets) prep_sample->injection acid Acid Hydrolysis acid->injection base Base Hydrolysis base->injection oxidation Oxidation oxidation->injection thermal Thermal Degradation thermal->injection photo Photolytic Degradation photo->injection hplc_system HPLC System with C18 Column and UV Detector chrom_conditions Set Chromatographic Conditions hplc_system->chrom_conditions chrom_conditions->injection data_acq Data Acquisition injection->data_acq peak_analysis Peak Identification and Integration data_acq->peak_analysis quantification Quantification of this compound and Degradation Products peak_analysis->quantification validation Method Validation (ICH Guidelines) quantification->validation

Caption: Experimental Workflow for this compound Stability-Indicating Assay.

G Forced Degradation Study Design for this compound cluster_conditions Stress Conditions valsartan_api This compound API / Formulation acid Acidic (e.g., 1M HCl, 60°C) valsartan_api->acid base Basic (e.g., 1M NaOH, 60°C) valsartan_api->base oxidative Oxidative (e.g., 7% H2O2, 60°C) valsartan_api->oxidative thermal Thermal (e.g., 60°C) valsartan_api->thermal photolytic Photolytic (e.g., UV light) valsartan_api->photolytic analysis HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis results Separation of this compound and Degradation Products analysis->results

Caption: Forced Degradation Study Design for this compound.

G Probable Degradation Pathway of this compound cluster_degradation Degradation Products This compound This compound C₂₄H₂₉N₅O₃ dp1 Degradation Product 1 (DP1) Hydrolysis of amide bond This compound->dp1 Acid/Base Hydrolysis dp2 Degradation Product 2 (DP2) Cleavage of tetrazole ring This compound->dp2 Acidic Conditions dp3 Degradation Product 3 (DP3) Oxidation of the molecule This compound->dp3 Oxidative Stress

Caption: Probable Degradation Pathway of this compound.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the determination of this compound in bulk and pharmaceutical dosage forms. The results of the forced degradation studies demonstrate that the method is selective and stability-indicating, as it can effectively separate the drug from its degradation products. This method can be successfully applied for the routine quality control and stability analysis of this compound formulations.

References

Application Notes and Protocols for Cell-Based Assays to Screen for Valsartan's Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valsartan is a highly selective angiotensin II receptor blocker (ARB) that specifically antagonizes the angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR).[1] Its primary therapeutic action is the reduction of blood pressure, making it a widely prescribed medication for hypertension and heart failure.[1] While this compound is known for its high selectivity for the AT1 receptor, it is crucial in drug development to characterize any potential off-target interactions to build a comprehensive safety profile. Off-target effects can lead to unforeseen adverse drug reactions. For instance, a metabolite of this compound, 4-hydroxyvaleryl-valsartan, has been shown to inhibit platelet aggregation, an activity distinct from the parent drug's primary mechanism.[2]

These application notes provide detailed protocols for a panel of cell-based functional assays designed to screen for this compound's off-target effects, with a focus on other GPCRs that are common culprits for adverse drug events. The assays described herein are robust, high-throughput methods to detect potential interactions with Gs, Gi, and Gq-coupled receptor signaling pathways, as well as receptor-independent β-arrestin recruitment.

Recommended Off-Target GPCR Panel

A tiered approach to off-target screening is recommended. The following is a suggested panel of GPCRs known to be associated with adverse effects when modulated.

Receptor FamilyRepresentative ReceptorsPotential Adverse Effects of Modulation
Adrenergicα1A, α2A, β1, β2Cardiovascular (hypo/hypertension, tachycardia), CNS effects
DopaminergicD2, D3Neurological (extrapyramidal symptoms), psychiatric effects
Serotonergic5-HT1A, 5-HT2A, 5-HT2BPsychiatric effects, valvulopathy (5-HT2B)
MuscarinicM1, M2, M3Anticholinergic effects (dry mouth, blurred vision), convulsions
HistaminergicH1Sedation, weight gain
Opioidµ (mu), κ (kappa)Respiratory depression, addiction, dysphoria
EndothelinETA, ETBTeratogenicity, cardiovascular effects

Data Presentation: Representative Screening Data for this compound

The following tables present representative, hypothetical data for this compound screened against a panel of GPCR off-targets using the described cell-based assays. Data is presented as the half-maximal inhibitory concentration (IC50) for antagonist assays or the half-maximal effective concentration (EC50) for agonist assays. A higher value indicates weaker interaction.

Table 1: Functional Antagonist Assays (IC50, µM) Assays performed in the presence of a known agonist at its EC80 concentration.

Target ReceptorCouplingAssay TypeRepresentative IC50 (µM)
Adrenergic α1AGqCalcium Flux> 100
Adrenergic β2GscAMP Accumulation> 100
Serotonin 5-HT2AGqCalcium Flux> 100
Muscarinic M1GqCalcium Flux> 100
Histamine H1GqCalcium Flux> 100
Endothelin ETAGqCalcium Flux85.3

Table 2: Functional Agonist Assays (EC50, µM)

Target ReceptorCouplingAssay TypeRepresentative EC50 (µM)
Adrenergic α2AGicAMP Inhibition> 100
Dopamine D2GicAMP Inhibition> 100
Serotonin 5-HT1AGicAMP Inhibition> 100
Opioid µGicAMP Inhibition> 100

Table 3: β-Arrestin Recruitment Assay (EC50, µM)

Target ReceptorAssay TypeRepresentative EC50 (µM)
Adrenergic β2β-Arrestin Recruitment> 100
Angiotensin II Type 1 (AT1)β-Arrestin Recruitment (Antagonist Mode)0.025 (IC50)
Chemokine CXCR4β-Arrestin Recruitment> 100

Experimental Protocols & Visualizations

Gq-Coupled Receptor Activation: Calcium Flux Assay

This assay measures the mobilization of intracellular calcium following the activation of Gq-coupled GPCRs. The protocol utilizes a fluorescent calcium indicator dye and is performed on a high-throughput instrument like a FLIPR (Fluorometric Imaging Plate Reader).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gq-Coupled GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on ER PKC PKC DAG->PKC Ca_ER Ca²⁺ (from ER) Ca_ER->PKC Activates CellResponse Cellular Response PKC->CellResponse This compound This compound (Test Compound) This compound->GPCR Binds? Agonist Agonist Agonist->GPCR Activates ER->Ca_ER Releases Ca²⁺

Caption: Gq signaling pathway for calcium flux assays.

Protocol: FLIPR Calcium Flux Assay

  • Cell Plating:

    • Seed cells expressing the Gq-coupled receptor of interest into black-walled, clear-bottom 384-well microplates at a density that will yield 80-90% confluency on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Loading Buffer Preparation:

    • On the day of the assay, prepare the calcium indicator dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit). This typically involves dissolving the dye in a physiological buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • If cells are known to express organic anion transporters (e.g., CHO cells), include probenecid in the loading buffer to prevent dye extrusion.

  • Dye Loading:

    • Remove cell plates from the incubator.

    • Add an equal volume of loading buffer to each well (e.g., 25 µL of loading buffer to 25 µL of media).

    • Incubate the plates for 1-2 hours at 37°C, 5% CO₂.

  • Compound Plate Preparation:

    • Prepare a serial dilution of this compound in the assay buffer in a separate 384-well plate.

    • For antagonist mode, also prepare a plate containing a known agonist for the target receptor at a concentration that gives ~80% of the maximal response (EC₈₀).

  • Assay Execution on FLIPR:

    • Place the cell plate and compound plate into the FLIPR instrument.

    • Agonist Mode: The instrument will add a defined volume of the this compound dilution to the cell plate and immediately begin reading fluorescence intensity over time (typically 1-3 minutes).

    • Antagonist Mode: The instrument will first add the this compound dilution and incubate for a specified period (e.g., 15-30 minutes). Then, it will add the agonist and immediately begin reading fluorescence.

    • Data is recorded as the peak fluorescence response or the area under the curve.

Gs/Gi-Coupled Receptor Activation: cAMP Assay

This assay quantifies changes in intracellular cyclic AMP (cAMP) levels, which increase upon Gs activation and decrease upon Gi activation. The protocol described uses a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format.

Gs_Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR_Gs Gs-Coupled GPCR AC Adenylyl Cyclase (AC) GPCR_Gs->AC Activates (+) GPCR_Gi Gi-Coupled GPCR GPCR_Gi->AC Inhibits (-) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CellResponse Cellular Response PKA->CellResponse Agonist_Gs Gs Agonist Agonist_Gs->GPCR_Gs Agonist_Gi Gi Agonist Agonist_Gi->GPCR_Gi This compound This compound This compound->GPCR_Gs This compound->GPCR_Gi

Caption: Gs and Gi signaling pathways for cAMP assays.

Protocol: HTRF cAMP Assay

  • Cell Preparation:

    • Harvest cells expressing the Gs or Gi-coupled receptor of interest and resuspend them in stimulation buffer.

    • Adjust the cell density as recommended by the assay kit manufacturer (e.g., 4,000 cells/well).

  • Compound Addition & Cell Stimulation:

    • Dispense 5 µL of the cell suspension into a white, low-volume 384-well plate.

    • Add 5 µL of the this compound serial dilution (for agonist mode) or this compound followed by a known agonist (for antagonist mode).

    • For Gi-coupled receptors: Add forskolin (an adenylyl cyclase activator) to all wells to induce a basal level of cAMP, allowing for the measurement of inhibition.

    • Seal the plate and incubate for 30 minutes at room temperature.

  • Detection Reagent Addition:

    • Following the stimulation incubation, add the HTRF detection reagents. This typically involves two steps:

      • Add 5 µL of cAMP-d2 (the fluorescently labeled cAMP competitor).

      • Add 5 µL of the anti-cAMP Cryptate antibody.

  • Incubation and Reading:

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at both 620 nm (Cryptate emission) and 665 nm (d2 emission).

  • Data Analysis:

    • Calculate the 665/620 nm emission ratio. The signal is inversely proportional to the amount of cAMP produced by the cells.

    • Plot the ratio against the this compound concentration to determine EC50 or IC50 values.

G-Protein Independent Pathway: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an important signaling pathway in its own right. The Tango assay is a common example that uses a protease-based reporter system.

B_Arrestin_Workflow cluster_workflow Tango Assay Workflow start Plate HTLA cells expressing tagged GPCR and β-arrestin-protease step1 Add this compound (or other ligand) start->step1 step2 Incubate (e.g., 16-24 hours) to allow for protease cleavage and reporter gene expression step1->step2 step3 Add substrate for reporter enzyme (e.g., β-lactamase) step2->step3 step4 Read signal (Luminescence or Fluorescence) step3->step4 end Analyze Data (EC50/IC50) step4->end

Caption: Workflow for the β-arrestin Tango assay.

Protocol: Tango β-Arrestin Recruitment Assay

  • Cell Plating:

    • Use a cell line (e.g., HTLA) engineered for the Tango assay. These cells co-express the target GPCR fused to a transcription factor via a protease cleavage site, and a β-arrestin protein fused to a protease.

    • Seed the cells in 384-well white, optical-bottom plates at a density recommended by the provider.

  • Compound Addition:

    • The day after seeding, add the serially diluted this compound to the cell plates.

  • Incubation:

    • Incubate the plates at 37°C, 5% CO₂ for a minimum of 16 hours to allow for β-arrestin recruitment, protease cleavage, transcription factor translocation, and expression of the reporter gene (e.g., β-lactamase).

  • Signal Detection:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the reporter gene substrate (e.g., a FRET-based β-lactamase substrate) to each well.

    • Incubate for a short period (e.g., 5-20 minutes) as per the manufacturer's instructions.

  • Reading and Analysis:

    • Read the plate on a luminescence or fluorescence plate reader, depending on the reporter system.

    • The signal generated is proportional to the extent of β-arrestin recruitment.

    • Plot the signal against the this compound concentration to determine agonist EC50 values or antagonist IC50 values (if co-incubated with a known agonist).

Conclusion

The protocols outlined in these application notes provide a robust framework for screening this compound against a panel of clinically relevant off-targets. By employing a multi-assay approach that interrogates different GPCR signaling pathways (Gq, Gs/Gi, and β-arrestin), researchers can build a comprehensive understanding of this compound's selectivity profile. Early identification of potential off-target interactions is paramount for mitigating safety risks and guiding the development of safer medicines.

References

Application Notes and Protocols for Radiolabeling Valsartan in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the radiolabeling of Valsartan, a potent and selective Angiotensin II receptor type 1 (AT1) antagonist, for use in preclinical in vivo imaging studies. The following sections detail established methods for labeling with Technetium-99m ([99mTc]) and Iodine-125 ([125I]), and provide generalized protocols for Iodine-131 ([131I]) and Gallium-68 ([68Ga]) that can be adapted for this compound.

Overview of Radiolabeling Techniques for this compound

This compound's chemical structure allows for radiolabeling through several methods, enabling its use in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. These imaging modalities can provide valuable insights into the biodistribution, pharmacokinetics, and target engagement of this compound in vivo.

Radiolabeling with Technetium-99m ([99mTc]) for SPECT Imaging

Technetium-99m is a readily available, gamma-emitting radionuclide with ideal physical properties for SPECT imaging. The labeling of this compound with [99mTc] is typically achieved through a direct labeling method involving a reducing agent.

Experimental Protocol: Direct Labeling of this compound with [99mTc]

This protocol is based on the successful labeling of this compound using stannous chloride (SnCl₂) as a reducing agent[1][2][3][4].

Materials:

  • This compound powder

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Sodium hydroxide (NaOH), 0.1N solution

  • Ethanol

  • Nitrogen-purged distilled water

  • Freshly eluted Sodium Pertechnetate ([99mTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹mTc generator

  • Evacuated penicillin vials

  • Syringes and needles

  • pH indicator strips or pH meter

  • Apparatus for radiochemical purity analysis (e.g., paper chromatography, HPLC)

Procedure:

  • Preparation of this compound Solution: Accurately weigh 2 mg of this compound and dissolve it in a minimal amount of ethanol. Transfer the solution to an evacuated penicillin vial.

  • Addition of Reducing Agent: Prepare a fresh solution of SnCl₂·2H₂O. Add 50 µg of the SnCl₂·2H₂O solution to the vial containing this compound.

  • pH Adjustment: Adjust the pH of the mixture to 8 using a 0.1N NaOH solution. The final volume of the mixture should be adjusted to 1 ml with nitrogen-purged distilled water.

  • Radiolabeling Reaction: Add approximately 400 MBq of freshly eluted [99mTc]NaTcO₄ to the vial.

  • Incubation: Vigorously shake the reaction mixture and allow it to stand at room temperature for 30 minutes to ensure complete complexation.

  • Quality Control: Determine the radiochemical purity of the resulting [99mTc]this compound complex using paper chromatography and/or HPLC.

Quantitative Data for [99mTc]this compound Labeling
ParameterValueReference
Radiochemical Yield>98%[1]
Radiochemical Purity>98%
In vitro Stability (in serum at 37°C)Stable for up to 24 hours (purity decreased from 98% to 92%)
Optimal this compound Amount2 mg
Optimal SnCl₂·2H₂O Amount50 µg
Optimal pH8
Optimal Reaction Time30 minutes

Experimental Workflow for [99mTc]this compound Labeling

G cluster_prep Preparation cluster_reaction Radiolabeling cluster_qc Quality Control prep_val Dissolve 2mg this compound in Ethanol mix Combine this compound and SnCl2 in vial prep_val->mix prep_sncl2 Prepare 50µg SnCl2 solution prep_sncl2->mix adjust_ph Adjust pH to 8 with NaOH mix->adjust_ph add_tc Add ~400 MBq [99mTc]NaTcO4 adjust_ph->add_tc incubate Incubate at RT for 30 min add_tc->incubate qc Determine Radiochemical Purity (Paper Chromatography/HPLC) incubate->qc

Workflow for the direct radiolabeling of this compound with Technetium-99m.

Radiolabeling with Iodine-125 ([125I]) for Autoradiography and Preclinical SPECT

Iodine-125 is a gamma-emitting radionuclide with a longer half-life, making it suitable for in vitro autoradiography and preclinical SPECT imaging studies. The radioiodination of this compound is typically achieved via an electrophilic substitution reaction.

Experimental Protocol: Direct Radioiodination of this compound with [125I]

This protocol is based on the Iodogen method for the radioiodination of this compound.

Materials:

  • This compound powder

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium Iodide ([125I]NaI)

  • Ethanol

  • Sodium metabisulfite solution

  • Glass culture tubes

  • Nitrogen gas

  • Apparatus for radiochemical purity analysis (e.g., electrophoresis, HPLC)

Procedure:

  • Preparation of Iodogen-coated Tubes: Prepare Iodogen-coated tubes by dissolving Iodogen in a suitable organic solvent, aliquoting it into glass tubes, and evaporating the solvent under a stream of nitrogen to form a thin film on the tube wall. Store the coated tubes at 4°C.

  • Reaction Mixture Preparation: In an Iodogen-coated tube, add 50 µg of this compound dissolved in ethanol.

  • Radiolabeling Reaction: Add 3.7 MBq of [125I]NaI to the reaction tube.

  • Incubation: Allow the reaction to proceed at room temperature for 30 minutes.

  • Quenching the Reaction: Stop the reaction by adding a small amount of sodium metabisulfite solution.

  • Purification and Quality Control: Separate and purify the [125I]this compound using HPLC. Determine the radiochemical yield and purity by electrophoresis or HPLC.

Quantitative Data for [125I]this compound Labeling
ParameterValueReference
Radiochemical Yield98.6%
Optimal this compound Amount50 µg
Optimal Iodogen Amount25 µg
Optimal SolventEthanol
Optimal Reaction Time30 minutes

Experimental Workflow for [125I]this compound Labeling

G cluster_prep Preparation cluster_reaction Radiolabeling cluster_qc Purification & QC prep_iodogen Prepare Iodogen-coated tubes add_val Add this compound solution to Iodogen tube prep_iodogen->add_val prep_val Dissolve 50µg this compound in Ethanol prep_val->add_val add_iodine Add 3.7 MBq [125I]NaI add_val->add_iodine incubate Incubate at RT for 30 min add_iodine->incubate quench Quench with Sodium Metabisulfite incubate->quench purify Purify using HPLC quench->purify qc Determine Radiochemical Purity (Electrophoresis/HPLC) purify->qc

Workflow for the direct radioiodination of this compound with Iodine-125.

Generalized Protocol for Radiolabeling with Iodine-131 ([131I])

Iodine-131 is a beta and gamma-emitting radionuclide, making it suitable for both therapeutic applications and SPECT imaging. The direct radioiodination of this compound with [131I] can be achieved using similar electrophilic substitution methods as with [125I].

Generalized Experimental Protocol: Direct Radioiodination with [131I]

This generalized protocol is based on standard radioiodination techniques using the Chloramine-T or Iodogen method and would require optimization for this compound.

Materials:

  • This compound

  • Oxidizing agent (Chloramine-T or Iodogen)

  • Sodium Iodide ([131I]NaI)

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.4)

  • Sodium metabisulfite solution

  • Purification materials (e.g., Sep-Pak C18 cartridges, HPLC system)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve this compound in a suitable solvent or buffer.

  • Addition of Reagents: Add the oxidizing agent (e.g., Chloramine-T solution or use an Iodogen-coated vial) followed by the [131I]NaI solution.

  • Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature for a specific duration (typically 5-30 minutes). Reaction conditions will need to be optimized.

  • Quenching: Stop the reaction by adding a quenching agent like sodium metabisulfite.

  • Purification: Purify the [131I]this compound from unreacted [131I]iodide and other reactants using a Sep-Pak C18 cartridge or preparative HPLC.

  • Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC.

Generalized Protocol for Radiolabeling with Gallium-68 ([68Ga]) for PET Imaging

Gallium-68 is a positron-emitting radionuclide obtained from a ⁶⁸Ge/⁶⁸Ga generator, making it suitable for PET imaging. Direct labeling of this compound with [68Ga] is not feasible. Therefore, an indirect labeling approach is required, which involves conjugating this compound to a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), followed by complexation with [68Ga].

Generalized Experimental Protocol: Indirect Labeling with [68Ga]

This protocol outlines the general steps for producing a [68Ga]-labeled this compound derivative. The synthesis and purification of the DOTA-Valsartan conjugate is a prerequisite.

Materials:

  • DOTA-conjugated this compound

  • [68Ga]Gallium chloride ([68Ga]GaCl₃) eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Buffer solution (e.g., sodium acetate or HEPES buffer, pH 4.0-5.0)

  • Heating block or water bath

  • Purification materials (e.g., Sep-Pak C18 cartridges)

  • Apparatus for radiochemical purity analysis (e.g., radio-TLC, radio-HPLC)

Procedure:

  • Elution of [68Ga]: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain [68Ga]GaCl₃. The eluate may require pre-purification and concentration.

  • Labeling Reaction:

    • Add the DOTA-Valsartan conjugate to a reaction vial.

    • Add the buffered [68Ga]GaCl₃ solution. The pH of the reaction mixture is critical and should be maintained between 4.0 and 5.0.

    • Heat the reaction mixture at 95-100°C for 5-15 minutes.

  • Purification: Purify the [68Ga]DOTA-Valsartan complex using a Sep-Pak C18 cartridge to remove uncomplexed [68Ga].

  • Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.

In Vivo Imaging and Biodistribution

Radiolabeled this compound can be used to non-invasively study its distribution in animal models.

  • [99mTc]this compound: SPECT imaging can be performed to visualize the uptake of the tracer in various organs, particularly the heart. Biodistribution studies in normal mice have shown significant heart uptake, peaking at 30 minutes post-injection.

  • [125I]this compound: Due to its longer half-life, [125I]this compound is well-suited for ex vivo biodistribution studies where organs are harvested at different time points post-injection and the radioactivity is counted. Studies in normal mice have indicated its potential for imaging cardiovascular disorders.

Angiotensin II Receptor Type 1 (AT1) Signaling Pathway

This compound exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Understanding this pathway is crucial for interpreting in vivo imaging results.

AT1_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Dependent Pathway cluster_downstream Downstream Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activates This compound This compound This compound->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction CellGrowth Cell Growth & Proliferation PKC->CellGrowth Inflammation Inflammation PKC->Inflammation

References

Application Note: High-Recovery Solid-Phase Extraction of Valsartan from Human Plasma for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient recovery of valsartan from human plasma. The method is suitable for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol has been compiled and adapted from validated methods in the scientific literature to ensure high recovery, minimal matrix effects, and excellent reproducibility. This document provides researchers, scientists, and drug development professionals with a comprehensive guide for the sample preparation of this compound from biological matrices.

Introduction

This compound is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. Accurate and reliable quantification of this compound in biological matrices such as human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over other methods like liquid-liquid extraction and protein precipitation, including higher sample cleanup efficiency, reduced matrix effects, and the potential for automation.

This application note details a robust SPE method utilizing a hydrophilic-lipophilic balanced (HLB) sorbent for the extraction of this compound from human plasma. The subsequent analysis by LC-MS/MS allows for sensitive and selective quantification of the analyte.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for developing an effective SPE method.

PropertyValueReference
Molecular FormulaC₂₄H₂₉N₅O₃[1]
Molecular Weight435.52 g/mol [1]
pKa3.9 (carboxyl group), 4.7 (tetrazole group)
logP1.499[1]
Aqueous SolubilityPoor at low pH, increases at pH > 5.0[2]

Note: pKa and some other physicochemical data are based on established chemical knowledge of this compound's structure and behavior.

Experimental Protocols

This section provides a detailed step-by-step protocol for the solid-phase extraction of this compound from human plasma.

3.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., this compound-d9, Irbesartan, or Losartan[3]

  • Human plasma (K₃EDTA as anticoagulant is suitable)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Ammonium acetate

  • SPE cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges are recommended for high recovery. C8 or C18 cartridges can also be used.

3.2. Sample Pretreatment

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL to 500 µL of the plasma sample into a clean microcentrifuge tube.

  • Add the internal standard solution and vortex briefly.

  • Acidify the plasma sample by adding a solution like 2% formic acid in water. This step ensures that this compound is in a neutral or protonated state, which enhances its retention on the reversed-phase SPE sorbent.

3.3. Solid-Phase Extraction Procedure

The following protocol is based on the use of an HLB SPE cartridge.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry.

  • Loading: Load the pretreated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge to remove endogenous interferences. A typical wash solution is 1 mL of 5% methanol in water. This step removes polar interferences while retaining this compound. A second wash with a slightly stronger organic solvent mixture, such as methanol-phosphate buffer (40:60 v/v), can also be employed.

  • Elution: Elute this compound and the internal standard from the cartridge using 1 mL of a suitable elution solvent. A common elution solvent is acetonitrile or a mixture of acetonitrile and 5 mM ammonium formate solution (e.g., 80:20, v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.

3.4. LC-MS/MS Analysis

The reconstituted sample is then ready for injection into the LC-MS/MS system.

  • Chromatographic Column: A C18 column is commonly used for the separation of this compound.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) in a gradient or isocratic elution mode.

  • Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The precursor to product ion transitions for this compound are typically m/z 436.2 → 291.2 or m/z 434.32→179.22.

Data Presentation

The following tables summarize the quantitative data from various published methods for the SPE of this compound from biological matrices.

Table 1: SPE Recovery and Matrix Effect

SPE SorbentBiological MatrixExtraction Recovery (%)Matrix Effect (%)Reference
HLBHuman Plasma78.57Not significant
C8Human Plasma>90Not specified
Not specifiedRat Plasma54.60 - 60.62Not specified
Oasis HLBHuman Plasma93.4 - 99.6IS-normalized: 0.994
Bond-Elut CHHuman Plasma80.97 - 102.51Not specified
C8Human Plasma94.6 - 108.8 (includes metabolite)Not specified

Table 2: Linearity and Sensitivity of this compound Quantification Post-SPE

Linearity Range (ng/mL)LLOQ (ng/mL)Biological MatrixReference
50.2 - 6018.650.9Human Plasma
6.062 - 18060.7926.062Human Plasma
0.1 - 5 µg/mL50Rat Plasma
5.00 - 10,000Not specifiedHuman Plasma
70 - 2,000Not specifiedHuman Plasma
0.2 - 10 µg/mL200Human Plasma

Table 3: Precision and Accuracy of this compound Quantification Post-SPE

ParameterValueBiological MatrixReference
Intra-day and Inter-day Precision (RSD %)<15%Rat Plasma
Intra-day and Inter-day Accuracy>85%Rat Plasma
Intra-day and Inter-day Accuracy98.41 - 114.22%Human Plasma
Intra- and Inter-day Precisionwithin 10%Human Plasma
Intra- and Inter-day Accuracywithin 8% of nominal valuesHuman Plasma
Intra-batch and Inter-batch Precision (% CV)≤ 5.56%Human Plasma

Visualizations

Diagram 1: General Workflow for Solid-Phase Extraction of this compound

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Processing cluster_Analysis Analysis Plasma Human Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Acidify Acidify Sample Add_IS->Acidify Condition Condition SPE Cartridge (Methanol, Water) Load Load Pretreated Sample Condition->Load Wash Wash Cartridge (e.g., 5% Methanol in Water) Load->Wash Elute Elute this compound (e.g., Acetonitrile) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of this compound from human plasma using SPE.

Diagram 2: Logical Relationships in SPE Method Development

SPE_Logic Analyte This compound Properties (pKa, logP) Sorbent SPE Sorbent Selection (HLB, C18, C8) Analyte->Sorbent Matrix Biological Matrix (Plasma) Matrix->Sorbent Method SPE Method Optimization Sorbent->Method Validation Method Validation Method->Validation Result High Recovery & Reproducibility Validation->Result

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Valsartan Degradation Products by UPLC/Q-TOF-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Valsartan degradation products using Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common stress conditions that lead to the degradation of this compound?

A1: this compound is known to degrade under acidic, alkaline, and oxidative stress conditions.[1][2] It has been reported to be relatively stable under photolytic and thermal stress.[1][2][3]

Q2: What are the typical UPLC columns and mobile phases used for the separation of this compound and its degradation products?

A2: A common column choice is a C18 reversed-phase column, such as an Acquity UPLC BEH C18 (100.0 × 2.1 mm, 1.7µm). Isocratic or gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or formic acid in water) is typically employed.

Q3: What ionization mode is best for detecting this compound and its degradation products by Q-TOF-MS?

A3: Both positive (ESI+) and negative (ESI-) electrospray ionization modes can be used. Negative ionization mode is often utilized for quantification, monitoring the transition of m/z 434.50 to 255.50 for this compound. Positive ionization is also effective, with the protonated molecule [M+H]⁺ at m/z 436 being a key ion.

Q4: What are the major degradation products of this compound that have been identified?

A4: Several degradation products have been characterized. Under acidic hydrolysis, products with m/z values of 306 and 352 have been reported, resulting from the hydrolysis of the amide bond. Oxidative degradation can also lead to various transformation products. A summary of common degradation products is provided in the data presentation section.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Retention Time Shifts - Inconsistent mobile phase preparation or pH. - Fluctuations in column temperature. - Column aging or contamination. - Air bubbles in the pump or detector.- Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a stable temperature. - Flush the column with a strong solvent or replace it if necessary. - Degas the mobile phase and prime the pump.
Poor Peak Shape (Tailing, Broadening, Splitting) - Column overload (injecting too much sample). - Mismatch between injection solvent and mobile phase. - Column contamination or void formation. - Extra-column dead volume.- Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase if possible. - Clean the column or replace it. Check for voids by reversing the column flow (if permissible). - Use shorter tubing with a smaller internal diameter.
Low Signal Intensity or No Peaks - Incorrect MS settings (ionization mode, voltages). - Contamination of the ion source. - Clogged ESI needle or sample cone. - Leak in the LC system.- Optimize MS parameters using a tuning solution. - Clean the ion source components according to the manufacturer's instructions. - Inspect and clean or replace the ESI needle and sample cone. - Systematically check for leaks from the pump to the MS inlet.
High Background Noise - Contaminated mobile phase, solvents, or additives. - Column bleed. - Contamination from previous samples (carryover).- Use high-purity solvents and freshly prepared mobile phases. - Use a column with low bleed characteristics. - Implement a thorough needle wash protocol and inject blank samples between analyses.
Inaccurate Mass Measurement - The instrument is not properly calibrated. - Fluctuations in laboratory temperature.- Perform mass calibration regularly using a suitable reference standard. - Ensure a stable laboratory environment.

Data Presentation

Table 1: Summary of Identified this compound Degradation Products

Degradation Product (DP) IDStress Condition[M+H]⁺ (m/z)Proposed Structure/ModificationReference(s)
DP1Acid Hydrolysis352Hydrolysis of the valine side chain
DP2Acid Hydrolysis306Hydrolysis of the pentanoyl side chain
DP3Oxidative335.41Not specified
TP7Photocatalytic (g-C3N4)356.1341C₁₇H₁₈O₄N₅⁺
TP8Photocatalytic (g-C3N4)267.0868C₁₄H₁₁O₂N₄⁺
TP9Photocatalytic (g-C3N4)400.1238C₁₈H₁₈O₆N₅⁺
TP10Photocatalytic (g-C3N4)202.1433C₁₀H₂₀O₃N⁺

Experimental Protocols

Forced Degradation Studies
  • Acid Hydrolysis: Dissolve this compound in 1 M HCl and reflux at 60-70°C for several hours (e.g., 1-6 hours). Neutralize the samples with an appropriate base (e.g., 1 M NaOH) before UPLC injection.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 M or 1 M NaOH and reflux at 70°C for 1 hour. Neutralize the samples with an appropriate acid (e.g., 1 M HCl) before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3-7% hydrogen peroxide (H₂O₂) and heat at 60°C for several hours.

  • Thermal Degradation: Expose solid this compound powder to dry heat at a controlled temperature (e.g., 50-60°C) for a specified duration (e.g., 6-8 hours).

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for an extended period (e.g., 8 hours).

UPLC/Q-TOF-MS Analysis
  • Chromatographic System: Waters Acquity UPLC system or equivalent.

  • Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and 2mM ammonium acetate (50:50, v/v) for isocratic elution. Alternatively, a gradient elution with methanol and water (pH adjusted with formic or acetic acid) can be used.

  • Flow Rate: Typically in the range of 0.25-1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Capillary Voltage: 3.0-3.5 kV.

  • Cone Voltage: 30-35 V.

  • Source Temperature: ~120-150°C.

  • Desolvation Temperature: ~350-450°C.

  • Data Acquisition: Full scan mode (e.g., m/z 50-500) to detect all potential degradation products, followed by targeted MS/MS experiments on the ions of interest to obtain fragmentation patterns for structural elucidation.

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC/Q-TOF-MS Analysis cluster_data Data Processing & Characterization Valsartan_API This compound API/Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Valsartan_API->Forced_Degradation Sample_Dilution Neutralization & Dilution Forced_Degradation->Sample_Dilution UPLC_Separation UPLC Separation (C18 Column) Sample_Dilution->UPLC_Separation QTOF_MS_Detection Q-TOF-MS Detection (Full Scan & MS/MS) UPLC_Separation->QTOF_MS_Detection Data_Acquisition Data Acquisition QTOF_MS_Detection->Data_Acquisition Peak_Detection Peak Detection & Integration Data_Acquisition->Peak_Detection Mass_Analysis Accurate Mass Measurement Peak_Detection->Mass_Analysis Fragmentation_Analysis MS/MS Fragmentation Analysis Mass_Analysis->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report

Caption: Experimental workflow for this compound degradation studies.

G This compound This compound (m/z 436) DP1 Degradation Product 1 (DP1) (m/z 352) This compound->DP1 Acid Hydrolysis (Amide Cleavage) DP2 Degradation Product 2 (DP2) (m/z 306) This compound->DP2 Acid Hydrolysis (Amide Cleavage)

Caption: Proposed degradation pathway of this compound under acidic hydrolysis.

References

Optimizing reaction conditions for the synthesis of Valsartan intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Valsartan intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of key this compound intermediates.

1. N-alkylation of L-valine ester with 4-bromomethyl-2'-cyanobiphenyl

  • Question: I am observing low yields and the formation of a significant amount of dimeric impurity (N,N-bis-[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine ester) during the N-alkylation step. How can I optimize this reaction?

    • Answer: The formation of the dimeric impurity is a common issue and is more pronounced in larger scale reactions[1]. To minimize this, consider the following optimizations:

      • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. Using a milder inorganic base in a suitable solvent can control the rate of reaction and reduce the formation of the dialkylated product.

      • Reaction Temperature: Controlling the reaction temperature is critical. Running the reaction at a moderately elevated temperature, such as the reflux temperature of acetone (60-65 °C), can drive the reaction to completion without promoting excessive side product formation[2].

      • Phase Transfer Catalyst: The use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can improve the reaction rate and selectivity, potentially reducing the formation of impurities[2].

      • Purification of the Intermediate: Instead of directly using the crude product, purification of the N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine alkyl ester intermediate can be beneficial. Treatment of the crude product with an organic acid to form the salt can help in removing the dimeric impurity[3].

ParameterRecommended ConditionRationale
Base Inorganic bases like Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)Provides sufficient basicity to drive the reaction while minimizing side reactions compared to stronger organic bases.[2]
Solvent Ketone solvents like Acetone or Ethyl AcetateGood solubility for reactants and facilitates the reaction at a controlled temperature.
Temperature Reflux (e.g., 60-65 °C in Acetone)Ensures a reasonable reaction rate without excessive impurity formation.
Catalyst Tetrabutylammonium Bromide (TBAB) (optional)Can enhance the reaction rate and yield.

2. N-acylation of N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine ester with Valeryl Chloride

  • Question: During the N-acylation with valeryl chloride, I am getting a low yield and the product is an oily mass that is difficult to purify. What are the optimal conditions for this step?

    • Answer: Achieving a high yield of a pure, crystalline product in the N-acylation step depends on careful control of the reaction conditions. Here are some key parameters to consider:

      • Base Selection: A non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl generated during the reaction without competing with the nucleophilic amine.

      • Solvent Choice: Dichloromethane (CH₂Cl₂) or toluene are effective solvents for this reaction. Toluene can be advantageous for subsequent steps.

      • Temperature Control: The reaction is typically carried out at a low temperature (0-5 °C) initially to control the exothermic reaction and then allowed to warm to room temperature. This helps to prevent side reactions.

      • Work-up Procedure: A proper aqueous work-up is essential to remove the base and its salt. Partitioning the reaction mixture between an organic solvent like ethyl acetate and water is a standard procedure.

ParameterRecommended ConditionRationale
Base N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic hindered base that effectively neutralizes HCl without interfering with the acylation.
Solvent Dichloromethane (CH₂Cl₂) or TolueneProvides good solubility for the reactants and is relatively inert under the reaction conditions.
Temperature 0-5 °C initially, then room temperatureControls the initial exotherm and allows the reaction to proceed to completion smoothly.
Reagent Addition Slow, dropwise addition of valeryl chloridePrevents a rapid temperature increase and minimizes side product formation.

3. Tetrazole Formation from the Cyano Group

  • Question: I am concerned about using toxic tributyltin azide for the tetrazole formation. Are there safer and more efficient alternatives? What are the common issues with this step?

    • Answer: The use of organotin reagents like tributyltin azide is a significant concern due to their toxicity and the difficulty in removing tin residues from the final product. Several alternative methods have been developed:

      • Zinc Chloride and Sodium Azide: A common and safer alternative is the use of sodium azide in the presence of a Lewis acid like anhydrous zinc chloride in a high-boiling solvent such as N,N-dimethylformamide (DMF).

      • Triethylamine Hydrochloride and Sodium Azide: Another method involves using sodium azide with triethylamine hydrochloride.

      • Trimethylsilyl Azide (TMSN₃): TMSN₃ can also be used for the cyclization reaction.

    Common Issues and Troubleshooting:

    • Reaction Time and Temperature: This reaction typically requires high temperatures (120-140 °C) and long reaction times (20-28 hours) to go to completion. Monitoring the reaction by TLC or HPLC is crucial.

    • Quenching of Excess Azide: After the reaction, it is critical to safely quench any unreacted azide. Using a nitrite solution under acidic conditions has been reported, but this can lead to the formation of N-nitroso impurities. An alternative is to use sodium hypochlorite, though this may generate N-chloride impurities. A safer approach is to separate the intermediate before quenching the azide.

    • Impurity Formation: The high temperatures can sometimes lead to racemization of the L-valine stereocenter. It is important to analyze the chiral purity of the product.

Reagent SystemTemperatureReaction TimeKey Considerations
Anhydrous ZnCl₂ / NaN₃ in DMF 130-140 °C20-24 hoursEffective and avoids tin reagents. Requires careful control of temperature and moisture.
Triethylamine Hydrochloride / NaN₃ in DMF 120-125 °C~28 hoursAnother tin-free alternative.
Trimethylsilyl Azide (TMSN₃) / ZnCl₂ in DMF 130-135 °C~28 hoursOffers another route to avoid tin, but TMSN₃ is also toxic and requires careful handling.

4. Hydrolysis of the Ester Group to obtain this compound

  • Question: I am experiencing racemization (formation of the R-isomer) during the final hydrolysis step to get this compound. How can I prevent this?

    • Answer: Racemization is a known issue during the hydrolysis of the ester group, especially under harsh basic conditions. The chiral center in the valine moiety is susceptible to epimerization. To minimize racemization:

      • Mild Reaction Conditions: Use milder basic conditions for the hydrolysis. For instance, using an aqueous solution of barium hydroxide or sodium hydroxide at a controlled temperature (e.g., 20-30 °C) can be effective.

      • Temperature Control: Avoid high temperatures during hydrolysis. The reaction should be carefully monitored and stopped once the starting material is consumed.

      • Acidification: Careful acidification of the reaction mixture to precipitate the product is also important. The pH should be adjusted to a range where this compound precipitates without causing degradation or further racemization.

      • Purification: If some racemization does occur, purification of the final product is necessary. Crystallization from a suitable solvent system, such as an alcohol-ester mixture, can be used to enrich the desired S-enantiomer.

ParameterRecommended ConditionRationale
Base Aqueous Barium Hydroxide (15% w/v) or Sodium HydroxideProvides for saponification of the ester under controlled conditions to minimize racemization.
Temperature 20-30 °CLower temperatures help to preserve the stereochemical integrity of the valine moiety.
Reaction Time ~10 hours (monitor by HPLC/TLC)Sufficient time for complete hydrolysis without prolonged exposure to basic conditions.
Purification Crystallization from an alcohol/ester solvent system (e.g., Methanol/Ethyl Acetate)Effective for removing the R-isomer and other impurities.

Experimental Protocols

Protocol 1: Synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester

  • In a reaction flask, charge L-valine methyl ester hydrochloride (25 g), 4-bromomethyl-2'-cyanobiphenyl (31.25 g), and sodium carbonate (48 g) in acetone (150 ml) at room temperature.

  • Heat the reaction mixture to reflux (60-65 °C) and maintain for approximately 12 hours.

  • Monitor the reaction completion by TLC or HPLC.

  • Once complete, cool the reaction mixture to 30 °C.

  • Filter the solid inorganic salts and wash the filter cake with acetone (15 ml).

  • Distill the filtrate completely to remove the acetone and obtain the crude residue.

  • Dissolve the residue in toluene (150 ml) and wash with water (2 x 100 ml).

  • The toluene layer containing the product can be used for the next step or further purified.

Protocol 2: Synthesis of N-(1-Oxopentyl)-N-[[2'-(cyanobiphenyl)-4-yl]methyl]-L-valine methyl ester

  • Dissolve N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester intermediate in toluene.

  • Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add valeryl chloride dropwise while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting amine is no longer detected by TLC.

  • Perform an aqueous work-up by adding water and separating the organic layer.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Diagrams

G cluster_synthesis This compound Intermediate Synthesis Workflow start L-Valine Ester + 4-bromomethyl-2'-cyanobiphenyl step1 N-Alkylation (Base, Solvent) start->step1 intermediate1 N-[(2'-cyanobiphenyl-4-yl)methyl]-(L)-valine ester step1->intermediate1 step2 N-Acylation (Valeryl Chloride, Base) intermediate1->step2 intermediate2 N-Acylated Intermediate step2->intermediate2 step3 Tetrazole Formation (e.g., ZnCl2, NaN3) intermediate2->step3 intermediate3 This compound Ester Intermediate step3->intermediate3 step4 Hydrolysis (Base) intermediate3->step4 end This compound step4->end

Caption: General workflow for the synthesis of this compound intermediates.

G cluster_troubleshooting Troubleshooting Low Yield in N-Alkylation problem Low Yield / Dimeric Impurity check_base Is the base appropriate? (e.g., Na2CO3, K2CO3) problem->check_base check_temp Is the temperature controlled? (e.g., Reflux in Acetone) problem->check_temp check_ptc Is a Phase Transfer Catalyst used? (e.g., TBAB) problem->check_ptc solution_base Use a milder inorganic base. check_base->solution_base No solution_temp Maintain consistent reflux temperature. check_temp->solution_temp No solution_ptc Consider adding a PTC. check_ptc->solution_ptc No

Caption: Troubleshooting logic for the N-alkylation step.

References

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Valsartan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Valsartan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine).[1] These interfering components, which can include phospholipids, salts, and proteins, are not detected by the mass spectrometer but can significantly impact the analyte's signal.[1][2] This interference can lead to poor accuracy, imprecision, and lack of reproducibility in quantitative results, compromising the reliability of pharmacokinetic and bioequivalence studies.[2]

Q2: What is the most common type of matrix effect observed for this compound?

A2: Ion suppression is the most frequently encountered matrix effect in the LC-MS/MS analysis of this compound, particularly when using electrospray ionization (ESI).[3] This occurs when co-eluting matrix components interfere with the desolvation and ionization of this compound in the ESI source, leading to a decreased signal intensity. Phospholipids are a major contributor to this phenomenon in plasma and serum samples.

Q3: How can I determine if my this compound assay is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the constant signal baseline indicates the retention time at which ion suppression or enhancement occurs. This helps in modifying the chromatography to separate the this compound peak from these interference zones.

  • Post-Extraction Spike Analysis: This is a quantitative method. The peak response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A ratio less than 1 indicates ion suppression, while a ratio greater than 1 indicates ion enhancement.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?

A4: While not strictly mandatory, using a SIL-IS, such as this compound-d9, is highly recommended and considered the gold standard for compensating for matrix effects. A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity for this compound

This is often a primary indicator of significant ion suppression.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If your this compound peak elutes within a suppression zone, chromatographic modifications are necessary.

  • Optimize Chromatography:

    • Modify Mobile Phase Gradient: Adjust the gradient profile to separate the this compound peak from the suppression zone.

    • Change Column Chemistry: If separation on a C18 column is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity.

    • Adjust pH: this compound is a weakly acidic compound with pKa values of 3.9 and 4.7. Modifying the mobile phase pH with additives like formic acid or ammonium formate can alter its retention time and potentially move it away from interfering peaks.

  • Improve Sample Preparation: If chromatographic changes are insufficient, the sample cleanup method needs to be more effective at removing interfering components. Refer to the "Choosing a Sample Preparation Method" guide below.

Issue 2: Low or Inconsistent Recovery of this compound

This problem is typically linked to the sample preparation method.

Troubleshooting Steps for Different Extraction Methods:

  • Protein Precipitation (PPT):

    • Problem: Low recovery can occur if this compound co-precipitates with the plasma proteins.

    • Solution: Ensure the precipitating solvent (e.g., acetonitrile or methanol) is added in the correct ratio (typically 3:1 or 4:1 solvent-to-plasma) and that vortexing is thorough to ensure complete protein denaturation.

  • Liquid-Liquid Extraction (LLE):

    • Problem: Formation of an emulsion between the aqueous and organic layers, which traps the analyte and leads to poor and variable recovery.

    • Solution:

      • Avoid vigorous shaking; gently swirl or rock the sample instead.

      • Add salt ("salting out") to the aqueous layer to break the emulsion.

      • Centrifuge at a higher speed or for a longer duration.

      • Optimize the pH of the aqueous phase to ensure this compound is in a non-ionized state to partition into the organic solvent.

  • Solid-Phase Extraction (SPE):

    • Problem: Analyte breakthrough during sample loading or washing, or incomplete elution.

    • Solution:

      • Check Sorbent Conditioning: Ensure the sorbent is properly wetted and equilibrated before loading the sample.

      • Optimize Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. Test different solvent strengths.

      • Optimize Elution Solvent: Ensure the elution solvent is strong enough to fully desorb this compound from the sorbent. You may need to increase the solvent strength or volume.

      • Check Flow Rate: A flow rate that is too fast during loading can lead to incomplete binding. A slow, steady flow is recommended.

Issue 3: High Variability in Quality Control (QC) Samples

Inconsistent results across a batch can point to variable matrix effects between different samples or issues with the internal standard.

Troubleshooting Steps:

  • Evaluate Internal Standard (IS) Performance: Plot the IS peak area for all samples in the batch. Significant fluctuations (e.g., >±50% of the mean) may indicate inconsistent pipetting, variable extraction efficiency, or that the IS is also suffering from severe and inconsistent matrix effects. If using a structural analog IS, consider switching to a stable isotope-labeled IS like this compound-d9.

  • Enhance Sample Cleanup: Sample-to-sample variability is often due to differing levels of endogenous interferents like phospholipids. A more rigorous sample preparation method, such as SPE or specialized phospholipid removal plates, can reduce this variability.

  • Use Matrix-Matched Calibrants: Prepare your calibration standards and QC samples in the same biological matrix as your study samples to help compensate for consistent matrix effects.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes typical performance metrics for the three most common sample preparation techniques used in the bioanalysis of this compound.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery 75-87%81-97%78-97%
Matrix Effect Can be significant; often requires chromatographic separation from phospholipids.Moderate; cleaner than PPT but can still have interferences.Minimal; generally provides the cleanest extracts.
Throughput High; fast and simple procedure.Moderate; can be time-consuming and difficult to automate.High; well-suited for 96-well plate automation.
Cost Low.Low to Moderate.High; cartridges and plates can be expensive.
Selectivity Low; non-selective removal of proteins.Moderate; based on analyte partitioning.High; can be highly selective based on sorbent chemistry.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is fast but provides the least selective cleanup.

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of internal standard working solution (e.g., this compound-d9 in methanol).

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers better selectivity than PPT.

  • Pipette 200 µL of plasma sample into a glass tube.

  • Add 50 µL of internal standard working solution.

  • Add 200 µL of 10% formic acid to acidify the sample.

  • Add 1 mL of extraction solvent (e.g., diethyl ether or a mixture of methyl tert-butyl ether and n-hexane).

  • Cap and vortex/mix for 5 minutes. To avoid emulsion, gentle rocking is recommended.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange or reversed-phase cartridge for high selectivity and recovery.

  • Condition: Pass 1 mL of methanol through the SPE cartridge (e.g., Oasis MCX or HLB), followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Load: Pre-treat the 200 µL plasma sample by diluting with 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).

  • Wash: Pass 1 mL of 0.1% formic acid in water through the cartridge, followed by 1 mL of methanol to remove polar interferences.

  • Elute: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Visualizations

cluster_legend Legend cluster_workflow Troubleshooting Workflow for Matrix Effects Process Process Input/Output Input/Output Problem Problem Solution Solution start Experiment Start: Inaccurate/Variable Results problem Suspect Matrix Effect? start->problem assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) problem->assess Yes is_effect Matrix Effect Confirmed? assess->is_effect optimize_lc Optimize Chromatography (Gradient, Column) is_effect->optimize_lc Yes end Successful Quantification is_effect->end No, problem is elsewhere improve_sp Improve Sample Preparation (Switch to SPE/LLE) optimize_lc->improve_sp use_sil_is Use Stable Isotope Labeled IS (e.g., this compound-d9) improve_sp->use_sil_is revalidate Re-validate Method use_sil_is->revalidate revalidate->end

Caption: A logical workflow for diagnosing and resolving matrix effects.

cluster_source LC-MS Ion Source (ESI) cluster_interference Mechanism of Ion Suppression Droplet Initial Droplet (Analyte + Matrix + Solvent) Charged_Droplet Charged Droplet (Solvent Evaporation) Droplet->Charged_Droplet Nebulization & Charging Ion_Formation Gas-Phase Ion Formation Charged_Droplet->Ion_Formation Desolvation Competition Competition for Droplet Surface Charge Charged_Droplet->Competition Interference MS_Inlet To Mass Analyzer Ion_Formation->MS_Inlet Matrix Co-eluting Matrix (e.g., Phospholipids) Matrix->Competition Reduced_Signal Reduced Analyte Signal (Ion Suppression) Competition->Reduced_Signal Reduced_Signal->MS_Inlet Lower Analyte Count

Caption: Mechanism of ion suppression in the ESI source.

cluster_workflow Sample Preparation Method Selection start Start: New Bioanalytical Method for this compound throughput_q High Throughput Needed? start->throughput_q ppt Protein Precipitation (PPT) throughput_q->ppt Yes lle Liquid-Liquid Extraction (LLE) throughput_q->lle No check_cleanliness Is Extract Clean Enough? (Minimal Matrix Effect) ppt->check_cleanliness spe Solid-Phase Extraction (SPE) check_cleanliness->spe No end Final Method check_cleanliness->end Yes lle->check_cleanliness spe->end

Caption: Decision tree for selecting a sample preparation method.

References

Technical Support Center: Enhancing the Oral Bioavailability of Valsartan Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of Valsartan formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3][4][5] This poor solubility, particularly in the acidic environment of the stomach, is a primary factor limiting its dissolution and subsequent oral bioavailability, which is reported to be around 23-25%. Consequently, there can be high inter-subject variability in its therapeutic effect.

Q2: What are the most common strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies have been successfully employed to overcome the solubility challenges of this compound. These include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Nanostructured Lipid Carriers (NLCs) which improve drug solubilization in the gastrointestinal tract.

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate.

  • Nanotechnology: Techniques like preparing nanoparticles, nanoethosomes, and nanosuspensions increase the surface area of the drug for faster dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that improve the solubility of this compound.

Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS) work to improve this compound's bioavailability?

A3: SEDDS and SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This in-situ emulsification presents this compound in a solubilized state with a large interfacial area, which facilitates its dissolution and absorption. Lipid-based formulations can also enhance lymphatic absorption, bypassing the hepatic first-pass metabolism.

Q4: What is the role of polymers in solid dispersion formulations of this compound?

A4: In solid dispersions, hydrophilic polymers act as carriers for this compound. By dispersing the drug at a molecular level within the polymer matrix, the formulation can prevent the drug from crystallizing and present it in an amorphous, higher-energy state. This, combined with the wetting effect of the polymer, significantly enhances the dissolution rate of this compound in the gastrointestinal fluid.

Troubleshooting Guides

Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS)
Problem Possible Cause(s) Troubleshooting Steps
Poor self-emulsification or formation of large droplets - Inappropriate ratio of oil, surfactant, and co-surfactant.- Low HLB (Hydrophile-Lipophile Balance) of the surfactant system.- Insufficient mixing energy during formulation.- Systematically vary the ratios of oil, surfactant, and co-surfactant using ternary phase diagrams to identify the optimal microemulsion region.- Select a surfactant or a blend of surfactants with a higher HLB value.- Ensure thorough mixing using a vortex mixer or magnetic stirrer until a homogenous solution is formed.
Drug precipitation upon dilution in aqueous media - The formulation has a low capacity to maintain the drug in a solubilized state upon dilution.- The drug concentration exceeds the saturation solubility in the formed microemulsion.- Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., Poloxamer 407), to create a supersaturable SMEDDS (S-SMEDDS).- Re-evaluate the solubility of this compound in the individual components and the final formulation to ensure it is not overloaded.
Physical instability (phase separation) during storage - Immiscibility of components at certain temperatures.- Chemical degradation of excipients.- Store the formulation at controlled temperature and humidity.- Conduct long-term stability studies at different storage conditions as per ICH guidelines.- Evaluate the compatibility of this compound with the chosen excipients.
Solid Dispersions
Problem Possible Cause(s) Troubleshooting Steps
Low drug loading efficiency - Poor miscibility of this compound with the chosen polymer.- Use of an inappropriate solvent system in the solvent evaporation method.- Screen different hydrophilic polymers to find one with better interaction and miscibility with this compound.- Optimize the solvent system to ensure both the drug and the polymer are completely dissolved before solvent removal.
Incomplete conversion to amorphous form - Insufficient interaction between the drug and the carrier.- Use of a suboptimal drug-to-carrier ratio.- Increase the proportion of the carrier relative to the drug.- Utilize analytical techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the solid dispersion.
Slow dissolution rate despite being a solid dispersion - Recrystallization of the amorphous drug during storage or dissolution.- Poor wettability of the solid dispersion powder.- Incorporate a crystallization inhibitor or a surfactant in the formulation.- Use a carrier that enhances the wettability of the drug particles.- Reduce the particle size of the solid dispersion by milling or sieving.

Quantitative Data Summary

The following tables summarize the quantitative improvements in the oral bioavailability of this compound using various formulation strategies.

Table 1: Pharmacokinetic Parameters of Different this compound Formulations

Formulation StrategyKey ComponentsFold Increase in Cmax (Compared to Pure Drug/Commercial Tablet)Fold Increase in AUC (Compared to Pure Drug/Commercial Tablet)Reference
SMEDDS Capmul MCM (oil), Tween 80 (surfactant), PEG 400 (cosurfactant)~6-fold~2-fold
SEDDS Lipid-based formulation (F2)8.5-fold4.2-fold
S-SMEDDS Capmul® MCM (oil), Tween® 80 (surfactant), Gelucire® 44/14 (cosurfactant), Poloxamer 407 (precipitation inhibitor)-~1.77–1.98-fold (vs. raw VST and Diovan®)
Solid SEDDS Capmul MCM (oil), Kolliphor HS 15 (surfactant), PEG 400 (cosurfactant), Neusilin US2 (adsorbent)-1.6-fold (vs. This compound suspension)
Nanostructured Microparticles HPMC (polymer), Span 20 (surfactant)-3-fold
Nanosuspension Poloxamer-188 (stabilizer)1.2-fold1.4-fold
Composite Nanoparticles HPMC (polymer), Poloxamer 407 (surfactant)~7.2-fold~4.6-fold

Experimental Protocols

Preparation of this compound Solid Dispersion by Kneading Method

This protocol is based on the methodology described for preparing solid dispersions to enhance this compound's dissolution.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Soluplus®, Kollidon®, Povidone K30)

  • Methanol

  • Mortar and Pestle

  • Vacuum desiccator

  • Sieve (e.g., 60# or 80# mesh)

Procedure:

  • Accurately weigh this compound and the hydrophilic carrier in the desired ratio (e.g., 1:1 w/w).

  • Place the mixture in a clean glass mortar.

  • Add a small amount of methanol to the powder mixture to form a paste-like consistency.

  • Knead the mixture thoroughly for a specified period (e.g., 30 minutes) using the pestle.

  • The resulting mass is then dried under vacuum for 24 hours to remove the solvent completely.

  • The dried solid mass is pulverized using the mortar and pestle.

  • The resulting powder is passed through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further evaluation.

Formulation of Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is a general guide based on several studies on this compound SMEDDS.

Materials:

  • This compound

  • Oil (e.g., Capmul MCM, Labrafil M 2125 CS)

  • Surfactant (e.g., Tween 80, Tween 20, Labrasol)

  • Co-surfactant (e.g., PEG 400, Transcutol P, Capryol 90)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagram: Based on the solubility studies, select the oil, surfactant, and co-surfactant. Prepare various mixtures of these components at different ratios. Titrate each mixture with water and observe for the formation of a clear, single-phase microemulsion to delineate the microemulsion region.

  • Preparation of this compound SMEDDS: a. Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio determined from the phase diagram. b. Add the required amount of this compound to the mixture. c. Mix the components thoroughly using a vortex mixer or a magnetic stirrer at a controlled temperature (e.g., 37 °C) until the drug is completely dissolved and a clear, homogenous solution is obtained. d. Store the prepared SMEDDS in a sealed container at room temperature.

Visualizations

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_characterization Characterization weigh Weigh this compound & Carrier mix Mix in Mortar weigh->mix add_solvent Add Methanol mix->add_solvent knead Knead for 30 min add_solvent->knead dry Vacuum Dry (24h) knead->dry pulverize Pulverize dry->pulverize sieve Sieve pulverize->sieve solubility Solubility Study sieve->solubility dissolution In Vitro Dissolution sieve->dissolution dsc DSC Analysis sieve->dsc xrd XRD Analysis sieve->xrd ftir FTIR Spectroscopy sieve->ftir

Caption: Workflow for the preparation and characterization of this compound solid dispersion.

logical_relationship_smedds cluster_components SMEDDS Components drug This compound (Poorly Soluble) formulation Isotropic Mixture (SMEDDS Formulation) drug->formulation oil Oil Phase oil->formulation surfactant Surfactant surfactant->formulation cosurfactant Co-surfactant cosurfactant->formulation agitation GI Fluids & Motility formulation->agitation emulsion Spontaneous Emulsification (o/w Micro/Nanoemulsion) agitation->emulsion dissolution Enhanced Drug Solubilization & Dissolution emulsion->dissolution absorption Increased Absorption dissolution->absorption bioavailability Improved Oral Bioavailability absorption->bioavailability

Caption: Mechanism of bioavailability enhancement by SMEDDS.

References

Minimizing side reactions in the multi-step synthesis of Valsartan

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the multi-step synthesis of Valsartan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help minimize side reactions and optimize your synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions and impurities encountered in this compound synthesis?

A1: The most significant side reactions and resulting impurities in this compound synthesis include:

  • Formation of N-nitrosodimethylamine (NDMA): A probable human carcinogen that can form under specific reaction conditions.[1]

  • Racemization: Formation of the undesired R-enantiomer of this compound (ent-Valsartan), which reduces the chiral purity of the final product.[2]

  • Process-Related Impurities: These can include unreacted intermediates, by-products from ancillary reactions, and residual solvents.[3]

  • Degradation Products: Impurities can also arise from the degradation of this compound under certain conditions, such as hydrolysis.

Q2: What is the primary cause of N-nitrosodimethylamine (NDMA) formation during this compound synthesis?

A2: The formation of NDMA is primarily linked to a specific synthetic route for the tetrazole ring formation. It occurs when dimethylformamide (DMF) is used as a solvent in the presence of sodium azide and a quenching agent like sodium nitrite under acidic conditions.[1] The dimethylamine, present as an impurity or degradation product of DMF, reacts with nitrous acid (formed from sodium nitrite) to generate NDMA.[1]

Q3: How can the formation of the R-enantiomer of this compound be minimized?

A3: Racemization, leading to the formation of the R-enantiomer, is a known issue, particularly during the hydrolysis of the this compound methyl ester intermediate under basic conditions. Using strong alkaline hydroxides like sodium hydroxide or potassium hydroxide can lead to significant racemization. A more effective approach to minimize racemization is to use a milder base, such as barium hydroxide, for the hydrolysis step.

Q4: Are there alternative synthetic routes that avoid the use of reagents known to cause significant side reactions?

A4: Yes, alternative synthetic strategies have been developed to circumvent some of the major side reactions. For instance, to avoid the use of highly toxic organotin reagents like tri-n-butyltin azide in the tetrazole formation step, other methods are being explored. Additionally, alternative quenching agents to sodium nitrite can be used to prevent NDMA formation. The Negishi coupling reaction is another approach that has been investigated for the synthesis of the biphenyl core of this compound, offering a different pathway that may avoid certain impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Presence of N-Nitrosodimethylamine (NDMA) in the Final Product
  • Question: My final batch of this compound is contaminated with NDMA. What are the likely causes and how can I prevent this?

  • Answer:

    • Root Cause: NDMA formation is strongly associated with the use of dimethylformamide (DMF) as a solvent in conjunction with sodium azide and the subsequent quenching with sodium nitrite under acidic conditions. Dimethylamine, a degradation product of DMF, reacts with nitrous acid to form NDMA.

    • Solutions:

      • Solvent and Reagent Selection: If possible, avoid the use of DMF in the tetrazole formation step. Consider alternative solvents.

      • Quenching Agent: Instead of sodium nitrite, use an alternative quenching agent for residual azide that does not generate nitrosating species.

      • Process Control: If the use of DMF and sodium nitrite is unavoidable, carefully control the reaction conditions, such as temperature and pH, to minimize the degradation of DMF and the formation of nitrous acid.

      • Purification: Implement a robust purification strategy for the final product to remove any traces of NDMA. This can include recrystallization or chromatographic techniques.

Issue 2: High Levels of R-Valsartan Impurity (Low Enantiomeric Purity)
  • Question: My this compound product shows a high percentage of the R-enantiomer. How can I improve the chiral purity?

  • Answer:

    • Root Cause: Racemization of the chiral center is a common issue, especially during the final hydrolysis step of the this compound ester intermediate when strong alkaline conditions are used.

    • Solutions:

      • Choice of Base for Hydrolysis: Replace strong bases like sodium hydroxide or potassium hydroxide with a milder base such as barium hydroxide for the hydrolysis of the ester. This has been shown to significantly reduce the extent of racemization.

      • Reaction Temperature and Time: Optimize the hydrolysis conditions by using lower temperatures and shorter reaction times to minimize the exposure of the chiral center to harsh conditions.

      • Chiral Purification: If racemization still occurs, employ chiral purification techniques such as chiral chromatography or diastereomeric salt resolution to separate the desired S-enantiomer from the R-enantiomer.

Issue 3: Low Yield in the Alkylation Step
  • Question: I am experiencing a low yield in the N-alkylation of the L-valine methyl ester with 4-(bromomethyl)-2'-(1H-tetrazol-5-yl)biphenyl. What are the potential causes and how can I improve the yield?

  • Answer:

    • Root Cause: Low yields in this step can be attributed to several factors, including incomplete reaction, formation of side products, or degradation of the starting materials or product. A common side reaction is the formation of dialkylated products.

    • Solutions:

      • Base Selection: The choice of base is critical. A hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.

      • Reaction Conditions: Ensure anhydrous conditions, as moisture can lead to hydrolysis of the starting materials. Optimize the reaction temperature and time; prolonged reaction times at elevated temperatures can lead to degradation.

      • Stoichiometry of Reactants: Carefully control the stoichiometry of the reactants. An excess of the alkylating agent can lead to the formation of dialkylated by-products.

      • Purification of Starting Materials: Ensure the purity of the starting materials, as impurities can interfere with the reaction.

Experimental Protocols

Key Experiment: Hydrolysis of this compound Methyl Ester using Barium Hydroxide

This protocol describes a method to minimize racemization during the final hydrolysis step.

Materials:

  • N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-l-valine Methyl Ester

  • 15% w/v aqueous barium hydroxide solution

  • 10% w/v dilute hydrochloric acid

  • 2.5% w/v aqueous sodium carbonate solution

  • Methylene chloride

  • Ethyl acetate

Procedure:

  • The this compound methyl ester is hydrolyzed with a 15% w/v aqueous barium hydroxide solution at 20−30 °C for approximately 10 hours.

  • The precipitated solid is filtered.

  • The solid is treated with 10% w/v dilute hydrochloric acid to adjust the pH to 0.5−1.5 in water to isolate the crude this compound.

  • The crude this compound is dissolved in a 2.5% w/v aqueous sodium carbonate solution at 20−30 °C.

  • The solution is acidified to pH 5.0 with 10% w/v hydrochloric acid and then washed with methylene chloride.

  • The aqueous layer is further acidified to pH 1.0 with 10% w/v hydrochloric acid.

  • The product is extracted with ethyl acetate.

  • The organic layer is separated and the solvent is removed under reduced pressure.

  • The resulting solid mass is recrystallized from ethyl acetate to yield pure this compound.

Analytical Method: GC-MS for NDMA Detection

This is a summary of a typical Gas Chromatography-Mass Spectrometry (GC-MS) headspace method for the detection of NDMA in this compound.

Instrumentation:

  • Gas Chromatography System with a Quadrupole Mass Spectrometry Detector and Headspace Auto-sampler.

  • GC Column: DB-Wax, 30 m x 0.25 mm, 0.5 µm, or equivalent.

Sample Preparation:

  • Accurately weigh approximately 500 mg of the this compound drug substance into a 20 mL headspace vial.

  • Add 5 mL of dimethyl sulfoxide (DMSO) to the vial and immediately cap and crimp the vial.

  • Mix the sample solution using a vortex mixer.

GC-MS Parameters (Example):

  • Inlet Temperature: 220 °C

  • Column Flow: 3 mL/min

  • Split Ratio: 5:1

  • Oven Program: 70 °C for 4 min; ramp at 20 °C/min to 240 °C, hold for 3.5 min.

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.

Data Presentation

Table 1: Comparison of Hydrolysis Conditions on Racemization of this compound

BaseRacemization (%)Enantiomeric Purity (%)
Sodium Hydroxideup to 15%~85%
Potassium Hydroxideup to 15%~85%
Lithium Hydroxideup to 15%~85%
Barium Hydroxide< 3%> 97%
Barium Hydroxide (with crystallization)Not specified> 99.7%

Data sourced from

Visualizations

NDMA_Formation_Pathway DMF Dimethylformamide (DMF) (Solvent) Dimethylamine Dimethylamine (Impurity/Degradant) DMF->Dimethylamine Degradation NDMA N-Nitrosodimethylamine (NDMA) (Impurity) Dimethylamine->NDMA Nitrosation Sodium_Nitrite Sodium Nitrite (Quenching Agent) Nitrous_Acid Nitrous Acid Sodium_Nitrite->Nitrous_Acid Reaction with Acid Acidic_Conditions Acidic Conditions Acidic_Conditions->Nitrous_Acid Nitrous_Acid->NDMA

Caption: NDMA formation pathway in this compound synthesis.

Valsartan_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product 4_bromomethyl_biphenyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile Alkylation N-Alkylation 4_bromomethyl_biphenyl->Alkylation L_valine_ester L-valine methyl ester L_valine_ester->Alkylation Acylation N-Acylation (Valerylation) Alkylation->Acylation Tetrazole_Formation Tetrazole Formation Acylation->Tetrazole_Formation Hydrolysis Ester Hydrolysis Tetrazole_Formation->Hydrolysis Crystallization Crystallization Hydrolysis->Crystallization This compound This compound Crystallization->this compound

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Impurity Impurity_Detected Impurity Detected in Final Product? NDMA_Check Is the impurity NDMA? Impurity_Detected->NDMA_Check Yes No_Impurity Product meets purity specifications Impurity_Detected->No_Impurity No R_Valsartan_Check Is it the R-enantiomer? NDMA_Check->R_Valsartan_Check No NDMA_Solution Review DMF/Nitrite usage. Consider alternative quenching agents. NDMA_Check->NDMA_Solution Yes Other_Impurity Investigate other process-related impurities R_Valsartan_Check->Other_Impurity No R_Valsartan_Solution Use milder hydrolysis conditions (e.g., Ba(OH)2). Optimize temperature and time. R_Valsartan_Check->R_Valsartan_Solution Yes

Caption: Troubleshooting decision tree for impurity issues.

References

Technical Support Center: Method Refinement for Detecting Trace Impurities in Bulk Valsartan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of trace impurities in bulk Valsartan.

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities to monitor in bulk this compound?

A1: The most critical impurities include process-related impurities, degradation products, and mutagenic impurities. Of particular concern are N-nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are classified as probable human carcinogens.[1][2][3] Other significant impurities to monitor include those listed in pharmacopeias, such as ent-Valsartan (impurity A), this compound benzyl ester (impurity B), and desmethylthis compound (impurity C).[3]

Q2: Which analytical technique is most suitable for detecting nitrosamine impurities in this compound?

A2: Highly sensitive methods are required for detecting trace levels of nitrosamine impurities. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) and gas chromatography with mass spectrometry (GC-MS) are the most widely accepted and utilized techniques due to their high sensitivity and selectivity.[4] The US FDA has released methods based on both headspace GC-MS and direct liquid injection GC-MS/MS for the detection of nitrosamines. LC-MS/MS is often preferred for its ability to analyze a wide range of nitrosamines with high precision.

Q3: What are common sources of nitrosamine formation in this compound?

A3: Nitrosamine impurities can form during the manufacturing process of sartans that contain a tetrazole ring. The synthesis of the tetrazole ring often uses sodium nitrite or other nitrosating agents in the presence of secondary or tertiary amines, which can lead to the formation of nitrosamines. Contaminated equipment or reagents used during manufacturing can also be a source of these impurities.

Q4: What are the typical degradation pathways for this compound under stress conditions?

A4: Forced degradation studies show that this compound is susceptible to degradation under acidic, oxidative, photolytic, and thermal stress conditions. Under acidic hydrolysis, degradation products can co-elute with the parent drug, making detection by HPLC-PDA alone challenging and necessitating the use of mass spectrometry for accurate monitoring. Photodegradation can lead to the formation of impurities such as N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-N-isobutylpentanamide (DP-1) and N-(diazirino[1,3-f]phenanthridin-4-ylmethyl)-N-isobutylpentanamide (DP-2).

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Sensitivity for Nitrosamine Impurities in LC-MS/MS Analysis

Possible Causes and Solutions:

  • Inappropriate Mobile Phase:

    • Solution: Ensure the mobile phase composition and pH are optimized. A common mobile phase consists of a gradient of water and methanol or acetonitrile with a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Suboptimal Ionization Source Parameters:

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, and gas flow rates. Nitrosamines like NDMA ionize well in positive atmospheric pressure chemical ionization (APCI) mode as well.

  • Matrix Effects:

    • Solution: The bulk this compound matrix can suppress the ionization of trace impurities. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup. The use of isotopically labeled internal standards (e.g., NDMA-d6) is highly recommended to compensate for matrix effects and variations in instrument response.

  • Contamination:

    • Solution: Nitrosamines can be present in solvents and other reagents. Analyze a blank sample to check for any background contamination. Use high-purity solvents and reagents.

Issue 2: Inconsistent Results in GC-MS Analysis of Nitrosamines

Possible Causes and Solutions:

  • Improper Sample Preparation:

    • Solution: For direct liquid injection, ensure complete dissolution of the sample in a suitable solvent like dichloromethane (DCM). For headspace analysis, optimize incubation temperature and time to ensure efficient partitioning of volatile nitrosamines into the headspace.

  • Column Bleed:

    • Solution: High temperatures can cause column bleed, leading to high background noise. Use a low-bleed GC column, such as a wax column, and ensure proper column conditioning.

  • Carryover:

    • Solution: Nitrosamines can be "sticky" and adsorb to surfaces in the injection port and column. Run a solvent blank after each sample injection to check for carryover. If carryover is observed, clean the injection port liner and consider using a deactivated liner.

Issue 3: Failure to Detect Degradation Products in Forced Degradation Studies by HPLC-UV/PDA

Possible Causes and Solutions:

  • Co-elution of Degradants:

    • Solution: Degradation products may co-elute with the main this compound peak. It is crucial to use a mass spectrometer (LC-MS) to monitor for the appearance of degradation product ions, even if no new peaks are observed in the UV chromatogram.

  • Lack of Chromophore in Degradant:

    • Solution: Some degradation products may lack a UV-absorbing chromophore. Utilize a universal detector like a mass spectrometer or a charged aerosol detector (CAD) in parallel with the UV detector.

  • Inadequate Stress Conditions:

    • Solution: Ensure that the stress conditions (e.g., acid/base concentration, temperature, duration of exposure) are sufficient to cause detectable degradation. This compound has shown significant degradation under acid hydrolysis and oxidative stress.

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Nitrosamine Impurities in this compound

ImpurityAnalytical MethodLODLOQReference
NDMAHPLC-MS/MS0.04 µg/L0.12 µg/L
NDMALC-MS/MS0.0021 mg/kg0.0070 mg/kg
NDMAGC-MS/MS (Drug Substance)0.010 ppm0.05 ppm
NDEAGC-MS/MS (Drug Substance)-0.03 ppm

Table 2: Method Performance for Nitrosamine Analysis by GC-MS/MS

ParameterSpecificationObserved ValueReference
Correlation Coefficient (r²)≥ 0.998Exceeded for 5 nitrosamines
% RSD (for 40 ng/mL standard)≤ 5%< 5%
Trueness (spiked sample)-99%
Relative Standard Deviation-1.9%

Experimental Protocols

Protocol 1: LC-MS/MS Method for Nitrosamine Quantification

This protocol is a general guideline based on published methods.

  • Standard Preparation:

    • Prepare a mixed stock standard solution of nitrosamines (e.g., NDMA, NDEA, NDIPA, NEIPA, NMBA, NDBA) in a suitable solvent like water or methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare an internal standard solution (e.g., NDMA-d6, NDEA-d10) in water.

  • Sample Preparation (this compound Drug Substance):

    • Weigh approximately 100 mg of the this compound sample.

    • Add 250 µL of methanol and sonicate for 15 minutes to dissolve.

    • Add 4.75 mL of water and sonicate for another 15 minutes.

    • Centrifuge the solution at 5000 rpm for 5 minutes.

    • Filter the supernatant through a 0.2 µm syringe filter into an LC vial.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A suitable gradient to separate the nitrosamines from the this compound peak.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI) or APCI.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for each nitrosamine and internal standard.

Protocol 2: GC-MS/MS Method for Nitrosamine Analysis (Direct Liquid Injection)

This protocol is based on the US FDA recommended method.

  • Standard Preparation:

    • Prepare individual stock standards of nitrosamines in dichloromethane (DCM).

    • Prepare a mixed stock standard and a series of calibration standards by diluting in DCM.

    • Add an internal standard (e.g., NMDA-D6) to each calibration standard.

  • Sample Preparation (this compound Tablets):

    • Quarter one tablet and place the pieces into a 15 mL centrifuge tube.

    • Add 5 mL of the internal standard solution in DCM.

    • Vortex for 1 minute or until the tablet is dispersed.

    • Centrifuge at 4000 rpm for 2.5 minutes.

    • Filter the DCM layer through a 0.45 µm filter into a GC vial.

  • GC Conditions:

    • Column: VF-WAXms (30m x 0.25mm, 1.00µm) or equivalent.

    • Injection: Splitless, 2 µL injection volume.

    • Carrier Gas: Helium.

    • Oven Program: Start at 38°C, hold for 1 min, ramp to 160°C at 12°C/min, then ramp to 200°C at 5°C/min and hold for 1 min.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental_Workflow_LCMS cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start sample_prep Weigh this compound Sample Dissolve & Dilute start->sample_prep std_prep Prepare Nitrosamine Calibration Standards start->std_prep is_spike Spike Internal Standard sample_prep->is_spike filtration Filter Sample is_spike->filtration lc_injection Inject into LC System filtration->lc_injection chrom_sep Chromatographic Separation (C18) lc_injection->chrom_sep ms_detection MS/MS Detection (MRM Mode) chrom_sep->ms_detection data_acq Data Acquisition ms_detection->data_acq quant Quantification using Calibration Curve data_acq->quant report Generate Report quant->report

Caption: Workflow for LC-MS/MS analysis of nitrosamine impurities in this compound.

Troubleshooting_Logic cluster_lcms LC-MS Issues cluster_gcms GC-MS Issues cluster_common Common Issues start Poor Analytical Result (e.g., Low Sensitivity) mobile_phase Check Mobile Phase (Composition, pH) start->mobile_phase LC-MS? sample_prep Verify Sample Prep (Dissolution, Headspace) start->sample_prep GC-MS? contamination Check for Contamination (Solvents, Reagents) start->contamination ion_source Optimize Ion Source Parameters mobile_phase->ion_source matrix_effect Investigate Matrix Effects (Use IS, Sample Cleanup) ion_source->matrix_effect system_suitability Verify System Suitability (Resolution, RSD%) matrix_effect->system_suitability column_bleed Check for Column Bleed (Condition Column) sample_prep->column_bleed carryover Check for Carryover (Run Blanks) column_bleed->carryover carryover->system_suitability contamination->system_suitability end Problem Resolved system_suitability->end

Caption: Troubleshooting logic for poor analytical results in impurity analysis.

References

Technical Support Center: Enhancing the Resolution of Valsartan Enantiomers in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of Valsartan enantiomers. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are most effective for separating this compound enantiomers?

A1: Polysaccharide-based CSPs are widely recognized for their effectiveness in resolving this compound enantiomers.[1][2] Specifically, amylose and cellulose derivatives have demonstrated successful separations.

  • Amylose-based CSPs: Chiralpak AD-H, which is an amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, has been shown to provide excellent resolution.[1][3]

  • Cellulose-based CSPs: Lux Cellulose-1 and CHIRALCEL OD-H, both containing cellulose tris(3,5-dimethylphenylcarbamate), are also effective and are specified in the USP monograph for this compound.[4]

The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral stationary phase.

Q2: What is a typical starting mobile phase for the chiral separation of this compound?

A2: A common mobile phase for normal-phase chiral HPLC separation of this compound enantiomers consists of a mixture of n-hexane, an alcohol modifier (like 2-propanol or ethanol), and an acidic additive. A widely used starting composition is n-hexane:2-propanol:trifluoroacetic acid (TFA) in a ratio of 85:15:0.2 (v/v/v).

Q3: Why is an acidic additive like trifluoroacetic acid (TFA) often included in the mobile phase?

A3: The addition of a small amount of an acidic modifier like TFA is crucial for achieving good peak shape and enhancing resolution. For acidic analytes like this compound, TFA can help to suppress the ionization of silanol groups on the silica gel surface of the column, which can otherwise lead to peak tailing. It also plays a significant role in improving chromatographic efficiency.

Q4: Can Capillary Electrophoresis (CE) be used for this compound enantiomer separation?

A4: Yes, Capillary Zone Electrophoresis (CZE) is a viable alternative for the chiral separation of this compound. This technique often employs cyclodextrins as chiral selectors in the background electrolyte. For example, successful separations have been achieved using β-cyclodextrin or acetyl-β-cyclodextrin.

Troubleshooting Guide

Issue 1: Poor or No Resolution

Symptom: The chromatogram shows a single peak or two overlapping peaks with a resolution value (Rs) significantly less than 1.5.

Potential Cause Troubleshooting Step
Incorrect Mobile Phase Composition Optimize the ratio of n-hexane to the alcohol modifier. Increasing the percentage of the alcohol can decrease retention time but may also reduce selectivity. Conversely, decreasing the alcohol percentage can increase retention and improve resolution, but may also lead to broader peaks.
Inappropriate Chiral Stationary Phase (CSP) Ensure you are using a recommended CSP for this compound, such as Chiralpak AD-H or a cellulose-based equivalent. Not all chiral columns are suitable for every compound.
Incorrect Flow Rate Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. However, this will also increase the analysis time.
Suboptimal Temperature Temperature can significantly impact chiral separations. It is advisable to screen a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the optimum for your specific method. Generally, lower temperatures can lead to better resolution, but this is not always the case.
Issue 2: Peak Tailing

Symptom: The peaks in the chromatogram are asymmetrical, with a tailing factor greater than 1.2.

Potential Cause Troubleshooting Step
Secondary Interactions with Silica The presence of acidic silanol groups on the silica support can cause peak tailing for acidic compounds like this compound. The addition of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can mitigate this effect. An optimized concentration is often around 0.1-0.2%.
Column Contamination/Degradation If the column has been used extensively, it may become contaminated. Follow the manufacturer's instructions for column washing and regeneration. In some cases, irreversible damage may have occurred, necessitating column replacement.
Sample Overload Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
Issue 3: Long Analysis Time

Symptom: The retention times of the enantiomers are excessively long, leading to low throughput.

Potential Cause Troubleshooting Step
High Retention due to Mobile Phase Increase the percentage of the alcohol modifier (e.g., 2-propanol) in the mobile phase. This will decrease the retention times of the enantiomers. Be aware that this may also affect the resolution, so a balance must be found.
Low Flow Rate Increasing the flow rate will shorten the analysis time. However, this can also lead to a decrease in resolution. The USP monograph allows for a 25% increase in flow rate, which can be a good starting point for optimization.

Experimental Protocols

Key Experiment: Chiral HPLC Separation of this compound Enantiomers

This protocol is based on a validated method for the enantiomeric separation of this compound.

1. Chromatographic Conditions:

Parameter Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane: 2-propanol: trifluoroacetic acid (85:15:0.2, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1.0 mg/mL).

  • For analyzing the chiral impurity (R-enantiomer), a concentration of 1.0 mg/mL of the this compound bulk drug can be used.

3. Data Analysis:

  • The (R)-enantiomer is expected to elute before the (S)-enantiomer (this compound).

  • Typical retention times are approximately 8.0 min for the (R)-enantiomer and 9.2 min for this compound.

  • A resolution of not less than 3.2 is typically achieved with this method.

Visualizations

Chiral_Separation_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare this compound Sample Solution (e.g., 1 mg/mL in Methanol) Inject Inject Sample (10 µL) Sample->Inject MobilePhase Prepare Mobile Phase (n-hexane:2-propanol:TFA 85:15:0.2 v/v/v) Column Chiralpak AD-H Column (250 x 4.6 mm, 5 µm) Flow: 1.0 mL/min, Temp: 30°C MobilePhase->Column Inject->Column Detect UV Detection (254 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Analyze Peaks (Resolution, Tailing Factor) Chromatogram->Analyze

Caption: Experimental workflow for the chiral HPLC separation of this compound.

Troubleshooting_Logic Start Poor Resolution (Rs < 1.5) CheckMobilePhase Verify & Optimize Mobile Phase Composition Start->CheckMobilePhase CheckColumn Confirm Correct CSP & Check for Degradation CheckMobilePhase->CheckColumn No Improvement ResolutionOK Resolution Improved (Rs >= 1.5) CheckMobilePhase->ResolutionOK Improvement AdjustFlowRate Decrease Flow Rate CheckColumn->AdjustFlowRate No Improvement CheckColumn->ResolutionOK Improvement AdjustTemp Optimize Column Temperature AdjustFlowRate->AdjustTemp No Improvement AdjustFlowRate->ResolutionOK Improvement AdjustTemp->ResolutionOK Improvement

Caption: Logical workflow for troubleshooting poor resolution of this compound enantiomers.

References

Stability issues of Valsartan under stress conditions of acid and oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of Valsartan under acidic and oxidative stress conditions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the forced degradation studies of this compound.

Q1: My HPLC-PDA results show no degradation of this compound under acidic stress, but I suspect instability. What could be the issue?

Troubleshooting Steps:

  • Utilize Mass Spectrometry (MS): The most effective solution is to use a mass-selective detector (HPLC-MS). This technique can differentiate between this compound (m/z 436) and its degradation products based on their mass-to-charge ratios, even if they have the same retention time.[1] Under acidic conditions, look for the appearance of ions with m/z 306 and m/z 352, which correspond to known hydrolysis products.[1]

  • Modify Chromatographic Conditions: While less definitive than MS, adjusting the mobile phase composition, pH, or column chemistry might help to resolve the co-eluting peaks. However, complete separation may not be achievable.

  • Examine Peak Purity: Carefully analyze the peak purity plot from your PDA detector. Subtle changes in the peak shape, asymmetry factor, or theoretical plates over the course of the stress study can indicate the presence of a co-eluting impurity.[1]

Q2: What are the expected degradation products of this compound under acidic and oxidative stress?

A2: Under forced degradation conditions, this compound breaks down into specific products depending on the stressor.

  • Acid Hydrolysis: The primary degradation pathway involves the hydrolysis of the amide bond. Key degradation products identified by mass spectrometry have m/z values of 306 and 352. Another study identified a degradant with an m/z of 307.40.

  • Oxidative Stress: Oxidation, typically with hydrogen peroxide, leads to different degradation products. One identified product has an m/z of 335.41. Another study using 3% H₂O₂ identified a degradation product with an m/z of 334.50, chemically named N-methyl-N-{[2'-(1H-tetrazol-5-yl) biphenyl-3-yl] methyl} pentanamide.

Q3: I am seeing significant degradation of this compound under oxidative stress. What are typical experimental conditions and expected degradation levels?

A3: this compound is known to be labile to oxidative conditions. The extent of degradation depends on the concentration of the oxidizing agent, temperature, and duration of exposure.

  • Typical Conditions: A common approach is to use hydrogen peroxide (H₂O₂) at concentrations ranging from 3% to 30%.

  • Expected Degradation: In one study, treatment with 10.0% (v/v) hydrogen peroxide resulted in two degradation products with a total degradation of 20.47% (6.25% and 14.22%, respectively). Another study using oxidative stress at 60°C showed a degradation of 19.77%. With 30% H₂O₂, significant degradation can occur within 24 hours.

Q4: My results for acid degradation are not consistent. What experimental parameters are critical to control?

A4: Consistency in acid degradation studies for this compound relies on tightly controlling several parameters:

  • Acid Concentration: Use a precisely prepared concentration of acid, for example, 1 M HCl or 0.1 N HCl.

  • Temperature: Temperature significantly influences the rate of hydrolysis. Maintain a constant temperature, for instance, by using a water bath or refluxing at a specific temperature (e.g., 60°C or 358 K).

  • Time: The duration of acid exposure is crucial. Sample at defined time points (e.g., 30-minute intervals) to monitor the progression of degradation.

  • Neutralization: Before HPLC analysis, it is essential to neutralize the samples to prevent further degradation on the column. This can be done by adding a corresponding amount of base (e.g., 1 M NaOH for 1 M HCl).

Quantitative Data Summary

The following tables summarize quantitative data from various forced degradation studies on this compound.

Table 1: Degradation of this compound under Acidic Stress

Acid ConditionTemperatureDuration% DegradationDegradation Products (RF or m/z)Reference
1 M HClReflux2 hours65.24% (Total)RF 0.07 (6.89%), RF 0.50 (58.35%)
1 M HCl60°C6 hours23.61%Not specified
0.1 M HClReflux2 hours~70%One major product
1 M HCl358 K (85°C)Up to 180 minNot specified, but degradation observed by MSm/z 306, m/z 352

Table 2: Degradation of this compound under Oxidative Stress

Oxidizing AgentTemperatureDuration% DegradationDegradation Products (RF or m/z)Reference
10.0% (v/v) H₂O₂Not specifiedNot specified20.47% (Total)RF 0.38 (6.25%), RF 0.54 (14.22%)
Not specified60°CNot specified19.77%Not specified
3% H₂O₂Not specified48 hours>90%Not specified
30% H₂O₂Not specified24 hoursSignificant degradationNot specified

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on this compound.

Protocol 1: Acid Hydrolysis Stress Study

  • Preparation of Acidic Solution: Prepare a 1 M solution of hydrochloric acid (HCl).

  • Sample Preparation: Weigh approximately 10 mg of this compound and transfer it to a 50-mL round bottom flask. Add 50 mL of 1 M HCl.

  • Stress Condition: Place the flask in a water bath or heating mantle set to reflux at 358 K (85°C). Keep the mixture in the dark to prevent photodegradation.

  • Sampling: Withdraw samples at regular intervals (e.g., 30, 60, 120, and 180 minutes).

  • Neutralization and Dilution: Immediately neutralize the withdrawn sample with an equivalent amount of a suitable base (e.g., 1 M NaOH). Dilute the neutralized sample to a final concentration of approximately 17 µg/mL with an appropriate buffer (e.g., ammonium acetate buffer) before injection.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with MS detection.

Protocol 2: Oxidative Stress Study

  • Preparation of Oxidizing Solution: Prepare a solution of hydrogen peroxide (e.g., 10% v/v H₂O₂).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol (e.g., 1000 µg/mL).

  • Stress Condition: Mix equal volumes of the this compound stock solution and the hydrogen peroxide solution. Keep the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified duration. Protect the solution from light.

  • Sampling and Dilution: After the specified time, withdraw a sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

The following diagrams illustrate key processes and pathways related to this compound stability studies.

cluster_acid Acid Degradation Pathway cluster_oxidation Oxidative Degradation Pathway This compound This compound (m/z 436) DP1 Degradation Product 1 (m/z 352) This compound->DP1 Hydrolysis DP2 Degradation Product 2 (m/z 306) This compound->DP2 Hydrolysis Valsartan_ox This compound (m/z 436) DP3 Oxidative Degradation Product (m/z 335) Valsartan_ox->DP3 Oxidation cluster_workflow Forced Degradation Experimental Workflow prep Prepare this compound Stock Solution stress Apply Stress Condition (e.g., 1M HCl, 10% H₂O₂) prep->stress sample Sample at Time Intervals stress->sample neutralize Neutralize/Dilute Sample sample->neutralize analyze Analyze by HPLC-MS/PDA neutralize->analyze data Characterize Degradants & Quantify Degradation analyze->data cluster_troubleshooting Troubleshooting Logic: No Observed Degradation start No degradation observed with HPLC-PDA? check_purity Check Peak Purity Plot for abnormalities start->check_purity is_abnormal Abnormalities found? check_purity->is_abnormal run_ms Analyze sample with HPLC-MS is_abnormal->run_ms Yes stable Conclusion: this compound is stable under these conditions is_abnormal->stable No coelution Conclusion: Co-elution of degradation product run_ms->coelution

References

Validation & Comparative

Cross-Validation of HPLC and LC-MS Methods for the Analysis of Valsartan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) is paramount in drug development and quality control. Valsartan, an angiotensin II receptor blocker widely used in the treatment of hypertension, is no exception. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most prevalent analytical techniques employed for the determination of this compound in bulk drug and pharmaceutical formulations. This guide provides a comprehensive comparison of these two methods, supported by experimental data from various studies, to aid researchers in selecting the most appropriate technique for their specific analytical needs.

Methodology Overview

Both HPLC and LC-MS methods rely on the principle of separating components of a mixture using a liquid chromatographic system. The primary distinction lies in the detection method. HPLC-UV measures the absorbance of UV light by the analyte, which is a more general detection method. In contrast, LC-MS couples the separation power of LC with the high selectivity and sensitivity of a mass spectrometer, which identifies and quantifies the analyte based on its mass-to-charge ratio.

Experimental Protocols

The following tables outline typical experimental conditions for the analysis of this compound using HPLC and LC-MS, as compiled from various validated methods.

Table 1: Typical HPLC Experimental Protocol for this compound Analysis

ParameterDescription
Chromatographic System Waters Symmetry C18 (250mm × 4.6mm, 5µm)[1] or X terra RP-18 (100mm x 4.6mm, 5µm)[2]
Mobile Phase A mixture of 0.02 mM sodium dihydrogen orthophosphate (pH 2.5) and acetonitrile (58:42 v/v)[1] or Water, Acetonitrile & Glacial acetic acid (550:450:1 v/v)[2]
Flow Rate 1.0 mL/min[1] or 2.0 mL/min
Detection UV detector at 248 nm or 265 nm
Injection Volume 20 µL
Temperature Ambient
Retention Time Approximately 2.530 minutes to 11.9 minutes

Table 2: Typical LC-MS/MS Experimental Protocol for this compound Analysis in Human Plasma

ParameterDescription
Chromatographic System Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or Agilent C18 (50 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% formic acid in water and methanol (15:85, v/v) or 0.1% formic acid in water and acetonitrile (20:80, v/v)
Flow Rate 0.8 mL/min
Ionization Mode Electrospray Ionization (ESI), typically in positive mode
Mass Spectrometric Detection Multiple Reaction Monitoring (MRM)
Precursor → Product Ion m/z 436 → 235 for this compound
Internal Standard This compound-d9 or this compound-d3
Sample Preparation Protein precipitation or liquid-liquid extraction

Quantitative Data Comparison

Method validation is crucial to ensure that an analytical method is suitable for its intended purpose. The following tables summarize key validation parameters for both HPLC and LC-MS methods for this compound analysis, as reported in the literature.

Table 3: Comparison of Validation Parameters for HPLC and LC-MS Methods

Validation ParameterHPLCLC-MS/MS
Linearity Range 4 - 12 µg/mL20 - 10,000 ng/mL (PPT), 25 - 8,000 ng/mL (LLE), 0.5 - 5000 ng/mL, 0.302–20.725 ng/mL (for amlodipine) and 6.062–18060.792 ng/mL (for this compound)
Accuracy (% Recovery) 99.65%Intra- and interday accuracy ranged from 93%- 108%
Precision (%RSD) 1.40%Intra- and interday precisions were within 10%
Limit of Detection (LOD) 6 ng/mLNot explicitly stated in all studies, but significantly lower than HPLC.
Limit of Quantitation (LOQ) 0.993 µg/mL, 18 ng/mL0.302 ng/mL (for amlodipine) and 6.062 ng/mL (for this compound)

Visualizing the Workflow and Method Comparison

To better illustrate the processes and key differences, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_Planning Planning & Preparation cluster_Execution Method Validation Execution cluster_Analysis Data Analysis & Reporting Define_Method_Objective Define Method Objective Select_Method Select Method (HPLC or LC-MS) Define_Method_Objective->Select_Method Prepare_Materials Prepare Materials & Reagents Select_Method->Prepare_Materials System_Suitability System Suitability Testing Prepare_Materials->System_Suitability Specificity_Selectivity Specificity / Selectivity System_Suitability->Specificity_Selectivity Linearity Linearity & Range Specificity_Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze Validation Data Robustness->Data_Analysis Compare_to_Acceptance_Criteria Compare to Acceptance Criteria Data_Analysis->Compare_to_Acceptance_Criteria Validation_Report Prepare Validation Report Compare_to_Acceptance_Criteria->Validation_Report

Caption: General workflow for the validation of an analytical method.

HPLC_vs_LCMS_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS Valsartan_Analysis Analysis of this compound HPLC_Specificity Good Specificity Valsartan_Analysis->HPLC_Specificity LCMS_Specificity High Specificity & Selectivity Valsartan_Analysis->LCMS_Specificity HPLC_Sensitivity Moderate Sensitivity (µg/mL - ng/mL) HPLC_Specificity->HPLC_Sensitivity HPLC_Cost Lower Cost (Instrument & Maintenance) HPLC_Sensitivity->HPLC_Cost HPLC_Complexity Simpler Operation HPLC_Cost->HPLC_Complexity HPLC_Matrix Susceptible to Matrix Interference HPLC_Complexity->HPLC_Matrix LCMS_Sensitivity High Sensitivity (ng/mL - pg/mL) LCMS_Specificity->LCMS_Sensitivity LCMS_Cost Higher Cost (Instrument & Maintenance) LCMS_Sensitivity->LCMS_Cost LCMS_Complexity More Complex Operation LCMS_Cost->LCMS_Complexity LCMS_Matrix Reduced Matrix Effects LCMS_Complexity->LCMS_Matrix

Caption: Key performance characteristics of HPLC vs. LC-MS/MS.

Discussion and Conclusion

The choice between HPLC-UV and LC-MS for this compound analysis depends on the specific requirements of the application.

HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control of bulk drug and finished pharmaceutical products where the concentration of this compound is relatively high. The method demonstrates good accuracy and precision within its validated range. However, its sensitivity is lower compared to LC-MS, and it may be more susceptible to interference from matrix components or degradation products that have similar UV absorbance maxima.

LC-MS/MS offers significantly higher sensitivity and selectivity, making it the method of choice for applications requiring the quantification of low concentrations of this compound, such as in pharmacokinetic studies in biological matrices like human plasma. The ability to monitor specific precursor-to-product ion transitions provides a high degree of certainty in the identification and quantification of the analyte, minimizing the impact of co-eluting impurities. While the initial investment and operational complexity are higher, the superior performance of LC-MS in terms of sensitivity and specificity often justifies its use in bioanalytical and trace-level analysis.

References

Comparative Efficacy of Valsartan versus Losartan in Reducing Blood Pressure: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antihypertensive efficacy of two widely prescribed Angiotensin II Receptor Blockers (ARBs), Valsartan and Losartan. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from multiple clinical trials and meta-analyses to offer an objective overview of their comparative performance, supported by experimental data and detailed methodologies.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Both this compound and Losartan exert their antihypertensive effects by selectively blocking the Angiotensin II Type 1 (AT1) receptor.[1][2] This prevents Angiotensin II, a potent vasoconstrictor, from binding to its receptor, leading to vasodilation and a reduction in blood pressure.[2][3] The blockade of the AT1 receptor also inhibits the release of aldosterone, which reduces sodium and water retention, further contributing to the blood pressure-lowering effect.[1]

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen:e->AngiotensinI:w Renin AngiotensinII Angiotensin II AngiotensinI:e->AngiotensinII:w ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Release AT1Receptor->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin ACE ACE ARBs This compound / Losartan (ARBs) ARBs->AT1Receptor  Blockade

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Angiotensin II Receptor Blockers (ARBs).

Quantitative Comparison of Blood Pressure Reduction

Multiple head-to-head clinical trials and meta-analyses have compared the efficacy of this compound and Losartan in reducing systolic blood pressure (SBP) and diastolic blood pressure (DBP). The following table summarizes key findings from these studies.

Study / Meta-AnalysisDrug & DosageMean SBP Reduction (mmHg)Mean DBP Reduction (mmHg)Key Findings
Meta-analysis by Nixon et al. (2009)This compound 160 mg-15.32-11.3This compound 160 mg and 320 mg were statistically significantly more effective at lowering both SBP and DBP compared to Losartan 100 mg.
This compound 320 mg-15.85-11.97
Losartan 100 mg-12.01-9.37
Monterroso et al. (2000)Losartan 50 mgSignificant reduction from baselineSignificant reduction from baselineBoth drugs significantly reduced clinic and 24-hour ambulatory blood pressure. Losartan showed a more consistent blood pressure-lowering response.
This compound 80 mgSignificant reduction from baselineSignificant reduction from baseline
Oparil et al. (2001)Losartan 50 mg-9.0 (24-hour ambulatory)-6.2 (24-hour ambulatory)Olmesartan 20 mg was significantly more effective in reducing 24-hour ambulatory SBP and DBP than Losartan 50 mg and this compound 80 mg.
This compound 80 mg-8.1 (24-hour ambulatory)-5.6 (24-hour ambulatory)
Hedner et al. (1999)This compound 80/160 mgSimilar to LosartanSimilar to LosartanThis compound produced a significantly higher responder rate (62%) compared to Losartan (55%).
Losartan 50/100 mgSimilar to this compoundSimilar to this compound

Note: The data presented are mean reductions from baseline. Confidence intervals and p-values from the original studies should be consulted for a complete statistical understanding.

Experimental Protocols

To ensure transparency and reproducibility, the following section details a typical experimental protocol for a head-to-head comparison of this compound and Losartan, synthesized from the methodologies of several key randomized controlled trials.

Objective: To compare the antihypertensive efficacy and safety of once-daily oral administration of this compound and Losartan in patients with mild to moderate essential hypertension.

Study Design: A multicenter, randomized, double-blind, parallel-group, active-controlled clinical trial.

Participant Population:

  • Inclusion Criteria: Adult male and female patients (typically aged 18-75 years) diagnosed with essential hypertension. Baseline seated diastolic blood pressure (DBP) between 95 and 115 mmHg.

  • Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, history of hypersensitivity to ARBs, pregnancy or lactation, and recent (within 3 months) cardiovascular events.

Treatment Protocol:

  • Washout Period: A 2 to 4-week placebo washout period to discontinue any previous antihypertensive medications.

  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either this compound (e.g., 80 mg) or Losartan (e.g., 50 mg) once daily.

  • Treatment Duration: A treatment period of 6 to 12 weeks.

  • Dose Titration: In some studies, a forced-titration design is used where the initial dose is doubled after a predefined period (e.g., 4 weeks) for patients who have not achieved the target blood pressure. For example, this compound 80 mg titrated to 160 mg and Losartan 50 mg to 100 mg.

Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Change from baseline in mean seated cuff DBP at the end of the treatment period.

  • Secondary Efficacy Endpoints:

    • Change from baseline in mean seated cuff systolic blood pressure (SBP).

    • 24-hour ambulatory blood pressure monitoring (ABPM) to assess changes in mean 24-hour, daytime, and nighttime SBP and DBP.

    • Responder rate, defined as the percentage of patients achieving a target DBP (e.g., <90 mmHg) or a specified reduction from baseline (e.g., ≥10 mmHg).

  • Safety Assessments: Monitoring and recording of all adverse events, vital signs, physical examinations, and standard laboratory tests (hematology, blood chemistry, and urinalysis) at baseline and throughout the study.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Placebo Washout (2-4 weeks) Screening->Washout Baseline Baseline Assessment (BP, Labs) Washout->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Group A: this compound (e.g., 80 mg/day) Randomization->GroupA GroupB Group B: Losartan (e.g., 50 mg/day) Randomization->GroupB Treatment4w Treatment Period (e.g., 4 weeks) GroupA->Treatment4w GroupB->Treatment4w TitrationDecision Target BP Achieved? Treatment4w->TitrationDecision Titration Dose Titration (e.g., this compound 160 mg, Losartan 100 mg) TitrationDecision->Titration No Treatment8w Continued Treatment (e.g., 4 more weeks) TitrationDecision->Treatment8w Yes Titration->Treatment8w Endpoint End of Study Assessment (Primary & Secondary Endpoints) Treatment8w->Endpoint

Figure 2: A representative experimental workflow for a comparative clinical trial of this compound and Losartan.

Conclusion

The available evidence suggests that both this compound and Losartan are effective in lowering blood pressure in patients with essential hypertension. However, at higher, clinically relevant doses, some studies and meta-analyses indicate that this compound may provide a statistically greater reduction in both systolic and diastolic blood pressure compared to Losartan. For instance, a meta-analysis found that this compound at doses of 160 mg or 320 mg is more effective at lowering blood pressure than Losartan 100 mg. Conversely, other studies have found their efficacy to be similar, particularly at starting doses (this compound 80 mg vs. Losartan 50 mg).

It is also noteworthy that Losartan has a uricosuric effect, meaning it can decrease serum uric acid levels, which may be a consideration in certain patient populations. The choice between these two agents may depend on the required dose, the specific patient profile, and the desired 24-hour blood pressure control. Researchers should consider the specific endpoints and methodologies of the cited studies when designing future investigations or interpreting existing data.

References

Valsartan vs. Other ARBs: A Head-to-Head Comparison of Renal Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angiotensin II Receptor Blockers (ARBs) are a cornerstone in the management of hypertension and the prevention of renal disease progression, particularly in patients with diabetes and proteinuria. By selectively blocking the angiotensin II type 1 (AT1) receptor, these agents mitigate the detrimental effects of angiotensin II on the kidneys, including vasoconstriction, inflammation, and fibrosis. While all ARBs share a common mechanism of action, potential differences in their pharmacokinetic and pharmacodynamic properties have led to investigations into whether these translate to differential renal outcomes. This guide provides a head-to-head comparison of valsartan with other ARBs on key renal endpoints, supported by data from clinical and preclinical studies.

Quantitative Data Summary

The following table summarizes the key renal outcomes from head-to-head comparison studies involving this compound and other ARBs.

ComparisonStudyPrimary Renal Outcome(s)Results
This compound (as Sacubitril/Valsartan) vs. Irbesartan UK HARP-III Trial (Human)Measured Glomerular Filtration Rate (mGFR) at 12 monthsNo significant difference in mGFR between the sacubitril/valsartan and irbesartan groups.[1][2][3]
Urinary Albumin-to-Creatinine Ratio (uACR)No clear difference in uACR between the two treatment arms.[2][3]
This compound vs. Olmesartan, Losartan, Candesartan Retrospective Study (Ono et al.) (Human)Reduction in urinary proteinOlmesartan demonstrated a significantly greater reduction in urinary protein compared to this compound, losartan, and candesartan over a 24-month period.
This compound vs. Telmisartan Preclinical Study (Rat Model)Urinary albumin excretion, glomerular injuryTelmisartan was more effective than this compound in reducing urinary albumin excretion and glomerular damage in a rat model of cardiometabolic syndrome.
This compound vs. Losartan Meta-analysis (indirect comparison)Blood pressure reductionThis compound at doses of 160 mg or 320 mg was more effective at lowering blood pressure than losartan 100 mg. While not a direct renal outcome, blood pressure control is a critical factor in renal protection.

Detailed Experimental Protocols

UK HARP-III Trial (Sacubitril/Valsartan vs. Irbesartan)
  • Study Design: A multicenter, double-blind, randomized, controlled trial.

  • Participants: 414 patients with chronic kidney disease (eGFR 20 to 60 mL/min/1.73 m²).

  • Intervention: Patients were randomly assigned to receive either sacubitril/valsartan (97/103 mg twice daily) or irbesartan (300 mg once daily).

  • Primary Outcome Measurement: The primary outcome was the measured GFR (mGFR) at 12 months.

  • Secondary Outcome Measurements: Secondary outcomes included changes in urinary albumin-to-creatinine ratio (uACR) and estimated GFR (eGFR).

  • Statistical Analysis: The primary analysis was an intention-to-treat analysis comparing the mean mGFR at 12 months between the two groups using an analysis of covariance (ANCOVA), adjusted for baseline mGFR.

Retrospective Study (Olmesartan vs. This compound, Losartan, Candesartan)
  • Study Design: A retrospective analysis of medical records.

  • Participants: 44 patients with chronic kidney disease (serum creatinine <3.0 mg/dL and urinary protein of 0.3–3.5 g/g creatinine) without diabetic nephropathy.

  • Intervention: Patients were treated with olmesartan (n=10), losartan (n=13), candesartan (n=9), or this compound (n=9).

  • Outcome Measurement: Blood pressure, serum creatinine, and urinary protein were measured at baseline and at 1, 3, 6, 12, and 24 months after the start of ARB treatment.

  • Statistical Analysis: Comparisons of the percentage change in urinary protein from baseline were made between the different ARB treatment groups.

Preclinical Study (Telmisartan vs. This compound)
  • Study Design: A controlled experimental study in an animal model.

  • Subjects: Spontaneously hypertensive rats (SHR) fed a high-fat diet to induce a model of cardiometabolic syndrome.

  • Intervention: SHR were treated with either telmisartan or this compound for 10 weeks.

  • Outcome Measurement: Key renal parameters measured included urinary albumin excretion and histological assessment of glomerular injury. Monocyte chemoattractant protein-1 (MCP-1), an inflammatory marker, was also measured.

  • Statistical Analysis: Comparisons of the measured renal parameters were made between the telmisartan- and this compound-treated groups and a vehicle control group.

Signaling Pathways and Mechanisms of Action

The renoprotective effects of ARBs are primarily mediated through the blockade of the Angiotensin II Type 1 (AT1) receptor. This action interrupts a cascade of downstream signaling events that contribute to kidney damage.

ARB_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage by Renin) Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion by ACE) ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction (Efferent Arteriole) AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Inflammation Inflammation & Fibrosis (TGF-β, PAI-1) AT1_Receptor->Inflammation Sodium_Reabsorption Sodium & Water Reabsorption AT1_Receptor->Sodium_Reabsorption This compound This compound & Other ARBs This compound->AT1_Receptor blocks Renal_Protection Renal Protection Vasoconstriction->Renal_Protection (reduced intraglomerular pressure) Aldosterone->Renal_Protection (reduced sodium/water retention) Inflammation->Renal_Protection (attenuated) Sodium_Reabsorption->Renal_Protection (decreased)

Caption: Mechanism of Angiotensin II Receptor Blocker (ARB) Action on Renal Protection.

Conclusion

Direct head-to-head clinical trials comparing the renal outcomes of this compound with other ARBs are limited. The available evidence suggests that:

  • When combined with sacubitril, this compound shows similar effects on GFR and albuminuria as irbesartan in patients with chronic kidney disease.

  • A retrospective study indicated that olmesartan may be more effective in reducing proteinuria in non-diabetic chronic kidney disease patients compared to this compound, losartan, and candesartan.

  • Preclinical data suggests that telmisartan may offer superior renal protection compared to this compound in a model of metabolic syndrome.

  • In terms of blood pressure reduction, a key factor in renal protection, higher doses of this compound appear more effective than the maximum approved dose of losartan.

It is crucial for researchers and drug development professionals to consider the nuances of the available data, including the study design, patient population, and specific endpoints measured. While the class effect of ARBs in providing renal protection is well-established, further large-scale, prospective, head-to-head clinical trials are warranted to definitively determine if clinically meaningful differences exist between individual ARBs, including this compound, on hard renal outcomes.

References

Comparative study of Valsartan's impact on endothelial function with ACE inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Endothelial Function Impact of Valsartan Versus ACE Inhibitors

For researchers, scientists, and drug development professionals, understanding the nuanced effects of antihypertensive agents on endothelial function is paramount. This guide provides a comparative analysis of this compound, an angiotensin II receptor blocker (ARB), and angiotensin-converting enzyme (ACE) inhibitors, focusing on their impact on the vascular endothelium. The information herein is supported by experimental data from clinical studies to aid in informed decision-making for future research and development.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from various studies comparing the effects of this compound and ACE inhibitors on key markers of endothelial function.

Table 1: Impact on Flow-Mediated Dilation (FMD)

Drug ClassStudy/DrugPatient PopulationTreatment DurationChange in FMD (%)Reference
ARB This compoundHypertensive patients3 months↑ (Specific % not stated)[1]
ACE Inhibitor RamiprilPatients with Coronary Artery Disease4 weeksImproved FDD (NO-mediated portion ↑ by >75%)[2]
ACE Inhibitor EnalaprilNot specifiedNot specifiedNo significant change in FMD[3]
Network Meta-Analysis Various ARBsHypertensive patientsVaried↑ 2.22% (95% CI, 1.05–3.38%)[4]
Network Meta-Analysis Various ACE InhibitorsHypertensive patientsVaried↑ 2.55% (95% CI, 1.34–3.77%)[4]

FDD: Flow-dependent, endothelium-mediated vasodilation, a measure similar to FMD.

Table 2: Influence on Inflammatory Markers (hs-CRP)

Drug ClassStudy/DrugPatient PopulationTreatment DurationChange in hs-CRP (mg/L)Reference
ARB This compound (monotherapy)Stage 2 Hypertensive patients6 weeks↓ 0.12 (median change)
ARB This compound + HCTZStage 2 Hypertensive patients6 weeks↑ 0.05 (median change)
ARB This compoundHypertensive, hyperglycemic patients3 months0.231 to 0.134 (significant reduction)
ACE Inhibitor Meta-AnalysisPatients with heart failureVariedSignificant reduction

Table 3: Effect on Oxidative Stress Markers

Drug ClassStudy/DrugPatient PopulationTreatment DurationChange in Oxidative Stress MarkersReference
ARB This compoundHypertensive, hyperglycemic patients3 monthsUrinary 8-OHdG: 12.12 to 8.07 ng/mg·creatinine (significant reduction)
ARB This compound or CandesartanDiabetic patients with nephropathy8 weeksReduced urinary 8-epi-prostaglandin F2alpha and 8-hydroxydeoxyguanosine
ACE Inhibitor RamiprilPatients with Coronary Artery Disease4 weeksReduced oxidative stress (inferred from improved FDD with Vitamin C)

Experimental Protocols

Detailed experimental protocols are often proprietary to the conducting research institutions. However, the methodologies employed in the cited studies for key experiments are summarized below.

Measurement of Flow-Mediated Dilation (FMD)

The FMD technique is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation. A typical protocol involves the following steps:

  • Baseline Measurement : The diameter of the brachial artery is measured at rest using a high-resolution ultrasound system.

  • Induction of Reactive Hyperemia : A blood pressure cuff is inflated on the forearm to a suprasystolic pressure (typically >200 mmHg or 50 mmHg above systolic pressure) for a standardized period, usually 5 minutes, to induce ischemia.

  • Post-Occlusion Measurement : The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) which stimulates the endothelium to release nitric oxide (NO), leading to vasodilation.

  • Diameter Recording : The brachial artery diameter is continuously monitored and recorded for several minutes following cuff deflation to capture the maximal dilation.

  • Calculation : FMD is expressed as the percentage change in the artery's diameter from baseline to its maximum post-occlusion diameter.

Assessment of Nitric Oxide (NO) Bioavailability

Direct measurement of NO is challenging due to its short half-life. Therefore, its bioavailability is often assessed indirectly by measuring more stable metabolites like nitrite (NO2-) and nitrate (NO3-) in plasma or urine, or by observing the physiological responses to NO synthase inhibition.

  • Sample Collection : Blood or urine samples are collected from subjects. For plasma measurements, blood is drawn into tubes containing an anticoagulant and immediately centrifuged to separate the plasma.

  • Metabolite Quantification :

    • Griess Reaction : This is a common colorimetric method to measure nitrite. Nitrate is first reduced to nitrite, and then the total nitrite is quantified.

    • Chemiluminescence : This technique can detect NO released from nitrite, nitrate, and other NO-adducts after chemical reduction, offering high sensitivity and specificity.

  • Physiological Assessment : In clinical research, the contribution of NO to vasodilation can be assessed by administering an NO synthase inhibitor, such as L-NMMA, and observing the change in blood flow or vessel diameter.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

RAAS_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibitors Pharmacological Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Inflammation Oxidative Stress AT1R->Vasoconstriction ACEi ACE Inhibitors ACEi->AngiotensinI Blocks Conversion This compound This compound (ARB) This compound->AT1R Blocks Receptor FMD_Workflow cluster_procedure Flow-Mediated Dilation (FMD) Experimental Workflow Start 1. Baseline Measurement (Brachial Artery Diameter) Occlusion 2. Induce Ischemia (Cuff Inflation >200mmHg for 5 min) Start->Occlusion Deflation 3. Reactive Hyperemia (Cuff Deflation) Occlusion->Deflation PostOcclusion 4. Post-Occlusion Measurement (Continuous Diameter Recording) Deflation->PostOcclusion Calculation 5. Calculate FMD % ((Max Diameter - Baseline) / Baseline) * 100 PostOcclusion->Calculation

References

In Vitro Validation of Valsartan's Antagonism of Angiotensin II-Induced Vasoconstriction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Valsartan's in vitro performance in antagonizing angiotensin II (Ang II)-induced vasoconstriction against other leading Angiotensin II Receptor Blockers (ARBs). The information presented is supported by experimental data from peer-reviewed scientific literature to assist researchers and drug development professionals in their evaluation of these compounds.

Executive Summary

This compound is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, effectively inhibiting Ang II-induced vasoconstriction. This guide compares the in vitro efficacy of this compound with other widely used ARBs, namely Losartan, Telmisartan, and Candesartan. The primary mechanism of action for all these agents is the blockade of the AT1 receptor, which prevents the physiological effects of Angiotensin II, a potent vasoconstrictor. While direct head-to-head in vitro studies measuring the functional antagonism of vasoconstriction (e.g., IC50 or pA2 values) across all four drugs in a single experimental setup are limited in publicly available literature, a comparison of their binding affinities to the AT1 receptor provides a strong indication of their relative potencies.

Comparative Potency of Angiotensin II Receptor Blockers

The potency of ARBs is fundamentally related to their binding affinity for the AT1 receptor. A higher binding affinity generally correlates with a more potent antagonism of Angiotensin II's effects. The table below summarizes the binding affinities (pKi) of this compound and its competitors for the AT1 receptor, as determined by radioligand binding studies. A higher pKi value indicates a stronger binding affinity.

Compound Binding Affinity (pKi) for AT1 Receptor
This compound 7.65 ± 0.12[1][2][3]
Losartan 7.17 ± 0.07[1][2]
Telmisartan 8.19 ± 0.04
Candesartan 8.61 ± 0.21

Data presented as mean ± standard error of the mean. A higher pKi value signifies a higher binding affinity.

In functional assays using human coronary artery segments, the order of blocking effect on Angiotensin II-induced contraction was determined to be: EXP 3174 (the active metabolite of Losartan) > Candesartan = this compound > Losartan. This finding is consistent with the binding affinity data, which shows Candesartan and this compound having higher affinity than Losartan.

Angiotensin II Signaling Pathway and ARB Intervention

Angiotensin II mediates its vasoconstrictive effects by binding to the AT1 receptor on vascular smooth muscle cells. This binding initiates a signaling cascade that ultimately leads to muscle contraction. ARBs, including this compound, competitively inhibit this pathway at the receptor level.

AngII_Vasoconstriction_Pathway cluster_RAAS Renin-Angiotensin System cluster_Cell Vascular Smooth Muscle Cell Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Renin Renin ACE ACE Gq Gq Protein AT1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca_channel Ca²⁺ Channel DAG->Ca_channel activates Ca_ion Ca²⁺ SR->Ca_ion releases Ca²⁺ Ca_channel->Ca_ion influx Calmodulin Calmodulin Ca_ion->Calmodulin binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates MyosinLC Myosin Light Chain MLCK->MyosinLC phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Vasoconstriction MyosinLC_P->Contraction leads to This compound This compound (and other ARBs) This compound->AT1R blocks

Angiotensin II signaling pathway for vasoconstriction and the point of intervention by this compound.

Experimental Protocols

In Vitro Aortic Ring Vasoconstriction Assay

This assay is a standard method to evaluate the contractile and relaxant responses of isolated arterial segments.

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by an approved method.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in length.

  • For endothelium-denuded preparations, the intimal surface is gently rubbed with a fine wire.

2. Experimental Setup:

  • Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.

  • The rings are connected to isometric force transducers to record changes in tension.

  • An optimal resting tension of 1.5-2 g is applied to the rings, and they are allowed to equilibrate for 60-90 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • The rings are then washed and allowed to return to baseline tension.

  • To assess the antagonistic effect of this compound or other ARBs, the rings are pre-incubated with the antagonist at various concentrations for a defined period (e.g., 30 minutes).

  • A cumulative concentration-response curve to Angiotensin II (e.g., 10⁻¹⁰ to 10⁻⁶ M) is then generated in the presence of the antagonist.

  • The contractile response is recorded as the increase in tension from the baseline.

4. Data Analysis:

  • The contractile responses to Angiotensin II are expressed as a percentage of the maximal contraction induced by KCl.

  • The potency of the antagonist (e.g., IC50 or pA2 value) is calculated by analyzing the rightward shift of the Angiotensin II concentration-response curve.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Rat A2 Excise Thoracic Aorta A1->A2 A3 Clean and Cut into Rings A2->A3 B1 Mount Aortic Rings in Organ Bath A3->B1 B2 Apply Resting Tension B1->B2 B3 Equilibrate B2->B3 C1 Viability Test (KCl) B3->C1 C2 Wash and Return to Baseline C1->C2 C3 Pre-incubate with ARB (e.g., this compound) C2->C3 C4 Generate Angiotensin II Concentration-Response Curve C3->C4 D1 Record Contractile Force C4->D1 D2 Normalize Data (% of KCl max) D1->D2 D3 Calculate IC50 / pA2 D2->D3

Experimental workflow for the in vitro aortic ring vasoconstriction assay.

Conclusion

The in vitro data, primarily from receptor binding affinity studies, indicate that this compound is a potent antagonist of the AT1 receptor. Its binding affinity is comparable to or greater than that of Losartan, and within the same range as other high-potency ARBs like Telmisartan and Candesartan. Functional assays in human coronary arteries support the potent antagonistic effect of this compound on Angiotensin II-induced vasoconstriction. For researchers and drug development professionals, these findings underscore this compound's efficacy as a direct and potent inhibitor of a key mechanism in vasoconstriction. The provided experimental protocol for the aortic ring assay offers a robust method for further in-house comparative studies.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Different Valsartan Salt Forms

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the pharmacokinetic profiles of various salt forms of Valsartan, an angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension and heart failure. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these therapeutic agents.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of this compound and its common salt forms—this compound/Sacubitril, this compound/Amlodipine, and this compound/Hydrochlorothiazide—are summarized in the table below. These values represent the key indicators of drug absorption, distribution, metabolism, and excretion.

Salt FormAnalyteTmax (hours)Cmax (ng/mL)Elimination Half-life (t1/2) (hours)Absolute Bioavailability (%)
This compound (Parent Drug) This compound2 - 4[1][2][3][4][5]Varies with dose~6~25
This compound/Sacubitril This compound1.5 - 3.0Varies with doseNot specifiedHigher than standard this compound tablets
Sacubitril0.5Varies with doseNot specified≥ 60
LBQ657 (active metabolite of Sacubitril)2Varies with doseNot specifiedNot applicable
This compound/Amlodipine This compound3Varies with dose7.7 (single dose), 8.6 (multiple dose)Equivalent to individual tablets
Amlodipine6Varies with dose47 (single dose), 45 (multiple dose)64 - 90
This compound/Hydrochlorothiazide This compound2 - 4Varies with dose~6~23
Hydrochlorothiazide1.5 - 2Varies with dose5 - 15~70

Note: Cmax values are dose-dependent and are not provided as absolute values to avoid misinterpretation. The bioavailability of this compound in the sacubitril/valsartan combination is noted to be higher than that of regular this compound tablets.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A general overview of the typical experimental protocol is provided below.

Study Design:

The majority of pharmacokinetic studies for this compound and its salt forms are conducted as open-label, randomized, crossover trials in healthy adult volunteers. This design allows for within-subject comparison of different formulations, minimizing inter-individual variability. Both single-dose and multiple-dose studies are performed to characterize the drug's behavior after a single administration and at steady-state.

Sample Collection and Analysis:

Serial blood samples are collected from participants at predetermined time points following drug administration. Plasma is separated from these samples and stored frozen until analysis. The concentrations of this compound and its co-administered drugs or metabolites are quantified using validated high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS) systems.

Pharmacokinetic Parameter Calculation:

Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizations

Experimental Workflow for a Bioequivalence Study

Bioequivalence Study Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_sampling Sample Collection & Analysis cluster_analysis Data Analysis s1 Subject Screening s2 Informed Consent s1->s2 s3 Enrollment of Healthy Volunteers s2->s3 r1 Randomization into Treatment Sequences s3->r1 d1 Dosing Period 1 (Test or Reference Formulation) r1->d1 w1 Washout Period d1->w1 p1 Serial Blood Sampling d1->p1 d2 Dosing Period 2 (Crossover to Alternate Formulation) w1->d2 d2->p1 p2 Plasma Separation and Storage p1->p2 a1 HPLC-MS/MS Analysis p2->a1 da1 Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) a1->da1 da2 Statistical Analysis for Bioequivalence da1->da2

A typical workflow for a bioequivalence study of different drug formulations.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

This compound exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway.

RAAS Pathway cluster_adrenal Adrenal Gland cluster_vessels Blood Vessels Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Secretion Vasoconstriction Vasoconstriction Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor AT1_Receptor->Aldosterone AT1_Receptor->Vasoconstriction This compound This compound This compound->AT1_Receptor blocks

The mechanism of action of this compound in the RAAS pathway.

References

Unlocking Personalized Medicine: Genetic Biomarkers for Predicting Valsartan Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for personalized medicine is driven by the goal of tailoring therapeutic interventions to individual patient characteristics, thereby maximizing efficacy and minimizing adverse effects. In the realm of cardiovascular medicine, predicting a patient's response to antihypertensive drugs like Valsartan is a key area of research. This guide provides a comprehensive comparison of validated genetic biomarkers that can help predict the therapeutic response to this compound, an angiotensin II receptor blocker (ARB). We will delve into the experimental data, detailed methodologies, and the underlying biological pathways that govern these interactions.

The Renin-Angiotensin-Aldosterone System (RAAS): The Core Signaling Pathway

This compound exerts its therapeutic effect by blocking the action of angiotensin II, a potent vasoconstrictor, at the angiotensin II type 1 (AT1) receptor. This intervention is a critical juncture in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that plays a central role in blood pressure regulation. Understanding this pathway is fundamental to comprehending the mechanism of action of this compound and the rationale behind the genetic biomarkers that predict its efficacy.

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lungs Lungs cluster_adrenal Adrenal Gland cluster_vessels Blood Vessels cluster_heart Heart Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaved by Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II Aldosterone Aldosterone Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention causes Vasoconstriction Vasoconstriction CardiacRemodeling Cardiac Remodeling Angiotensin_I->Angiotensin_II converted by AT1R AT1 Receptor Angiotensin_II->AT1R binds to AT1R->Aldosterone AT1R->Vasoconstriction AT1R->CardiacRemodeling This compound This compound This compound->AT1R blocks

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of this compound.

Key Genetic Biomarkers for this compound Response

Genetic variations, particularly single nucleotide polymorphisms (SNPs), within the genes of the RAAS pathway can significantly influence an individual's response to this compound. Two of the most extensively studied biomarkers are polymorphisms in the Angiotensin-Converting Enzyme (ACE) gene and the Angiotensinogen (AGT) gene.

Angiotensin-Converting Enzyme (ACE) Insertion/Deletion (I/D) Polymorphism

The ACE gene contains a polymorphism characterized by the presence (Insertion, I) or absence (Deletion, D) of a 287-base pair Alu repeat sequence in intron 16. The D allele is associated with higher circulating levels of ACE, which may lead to increased production of angiotensin II.[1]

Comparison of Therapeutic Response to this compound by ACE I/D Genotype

GenotypePatient PopulationTherapeutic AreaKey FindingsReference
DD Type 2 Diabetes Mellitus with Diabetic Kidney DiseaseNephrologyPatients with the DD genotype showed the most significant reduction in albuminuria after 12 weeks of this compound treatment.[2]
ID Type 2 Diabetes Mellitus with Diabetic Kidney DiseaseNephrologySignificant decrease in albuminuria was observed in this group following this compound treatment.[2]
II Type 2 Diabetes Mellitus with Diabetic Kidney DiseaseNephrologyThe reduction in albuminuria was not statistically significant in this group.[2]
Angiotensinogen (AGT) M235T Polymorphism

The AGT gene has a common polymorphism, M235T (rs699), which involves a substitution of methionine (M) for threonine (T) at codon 235. The T allele has been associated with higher plasma angiotensinogen levels.[3]

Comparison of Therapeutic Response to this compound by AGT M235T Genotype

GenotypePatient PopulationTherapeutic AreaKey FindingsReference
MM (Reference) Essential HypertensionCardiologyShowed a more significant response to this compound in terms of blood pressure reduction compared to the TT genotype.
MT (Heterozygous) Essential HypertensionCardiologyExhibited a better response to this compound than the homozygous TT genotype.
TT (Homozygous) Essential HypertensionCardiologyPatients with the homozygous TT genotype showed a less significant response to this compound (p < 0.05).

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial. Below are the summarized protocols for the key experiments cited in this guide.

Genotyping of ACE I/D and AGT M235T Polymorphisms

The following workflow outlines the typical process for determining the genotype of a patient for these pharmacogenomic markers.

Genotyping_Workflow cluster_sample Sample Collection & Processing cluster_pcr PCR Amplification cluster_analysis Genotype Analysis cluster_result Result Blood_Collection Whole Blood Collection DNA_Extraction Genomic DNA Extraction Blood_Collection->DNA_Extraction PCR_ACE PCR for ACE I/D DNA_Extraction->PCR_ACE PCR_AGT PCR-RFLP for AGT M235T DNA_Extraction->PCR_AGT Gel_Electrophoresis Agarose Gel Electrophoresis (for ACE I/D) PCR_ACE->Gel_Electrophoresis Restriction_Digest Restriction Enzyme Digestion (for AGT M235T) PCR_AGT->Restriction_Digest Genotype_Determination Genotype Determination (DD, ID, II or MM, MT, TT) Gel_Electrophoresis->Genotype_Determination Fragment_Analysis Fragment Analysis Restriction_Digest->Fragment_Analysis Fragment_Analysis->Genotype_Determination

Caption: A generalized workflow for genotyping pharmacogenomic markers.

1. Patient Recruitment and Sample Collection:

  • Patients diagnosed with the condition of interest (e.g., essential hypertension, diabetic kidney disease) are recruited for the study.

  • Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.

  • Informed consent is obtained from all participants.

  • A whole blood sample (typically 3-5 mL) is collected in EDTA-containing tubes to prevent coagulation.

2. Genomic DNA Extraction:

  • Genomic DNA is extracted from the peripheral blood leukocytes using a commercially available DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen).

  • The concentration and purity of the extracted DNA are determined using a spectrophotometer (e.g., NanoDrop).

3. Polymerase Chain Reaction (PCR) for ACE I/D Polymorphism:

  • A specific segment of intron 16 of the ACE gene is amplified using PCR.

  • The PCR reaction mixture typically contains the extracted DNA, forward and reverse primers flanking the insertion/deletion region, Taq polymerase, dNTPs, and PCR buffer.

  • The PCR cycling conditions (denaturation, annealing, and extension temperatures and times) are optimized for the specific primers used.

4. PCR-Restriction Fragment Length Polymorphism (RFLP) for AGT M235T Polymorphism:

  • A fragment of the AGT gene containing the M235T polymorphism is amplified via PCR.

  • The amplified PCR product is then subjected to digestion with a specific restriction enzyme (e.g., Tth111I) that recognizes and cuts the DNA at a specific sequence that is present in one allele but not the other.

5. Genotype Analysis:

  • For ACE I/D: The PCR products are separated by size using agarose gel electrophoresis. The "I" allele will produce a larger fragment than the "D" allele. Genotypes are determined based on the banding pattern (DD: one smaller band; II: one larger band; ID: two bands).

  • For AGT M235T: The digested DNA fragments are separated by gel electrophoresis. The cutting pattern of the restriction enzyme reveals the genotype (e.g., MM, MT, or TT).

Clinical Assessment of Therapeutic Response

1. Blood Pressure Measurement:

  • Systolic and diastolic blood pressure are measured at baseline and after a defined period of this compound treatment (e.g., 4 to 12 weeks).

  • Measurements are typically taken in a standardized manner (e.g., after a period of rest, using a calibrated sphygmomanometer).

2. Urinary Albumin to Creatinine Ratio (ACR) Measurement:

  • For studies involving diabetic kidney disease, a first-morning void urine sample is collected at baseline and after the treatment period.

  • The concentrations of albumin and creatinine in the urine are measured, and the ACR is calculated. A reduction in ACR indicates a positive therapeutic response.

Conclusion and Future Directions

The validation of genetic biomarkers such as the ACE I/D and AGT M235T polymorphisms holds significant promise for personalizing this compound therapy. By identifying patients who are most likely to respond favorably or those who may require alternative treatments, clinicians can optimize therapeutic strategies, leading to improved patient outcomes.

While the evidence presented in this guide is compelling, further research is needed to validate these and other potential biomarkers in larger, more diverse patient populations. The integration of pharmacogenomic testing into routine clinical practice will be a critical step towards realizing the full potential of personalized medicine in cardiovascular care. This guide serves as a foundational resource for researchers and drug development professionals working to advance this important field.

References

A Head-to-Head Battle of Angiotensin II Receptor Blockers: Unveiling the Long-Term Safety Profiles of Valsartan and Candesartan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this comprehensive guide provides a detailed comparative analysis of the long-term safety profiles of two widely prescribed angiotensin II receptor blockers (ARBs), Valsartan and Candesartan. This report synthesizes data from clinical trials and post-marketing surveillance to offer a nuanced understanding of their tolerability, supported by detailed experimental protocols and a visualization of the underlying signaling pathway.

This compound and Candesartan are mainstays in the management of hypertension and heart failure. Both drugs exert their therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. While their efficacy is well-established, a thorough understanding of their long-term safety is paramount for informed clinical decision-making and future drug development. This guide delves into the available data to draw a comparative picture of their long-term safety.

Quantitative Safety Data Comparison

Adverse EventThis compound (User-Reported Data)Candesartan (User-Reported Data)Comparative Study (Combination with Amlodipine)
Dizziness 9.2%[3]12.7%Common side effect for both combinations
Headache 7.2%14.5%Common side effect for both combinations
Fatigue/Tiredness 7.9%9.8%Not specifically reported
Cough 9.2%Not prominently reportedNot specifically reported
Lower Limb Edema Not prominently reportedNot prominently reportedCommon side effect for both combinations
Anxiety Not prominently reported9.2%Not specifically reported
Heart Palpitations 7.2%8.7%Not specifically reported
Pain Not prominently reported6.9%Not specifically reported
Insomnia Not prominently reported6.4%Not specifically reported
Hair Loss 7.9%Not prominently reportedNot specifically reported

Note: User-reported data is not from controlled clinical trials and may be subject to bias. The comparative study data is for combination therapy and may not fully reflect the side-effect profile of monotherapy.

A meta-analysis of 31 randomized controlled trials indicated that this compound 160 mg reduced diastolic blood pressure more than Candesartan 16 mg. However, this analysis focused on efficacy rather than a detailed comparison of adverse events. Another study comparing this compound and Candesartan in combination with amlodipine found no significant difference in the number of patients experiencing adverse effects between the two treatment groups over 6 and 12 weeks.

Experimental Protocols

The long-term safety data for this compound and Candesartan are primarily derived from large-scale clinical trials and post-marketing surveillance. The methodologies for two pivotal trials are outlined below.

The this compound Antihypertensive Long-term Use Evaluation (VALUE) Trial

The VALUE trial was a multicenter, double-blind, randomized, active-controlled, parallel-group study designed to compare the effects of this compound-based and amlodipine-based antihypertensive treatment on cardiovascular morbidity and mortality in high-risk hypertensive patients.

Adverse Event Monitoring and Reporting:

  • Data Collection: Investigators were responsible for documenting all adverse events (AEs) and serious adverse events (SAEs) at each study visit. An AE was defined as any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with the treatment.

  • Seriousness Assessment: AEs were classified as serious if they resulted in death, were life-threatening, required hospitalization or prolongation of existing hospitalization, resulted in persistent or significant disability/incapacity, or were a congenital anomaly/birth defect.

  • Causality Assessment: The relationship of the AE to the study drug was assessed by the investigator.

  • Reporting: All SAEs were required to be reported to the sponsor within 24 hours of the investigator becoming aware of the event. The sponsor was then responsible for reporting relevant safety information to regulatory authorities.

  • Adjudication: A blinded, independent endpoint adjudication committee was responsible for the final classification of all primary and secondary cardiovascular endpoints to ensure consistency and accuracy of the trial results.

The Candesartan in Heart failure – Assessment of Reduction in Mortality and morbidity (CHARM) Programme

The CHARM program consisted of three parallel, randomized, double-blind, placebo-controlled trials investigating the effects of Candesartan in patients with symptomatic chronic heart failure.

Adverse Event Monitoring and Reporting:

  • Systematic Monitoring: The safety and tolerability of the study medication were systematically monitored at each follow-up visit. This included open-ended questioning about any new or worsening symptoms.

  • Laboratory Monitoring: Routine laboratory tests, including serum potassium and creatinine, were performed at regular intervals to monitor for potential metabolic adverse effects.

  • Definition of Adverse Events: An adverse event was defined as any untoward medical occurrence in a clinical investigation subject administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.

  • Reporting Procedures: Investigators were required to report all serious adverse events to the sponsor immediately. The sponsor was responsible for expedited reporting of relevant events to regulatory authorities and ethics committees.

  • Data and Safety Monitoring Board (DSMB): An independent DSMB periodically reviewed the safety data from the trials to ensure the ongoing safety of the participants.

Signaling Pathway and Experimental Workflow

This compound and Candesartan are selective antagonists of the Angiotensin II Type 1 (AT1) receptor. The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular events leading to vasoconstriction, inflammation, and fibrosis. By blocking this interaction, this compound and Candesartan prevent these downstream effects.

AT1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq_protein Gq/11 Protein AT1R->Gq_protein Activates This compound This compound This compound->AT1R Blocks Candesartan Candesartan Candesartan->AT1R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream_effects Downstream Effects: - Vasoconstriction - Inflammation - Fibrosis Ca_release->Downstream_effects PKC->Downstream_effects

Figure 1: Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway Blockade by this compound and Candesartan.

The diagram above illustrates the signaling cascade initiated by angiotensin II binding to the AT1 receptor and the mechanism of action of this compound and Candesartan in blocking this pathway.

Experimental_Workflow cluster_screening Patient Screening & Enrollment cluster_treatment Treatment Phase cluster_monitoring Long-Term Follow-up & Monitoring InclusionCriteria Inclusion Criteria Met (e.g., Hypertension, High CV Risk) Randomization Randomization InclusionCriteria->Randomization ExclusionCriteria Exclusion Criteria Not Met ExclusionCriteria->Randomization InformedConsent Informed Consent Obtained InformedConsent->Randomization ValsartanArm This compound Treatment Arm Randomization->ValsartanArm CandesartanArm Candesartan Treatment Arm (or Active Comparator/Placebo) Randomization->CandesartanArm AE_Monitoring Adverse Event Monitoring (Systematic & Spontaneous) ValsartanArm->AE_Monitoring CandesartanArm->AE_Monitoring Data_Collection Data Collection & Reporting (AE/SAE Forms) AE_Monitoring->Data_Collection Lab_Tests Regular Laboratory Tests (e.g., K+, Creatinine) Lab_Tests->Data_Collection Endpoint_Assessment Primary & Secondary Endpoint Assessment Endpoint_Assessment->Data_Collection Adjudication Endpoint & Safety Event Adjudication (Blinded Committee) Data_Collection->Adjudication Analysis Statistical Analysis of Safety & Efficacy Data Adjudication->Analysis

Figure 2: Generalized Experimental Workflow for Long-Term Safety Assessment in Clinical Trials.

This workflow diagram provides a high-level overview of the process for assessing the long-term safety of pharmaceuticals like this compound and Candesartan in a clinical trial setting.

Conclusion

Based on the available evidence, both this compound and Candesartan demonstrate a favorable long-term safety profile, with a similar incidence of common adverse events. The choice between these two agents may be guided by factors other than safety, such as efficacy in specific patient populations, cost, and formulary availability. While direct, large-scale, long-term comparative safety data from monotherapy trials are limited, the existing body of evidence from individual trials, systematic reviews, and post-marketing surveillance suggests that both medications are well-tolerated for the long-term management of cardiovascular diseases. Further head-to-head comparative safety studies with a primary focus on a comprehensive range of adverse events would be valuable to definitively delineate any subtle but clinically meaningful differences in their long-term safety profiles.

References

Safety Operating Guide

Navigating the Disposal of Valsartan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of pharmaceutical compounds like Valsartan is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with regulatory guidelines and promoting a culture of safety and environmental stewardship.

This compound, an angiotensin II receptor blocker, is classified as hazardous to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash without appropriate treatment. The primary recommendation from safety data sheets (SDS) is to dispose of this compound and its containers at an approved waste disposal plant.[1][3]

Immediate Safety and Handling in the Laboratory

Before disposal, proper handling of this compound waste is crucial to minimize exposure and environmental release.

  • Segregation: All waste containing this compound, including pure compounds, solutions, contaminated labware (e.g., vials, pipettes, gloves), and animal bedding, should be segregated from non-hazardous waste streams.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Storage: Store this compound waste in sealed, compatible containers in a designated and secure satellite accumulation area, away from incompatible materials.[4]

Disposal Procedures for this compound Waste

The recommended and compliant method for disposing of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.

For laboratories, this typically involves:

  • Collection: Accumulate this compound waste in designated, properly labeled containers.

  • Vendor Partnership: Engage a certified environmental management vendor for the collection and disposal of chemical waste.

  • Incineration: The most common and effective method for the destruction of pharmaceutical waste is high-temperature incineration by a licensed facility.

Summary of Disposal Recommendations

Waste TypeRecommended Disposal MethodKey Considerations
Pure this compound (solid) Collection for licensed hazardous waste disposal (incineration).Do not discard in regular trash or down the drain.
This compound Solutions Collect in a sealed, labeled container for hazardous waste disposal.Do not mix with incompatible solvents.
Contaminated Labware Collect in a designated, labeled container for hazardous waste disposal.Segregate from non-contaminated labware.
Empty Stock Bottles Triple-rinse with a suitable solvent; collect the rinsate as hazardous waste. The defaced, rinsed bottle may be discarded as regular trash if local regulations permit.Ensure all chemical residue is removed.

Understanding this compound Degradation for Potential In-Lab Treatment (For Informational Purposes Only)

While not a substitute for certified disposal, understanding the chemical instability of this compound can inform research and handling processes. Studies have shown that this compound degrades under specific stress conditions. It is important to note that these are not validated disposal protocols but provide insight into the compound's behavior.

  • Acid and Base Hydrolysis: this compound has been shown to degrade under both acidic and alkaline conditions.

  • Oxidation: Degradation occurs when exposed to oxidative stress, such as with hydrogen peroxide.

  • Photolysis: Some degradation has been observed under exposure to UV light.

These degradation pathways lead to various byproducts. Any in-laboratory attempt to degrade this compound would require rigorous analytical validation to ensure complete destruction, and the resulting mixture would still likely require disposal as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Valsartan_Disposal_Workflow cluster_0 start This compound Waste Generated waste_type Identify Waste Type (Pure compound, solution, contaminated material) start->waste_type segregate Segregate as Hazardous Waste waste_type->segregate label_container Label Container: 'Hazardous Waste: this compound' segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_vendor Contact Certified Hazardous Waste Vendor store->contact_vendor disposal Disposal via Incineration contact_vendor->disposal

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both human health and the ecosystem.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Valsartan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Valsartan, a widely used active pharmaceutical ingredient (API). Adherence to these procedural steps will minimize risk and ensure operational integrity.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a multi-layered approach to safety, combining appropriate personal protective equipment with effective engineering controls, is crucial. Facilities should be equipped with an eyewash fountain.[1]

Control MeasureSpecificationRationale
Ventilation Use adequate general and local exhaust ventilation.[1]To keep airborne concentrations of this compound dust or fumes low and minimize inhalation exposure.[1]
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1]To prevent contact with the eyes, which can cause irritation.
Hand Protection Wear suitable protective gloves. Nitrile rubber gloves are a suggested material.To avoid direct skin contact. Gloves should be inspected before use and disposed of properly after handling the material.[2]
Body Protection A laboratory coat and close-toed footwear are the minimum requirements. Protective clothing must be selected based on the potential hazards in the workplace.To protect the skin from accidental spills or contact.
Respiratory Protection Not typically required under normal use with adequate ventilation. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator may be necessary. For situations with a risk of dust formation, a full-face particle respirator (type N100 or P3) may be appropriate.To prevent inhalation of airborne particles, especially when engineering controls are insufficient.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and the safety of laboratory personnel.

Handling:

  • Avoid all contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.

  • Minimize dust generation and accumulation.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Use only with adequate ventilation.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • The recommended storage temperature is between 2-8°C.

  • Store away from sources of ignition.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Accidental Release Measures:

  • Evacuate and Secure: Keep unprotected personnel away from the spill area. Ensure adequate ventilation and remove all sources of ignition.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, waterways, or soil.

  • Clean-up: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust. For liquid spills, absorb with an inert material.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Wear the appropriate PPE as outlined above during the entire clean-up process.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical aid.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste materials containing this compound should be considered chemical waste.

  • Containerization: Place waste into a suitable, sealed, and properly labeled disposal container.

  • Regulatory Compliance: Consult and adhere to all local, regional, and national regulations for the disposal of chemical waste.

  • Unused Medication: For unused or expired medication, drug take-back programs are the preferred method of disposal. If a take-back program is not available, the medication can be mixed with an undesirable substance like used coffee grounds or cat litter, placed in a sealed container, and disposed of in the household trash. Do not flush down the toilet unless specifically instructed to do so.

Quantitative Data Summary

ParameterValueSource
Melting Point 83 - 88 °C
116 - 117 °C
Storage Temperature 2 - 8 °C
Below 25 °C
Occupational Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV) No data available

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Valsartan_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Ensure Engineering Controls are Functional (e.g., Fume Hood, Ventilation) B->C D Select and Don Appropriate PPE C->D E Weigh and Prepare this compound in a Ventilated Enclosure D->E Proceed to Handling F Perform Experimental Procedures E->F G Wash Hands Thoroughly After Handling F->G L Spill or Exposure Occurs F->L Potential Incident H Decontaminate Work Surfaces G->H Proceed to Cleanup I Segregate and Label Waste H->I J Dispose of Waste According to Institutional and Local Regulations I->J K Remove and Dispose of PPE J->K M Follow Emergency Procedures (Spill Cleanup/First Aid) L->M N Report Incident M->N

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。